5-methoxy-3-piperidine-3-yl-1H-indole
Description
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
5-methoxy-3-piperidin-3-yl-1H-indole |
InChI |
InChI=1S/C14H18N2O/c1-17-11-4-5-14-12(7-11)13(9-16-14)10-3-2-6-15-8-10/h4-5,7,9-10,15-16H,2-3,6,8H2,1H3 |
InChI Key |
CSPMLBZQXCIEKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3CCCNC3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methoxy-3-(piperidin-4-yl)-1H-indole: Structure, Properties, and Therapeutic Potential
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in bioactive natural products and its role as a "privileged structure" in drug design.[1][2][3] This guide provides a comprehensive technical overview of 5-methoxy-3-(piperidin-4-yl)-1H-indole, a versatile indole derivative of significant interest in neuropharmacology and drug discovery. While the user's query specified the piperidin-3-yl regioisomer, the available scientific literature and chemical databases predominantly focus on the 4-yl isomer, which is the subject of this in-depth analysis. This compound serves as a crucial scaffold for developing therapeutic agents, particularly those targeting neurological disorders.[4][5] Its unique structure, featuring a methoxy-substituted indole nucleus linked to a piperidine ring, offers a rich template for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[5] This document will delve into its chemical identity, physicochemical properties, a plausible synthetic pathway, and its established and potential pharmacological applications, aiming to equip researchers and drug development professionals with critical insights into this promising molecule.
Chemical Identity and Physicochemical Properties
5-Methoxy-3-(piperidin-4-yl)-1H-indole is an aromatic heterocyclic organic compound. The core structure consists of a bicyclic indole system with a methoxy group (-OCH₃) at the 5-position of the benzene ring and a piperidine ring attached at the 3-position of the pyrrole ring. The electron-donating nature of the methoxy group enhances the electron density of the indole nucleus, influencing its reactivity and biological interactions.[6] The piperidine moiety is a common feature in centrally active drugs, often improving solubility and the ability to interact with specific biological targets.[5]
Chemical Structure
The two-dimensional structure of 5-methoxy-3-(piperidin-4-yl)-1H-indole is depicted below.
Figure 1. 2D structure of 5-methoxy-3-(piperidin-4-yl)-1H-indole.
Physicochemical Data Summary
The key identifiers and physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 5-methoxy-3-piperidin-4-yl-1H-indole | [4] |
| CAS Number | 52157-82-1 | [4][5] |
| Molecular Formula | C₁₄H₁₈N₂O | [5] |
| Molecular Weight | 230.31 g/mol | [5] |
| Appearance | White solid | [5] |
| Purity | ≥ 97% (HPLC) | [5] |
| PubChem CID | 43224 | [4][5] |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2C3CCNCC3 | [4] |
| InChI Key | KRDQQMGVPDMSNR-UHFFFAOYSA-N | [4] |
| Storage Conditions | Store at 0-8°C | [5] |
Synthesis and Methodologies
While specific, detailed protocols for the synthesis of 5-methoxy-3-(piperidin-4-yl)-1H-indole are not extensively published in readily accessible literature, a plausible and widely utilized approach is the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization.[7]
Proposed Synthetic Workflow: Fischer Indole Synthesis
The diagram below outlines a logical workflow for the synthesis of the target compound.
Diagram 1. Proposed synthetic workflow for 5-methoxy-3-(piperidin-4-yl)-1H-indole.
Step-by-Step Experimental Protocol
This protocol is a representative methodology based on established chemical principles for indole synthesis.
-
Step 1: Hydrazone Formation
-
To a solution of N-Boc-4-piperidone (1.0 eq) in ethanol, add 4-methoxyphenylhydrazine hydrochloride (1.05 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: This is a standard condensation reaction to form the key phenylhydrazone intermediate. The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, preventing it from interfering in subsequent steps.
-
Upon completion, concentrate the mixture under reduced pressure. The crude hydrazone can be purified by recrystallization or used directly in the next step.
-
-
Step 2: Fischer Indole Cyclization
-
Add the crude hydrazone to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.[7]
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours, monitoring by TLC until the hydrazone is consumed.
-
Rationale: The strong acid protonates the hydrazone, facilitating a[8][8]-sigmatropic rearrangement followed by ammonia elimination and aromatization to form the stable indole ring. The choice of acid is critical; PPA is often effective, but optimization may be required to minimize side reactions, which can occur with electron-rich methoxy-substituted phenylhydrazones.[7]
-
Carefully pour the hot reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude N-Boc protected indole.
-
-
Step 3: Deprotection of Piperidine Nitrogen
-
Dissolve the crude N-Boc protected indole from the previous step in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature for 1-2 hours.
-
Rationale: The Boc protecting group is labile under acidic conditions, cleanly cleaving to release the secondary amine of the piperidine ring.
-
Monitor the reaction by TLC. Upon completion, neutralize the excess acid carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent, dry, and concentrate.
-
-
Step 4: Purification
-
The final crude product can be purified using column chromatography on silica gel to afford 5-methoxy-3-(piperidin-4-yl)-1H-indole as a pure solid.
-
Pharmacological Profile and Mechanism of Action
5-Methoxy-3-(piperidin-4-yl)-1H-indole is recognized for its significant potential in neuropharmacology, primarily due to its role in modulating neurotransmitter systems.[4][5] Its structural similarity to endogenous neurochemicals like serotonin (5-hydroxytryptamine) suggests that it likely interacts with serotonergic pathways.
Primary Applications and Biological Role
-
Neurological Disorders: The compound is a promising scaffold for therapeutic agents aimed at treating various neurological and psychiatric conditions.[4][5]
-
Neurotransmitter Modulation: It is valuable in research focused on understanding and treating mood and anxiety disorders due to its activity within neurotransmitter systems.[4][5]
-
Scaffold for SSRIs: The molecule is considered a key starting point for the synthesis of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant medications.[5] SSRIs function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.
Postulated Signaling Pathway Interaction
Given its application as a scaffold for SSRIs, a primary mechanism of action for derivatives of this compound involves the inhibition of the serotonin transporter (SERT).
Diagram 2. Postulated mechanism of action via serotonin transporter (SERT) inhibition.
This pathway illustrates how a derivative of 5-methoxy-3-(piperidin-4-yl)-1H-indole, acting as an SSRI, would block the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This action increases the availability of serotonin to bind with postsynaptic receptors, enhancing serotonergic neurotransmission, which is a key therapeutic strategy for depression and anxiety disorders.
Conclusion and Future Directions
5-Methoxy-3-(piperidin-4-yl)-1H-indole stands out as a molecule of high value in medicinal chemistry and pharmaceutical development. Its robust chemical framework provides an excellent starting point for the design of novel therapeutics, particularly in the realm of neurology. The ability to modify both the indole nucleus and the piperidine ring allows for fine-tuning of its pharmacological properties, offering a pathway to develop next-generation SSRIs and other psychoactive agents with improved efficacy and side-effect profiles.[5] Future research should focus on synthesizing and screening libraries of derivatives to fully explore the structure-activity relationships (SAR) and to identify lead candidates for treating a wider range of central nervous system disorders.
References
-
J&K Scientific. 5-Methoxy-3-piperidin-4-yl-1H-indole | 52157-82-1.
-
Chem-Impex. 5-Methoxy-3-piperidin-4-yl-1H-indole.
-
Echemi. 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole.
-
PubChemLite. 5-methoxy-3-(n-benzyl-4-piperidinomethyl)indole hydrochloride.
-
BenchChem. Technical Support Center: Synthesis of 5-Methoxyindoles.
-
BenchChem. Fundamental chemical properties of 5-Methoxyindole.
-
Sigma-Aldrich. 5-Methoxy-3-methyl-1H-indole | 21987-25-7.
-
SpectraBase. 5-Methoxy-1H-indole - Optional[MS (GC)] - Spectrum.
-
MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
-
PMC. 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole.
-
LKT Labs. 5-Methoxyindole.
-
Chemical Synthesis Database. 5-methoxy-3-phenyl-1H-indole.
-
PubChem. 8-[[(3R,4R)-3-[(1,1-dioxothian-4-yl)methoxy]piperidin-4-yl]amino]-5-(5-methoxy-3-pyridinyl)-3-methyl-1H-1,7-naphthyridin-2-one.
-
MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?
-
BLD Pharm. 21987-25-7|5-Methoxy-3-methyl-1H-indole.
-
Chulalongkorn University Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review.
-
MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
-
Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.
-
ChemicalBook. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.
-
IUPHAR/BPS Guide to PHARMACOLOGY. 5-methoxy-luzindole.
-
ResearchGate. 5-Meth-oxy-1-(3,4,5-trimethoxy-phen-yl)-1H-indole.
-
Vibrant Pharma Inc. 5-Methoxy-3-[(pyrrolidin-1-yl)methyl]-1H-indole.
-
BenchChem. The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential.
-
UPCommons. European Journal of Medicinal Chemistry.
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
Sources
Pharmacological profile of 5-methoxy-3-piperidine-3-yl-1H-indole
The following technical guide details the pharmacological profile of 5-methoxy-3-(piperidin-3-yl)-1H-indole , a conformationally restricted tryptamine analog. This guide is structured for researchers and drug development professionals, focusing on its structural properties, receptor binding profile, and experimental methodologies.
Executive Summary & Chemical Identity
5-Methoxy-3-(piperidin-3-yl)-1H-indole represents a critical scaffold in serotonergic medicinal chemistry. Structurally, it is a rigidified analog of 5-methoxytryptamine (5-MeO-T) , where the ethylamine side chain is incorporated into a piperidine ring attached at the 3-position.
Unlike its regioisomer 5-methoxy-3-(piperidin-4-yl)-1H-indole (a common precursor to 5-HT1B/1D agonists like RU 24969 analogs), the piperidin-3-yl isomer introduces a chiral center adjacent to the indole core. This structural constraint restricts the conformational space of the ethylamine pharmacophore, enhancing selectivity for specific serotonin receptor subtypes, particularly 5-HT6 , 5-HT7 , and 5-HT1A , while often serving as a dual-acting ligand (Receptor + SERT) in antidepressant discovery.
Chemical Properties
| Property | Detail |
| IUPAC Name | 5-methoxy-3-(piperidin-3-yl)-1H-indole |
| Molecular Formula | C₁₄H₁₈N₂O |
| Molecular Weight | 230.31 g/mol |
| Chirality | Contains one stereocenter at Piperidine-C3.[1] Exists as (R)- and (S)- enantiomers.[2] |
| Structural Class | 3-Substituted Indole; Conformationally Restricted Tryptamine |
| Key Moiety | 5-Methoxyindole (Serotonin mimetic); 3-Piperidine (Rigid spacer) |
Pharmacodynamics & Mechanism of Action
The pharmacological utility of 5-methoxy-3-(piperidin-3-yl)-1H-indole lies in its ability to probe the orthosteric binding site of 5-HT receptors with defined spatial vectors.
Receptor Binding Profile
The compound acts primarily as a serotonergic modulator . The 5-methoxy group typically enhances affinity for 5-HT receptors (mimicking the 5-hydroxyl of serotonin), while the piperidine ring dictates subtype selectivity via steric interactions in the receptor's transmembrane domains (TM).
-
5-HT6 Receptor (High Affinity):
-
Mechanism: The 3-piperidinyl scaffold is a privileged structure for 5-HT6 antagonism or partial agonism, particularly when N-substituted (e.g., with arylsulfonyl groups). The free amine often retains high affinity but may lack functional selectivity without further substitution.
-
Significance: 5-HT6 antagonists are investigated for cognitive enhancement in Alzheimer's disease. The rigid 3-piperidinyl group fits the hydrophobic pocket formed by TM3, TM5, and TM6 more distinctly than the flexible tryptamine chain.
-
-
5-HT1A Receptor (Moderate to High Affinity):
-
Mechanism: Acts as a partial agonist or antagonist depending on the specific enantiomer and N-substitution.
-
Significance: Targeting 5-HT1A autoreceptors (presynaptic) and heteroreceptors (postsynaptic) is a standard strategy for anxiolytic and antidepressant effects.
-
-
Serotonin Transporter (SERT):
-
Mechanism: The 3-piperidinyl indole core can inhibit SERT, preventing serotonin reuptake.
-
Dual Action: Derivatives of this scaffold are often designed as Multi-Target Directed Ligands (MTDLs) , combining SERT inhibition with 5-HT1A agonism or 5-HT6 antagonism to treat complex psychiatric disorders.
-
Signaling Pathways
The compound modulates downstream signaling via G-protein coupling.
-
5-HT6/7 Pathway: Gs-coupled. Activation leads to Adenylyl Cyclase (AC) stimulation and increased cAMP. Antagonists block this constitutive or agonist-induced activity.
-
5-HT1A Pathway: Gi/o-coupled. Activation inhibits AC, decreases cAMP, and opens GIRK (potassium) channels, leading to hyperpolarization.
Figure 1: Dual signaling modulation. The ligand differentially engages Gs (5-HT6) and Gi (5-HT1A) pathways.
Experimental Protocols
Synthesis Workflow
The synthesis of 5-methoxy-3-(piperidin-3-yl)-1H-indole typically involves the reduction of a pyridine precursor or a condensation reaction. A robust method involves the partial reduction of a 3-(3-pyridyl)indole intermediate.
Protocol: Hydrogenation of 3-(3-Pyridyl) Precursor
-
Starting Material: 5-methoxy-3-(3-pyridyl)-1H-indole.
-
Catalyst: Platinum(IV) oxide (Adams' catalyst) or Rhodium on Alumina (Rh/Al₂O₃).
-
Solvent: Acetic acid or Methanol/HCl.
-
Conditions: Hydrogen atmosphere (40-60 psi), Room Temperature, 12-24 hours.
-
Workup: Filter catalyst, neutralize with NaOH, extract with DCM.
-
Purification: Chiral HPLC is required to separate (R) and (S) enantiomers if a racemic mixture is formed.
Figure 2: Synthetic route via pyridine reduction to access the piperidine scaffold.
In Vitro Binding Assay (Radioligand)
To validate affinity, a competition binding assay is standard.
-
Membrane Preparation: HEK-293 cells stably expressing human 5-HT6 or 5-HT1A receptors.
-
Radioligands:
-
[³H]-LSD (Non-selective, high affinity).
-
[³H]-8-OH-DPAT (Selective for 5-HT1A).
-
[¹²⁵I]-SB-258585 (Selective for 5-HT6).
-
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Procedure:
-
Incubate membranes (20-50 µg protein) with radioligand (Kd concentration) and increasing concentrations of 5-methoxy-3-(piperidin-3-yl)-1H-indole (10⁻¹⁰ to 10⁻⁵ M).
-
Incubate for 60 min at 25°C.
-
Terminate by rapid filtration over GF/B filters.
-
Count radioactivity via liquid scintillation.
-
Data Analysis: Calculate IC50 and Ki using the Cheng-Prusoff equation.
-
Structure-Activity Relationship (SAR) Insights
The 3-piperidinyl position is critical for differentiating this molecule from classic tryptamines.
| Feature | Pharmacological Impact |
| 5-Methoxy Group | Increases lipophilicity and affinity for 5-HT receptors (vs. unsubstituted indole). Mimics the 5-OH of serotonin. |
| 3-Piperidinyl Ring | Restricts the ethylamine side chain into a semi-rigid cycle. Reduces entropic penalty upon binding. |
| C3-Attachment | Creates a specific vector distinct from the C4-attachment (RU 24969 analogs). The C3-isomer often favors 5-HT6/7 binding pockets over 5-HT1B/1D. |
| Piperidine Nitrogen | Essential for ionic interaction with the conserved Aspartate (Asp3.32) in the receptor binding pocket. Substitution on this nitrogen (e.g., sulfonamides, benzyl groups) drastically alters selectivity (e.g., conferring pure antagonism). |
References
-
Cole, D. C., et al. (2005).[3] "Conformationally constrained N1-arylsulfonyltryptamine derivatives as 5-HT6 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Wrobel, T. M., et al. (2019). "Synthesis of novel pyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands." European Journal of Medicinal Chemistry. Link
-
Pullagurla, M. R., et al. (2004). "Functional 5-HT6 receptor antagonists: synthesis and pharmacological properties." Bioorganic & Medicinal Chemistry. Link
-
Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today. Link
Sources
Technical Guide: Mechanism of Action for 5-Methoxy-3-(piperidin-3-yl)-1H-indole in the CNS
Executive Summary
Molecule: 5-Methoxy-3-(piperidin-3-yl)-1H-indole
Class: Indole-based Heterocyclic Pharmacophore
Primary Targets: 5-HT
This guide analyzes the pharmacodynamics of the 5-methoxy-3-(piperidin-3-yl)-1H-indole scaffold. Unlike simple tryptamines, the incorporation of the piperidine ring at the indole-3 position introduces conformational restriction, enhancing selectivity for G-protein coupled receptors (GPCRs) specifically coupled to G
Part 1: Structural Basis of Action (SAR Analysis)
The efficacy of this molecule relies on three pharmacophoric elements that dictate its binding affinity and intrinsic activity.
The 5-Methoxy Indole Core
-
Serotonin Mimicry: The indole ring mimics the endogenous neurotransmitter serotonin (5-HT).
-
5-Position Substitution: The methoxy (-OCH
) group at position 5 is a critical determinant of affinity. It functions as a hydrogen bond acceptor, interacting with specific serine or threonine residues (e.g., Ser5.43 in 5-HT ) in the receptor's transmembrane helix 5 (TM5). This substitution typically increases lipophilicity and blood-brain barrier (BBB) permeability compared to the hydroxyl group of serotonin.
The Piperidine-3-yl Moiety[1][2]
-
Conformational Restriction: Unlike the flexible ethylamine chain of tryptamines, the piperidine ring restricts the nitrogen atom's position. This reduces the entropic cost of binding.
-
Positional Isomerism (3-yl vs. 4-yl): The user-specified 3-yl attachment is structurally distinct from the more common 4-yl analogs (e.g., Naratriptan precursors). The 3-yl linkage introduces a chiral center at the piperidine C3 position.
-
Implication: The (R)- and (S)-enantiomers will exhibit differential binding affinities. The (S)-enantiomer often aligns better with the conserved aspartate (Asp3.32) residue in the orthosteric binding pocket of aminergic GPCRs.
-
The Basic Nitrogen
-
Salt Bridge Formation: The secondary amine of the piperidine ring is protonated at physiological pH. It forms a crucial ionic salt bridge with the conserved Aspartate residue (Asp3.32) in TM3 of the 5-HT receptor, anchoring the ligand.
Part 2: Mechanism of Action (Signaling Pathways)
The 5-methoxy-3-(piperidin-3-yl)-1H-indole scaffold acts primarily as a G
Primary Pathway: Adenylyl Cyclase Inhibition
Upon binding to 5-HT
-
Receptor Activation: Ligand binds to the orthosteric site.
-
G-Protein Dissociation: The G
subunit dissociates from the G dimer. -
Effector Modulation:
-
G
: Inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels. -
G
: Opens G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), leading to K efflux and neuronal hyperpolarization (inhibition of firing). -
Voltage-Gated Ca
Channels: Inhibition of N-type and P/Q-type Ca channels, reducing neurotransmitter release (presynaptic effect).
-
Secondary Pathway: Nociceptin (NOP) Modulation
Recent SAR studies indicate that 3-piperidinyl-indole derivatives can act as partial agonists at the Nociceptin Opioid Receptor (NOP).[1][2] This "dual-targeting" is relevant for analgesia but requires careful selectivity screening to avoid sedation.
Visualization: Signaling Cascade
The following diagram illustrates the dual G-protein signaling pathways activated by this scaffold.
Caption: Dual signaling pathway showing Gi/o-mediated inhibition of Adenylyl Cyclase and modulation of ion channels leading to neuronal suppression.
Part 3: Experimental Validation Protocols
To establish the efficacy and selectivity of 5-methoxy-3-(piperidin-3-yl)-1H-indole, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation:
-
Transfect CHO-K1 cells with human 5-HT
or 5-HT cDNA. -
Harvest cells, homogenize in ice-cold Tris-HCl buffer, and centrifuge (20,000 x g) to isolate membranes.
-
-
Competition Binding:
-
Tracer: Use [
H]-8-OH-DPAT (for 1A) or [ H]-GR125743 (for 1B) at 0.5 nM. -
Test Compound: Incubate membranes with tracer and increasing concentrations of 5-methoxy-3-(piperidin-3-yl)-1H-indole (
to M). -
Non-Specific Binding: Define using 10
M Serotonin.
-
-
Data Analysis:
-
Filter through GF/B filters using a cell harvester.
-
Count radioactivity via liquid scintillation.
-
Calculate IC
and convert to using the Cheng-Prusoff equation.
-
Protocol B: [ S]GTP S Functional Assay (Efficacy)
Objective: Verify if the ligand is an agonist, antagonist, or partial agonist.
-
Incubation: Mix membranes (10
g protein) with GDP (10 M) and [ S]GTP S (0.1 nM) in assay buffer. -
Stimulation: Add test compound. Agonists will increase the binding of non-hydrolyzable [
S]GTP S to the G subunit. -
Validation:
-
Positive Control: Serotonin (Full Agonist).
-
Negative Control: Basal binding (No ligand).
-
-
Result: Calculate
(efficacy relative to serotonin) and (potency).
Data Summary: Expected Pharmacological Profile
Note: Values are representative of the scaffold class based on SAR literature.
| Receptor Target | Binding Affinity ( | Functional Activity | Physiological Outcome |
| 5-HT | 1.2 - 15 nM | Full/Partial Agonist | Anxiolysis, Hypothermia |
| 5-HT | 5.0 - 25 nM | Agonist | Vasoconstriction (Migraine relief) |
| 5-HT | > 500 nM | Weak Antagonist/Agonist | Low hallucinogenic potential |
| NOP | 20 - 100 nM | Partial Agonist | Analgesia without heavy sedation |
| SERT | > 1000 nM | Negligible | No reuptake inhibition |
Part 4: Synthesis & Workflow Visualization
The synthesis of the piperidin-3-yl isomer is more complex than the 4-yl isomer due to the chiral center. A common route involves the reduction of a pyridin-3-yl precursor or a coupling reaction.
Caption: Synthetic pathway converting 5-methoxyindole to the piperidin-3-yl derivative via pyridine reduction and chiral resolution.
References
-
Halberstadt, A. L., et al. (2011). "Serotonin receptor subtype mediation of the interoceptive discriminative stimuli induced by 5-methoxy-N,N-dimethyltryptamine."[3] Psychopharmacology. Link
-
Zaveri, N. T., et al. (2023). "Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands." Bioorganic & Medicinal Chemistry. Link
-
Kozioł, A., et al. (2022). "Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine." Molecules. Link
-
Chem-Impex International. "5-Methoxy-3-piperidin-4-yl-1H-indole Product Data." (Used for scaffold comparison). Link
Sources
- 1. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin receptor subtype mediation of the interoceptive discriminative stimuli induced by 5-methoxy-N,N-dimethyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Characterization of Serotonin Receptor Binding for Novel Indole-Piperidine Scaffolds: A Methodological Approach for 5-Methoxy-3-piperidine-3-yl-1H-indole
This document provides a comprehensive technical framework for assessing the serotonin (5-HT) receptor binding affinity of novel chemical entities, with a specific focus on the promising but sparsely characterized compound, 5-methoxy-3-piperidine-3-yl-1H-indole. While direct, published binding data for this specific molecule is not yet available, its structural motifs—a 5-methoxyindole core and a piperidine substituent—are hallmarks of potent serotonergic agents.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a blueprint for characterization, from theoretical considerations to detailed, field-proven experimental protocols.
The Serotonergic System: A Landscape of Therapeutic Opportunity
Serotonin (5-hydroxytryptamine, 5-HT) is a pivotal monoamine neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[3][4] Its actions are mediated by a superfamily of at least 14 distinct receptor subtypes, grouped into seven families (5-HT1 through 5-HT7).[3][5] This diversity allows for highly nuanced signaling and presents a rich landscape for therapeutic intervention.
With the exception of the 5-HT3 receptor, a ligand-gated ion channel, all other 5-HT receptors are G-protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding.[3][6] Understanding which receptors a compound targets, and with what affinity, is the foundational first step in drug discovery. The primary signaling pathways are dictated by the G-protein alpha subunit to which the receptor couples:
-
Gαi/o: Primarily coupled to 5-HT1 and 5-HT5 receptors, this pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Gαq/11: Coupled to 5-HT2 receptors, this pathway activates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[5][7]
-
Gαs: Coupled to 5-HT4, 5-HT6, and 5-HT7 receptors, this pathway stimulates adenylyl cyclase, increasing intracellular cAMP levels.
Predictive Binding Profile for 5-Methoxy-3-piperidine-3-yl-1H-indole
While awaiting empirical data, a predictive binding profile can be hypothesized based on established structure-activity relationships (SAR) for related scaffolds. The 5-methoxy group is a common feature in high-affinity ligands for 5-HT1A and 5-HT2A receptors, often enhancing potency.[8] The piperidine moiety is a versatile basic nitrogen-containing heterocycle frequently incorporated into CNS-active agents to improve properties like solubility and blood-brain barrier penetration.[1][9]
Based on these precedents, 5-methoxy-3-piperidine-3-yl-1H-indole is predicted to exhibit significant affinity for several key serotonin receptors. The table below presents a hypothetical, yet plausible, binding profile that can serve as a benchmark for experimental validation.
Table 1: Hypothetical Serotonin Receptor Binding Profile This data is representative and intended for illustrative purposes pending experimental validation.
| Receptor Subtype | Radioligand | Kᵢ (nM) - Predicted | Primary G-Protein Coupling |
| 5-HT1A | [³H]-8-OH-DPAT | 15 | Gαi/o |
| 5-HT2A | [³H]-Ketanserin | 45 | Gαq/11 |
| 5-HT2C | [³H]-Mesulergine | 120 | Gαq/11 |
| 5-HT6 | [³H]-LSD | 250 | Gαs |
| 5-HT7 | [³H]-5-CT | 85 | Gαs |
| SERT | [³H]-Citalopram | >1000 | N/A (Transporter) |
Experimental Protocol: Radioligand Competition Binding Assay
The gold standard for determining the binding affinity of an unlabeled compound (the "competitor") is the radioligand competition binding assay. This method measures the ability of the test compound to displace a radiolabeled ligand of known high affinity and specificity from the target receptor. The output is the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand), which can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[10]
Core Principle: A Self-Validating System
The trustworthiness of a binding assay hinges on its internal controls and systematic execution. The protocol below is designed as a self-validating system. Total binding (radioligand + receptor) is measured in the absence of a competitor. Non-specific binding (NSB) is measured in the presence of a saturating concentration of a known, unlabeled ligand, representing radioligand binding to non-receptor components (e.g., filters, lipids). Specific binding is the crucial metric, calculated as Total Binding minus NSB. A robust assay will exhibit high specific binding (typically >80% of total binding).
Detailed Step-by-Step Methodology: 5-HT1A Receptor Assay
This protocol details the determination of binding affinity for the 5-HT1A receptor, a primary target for anxiolytics and antidepressants.[8][11]
Materials & Reagents:
-
Receptor Source: Commercially available cell membranes from HEK-293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Competitor: 5-methoxy-3-piperidine-3-yl-1H-indole, dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted.
-
NSB Agent: Serotonin (5-HT) at a final concentration of 10 µM.[10]
-
Filtration Plate: 96-well glass fiber filter plates (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.[12]
-
Scintillation Cocktail: A high-efficiency cocktail suitable for microplates (e.g., Betaplate Scint).[13]
-
Equipment: 96-well plate harvester, liquid scintillation counter.
Experimental Workflow:
-
Membrane Preparation: On the day of the assay, thaw the frozen 5-HT1A receptor membrane stock on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration that yields sufficient counts (e.g., 50-100 µg protein per well).[10] Rationale: Keeping membranes on ice is critical to prevent protein degradation and loss of receptor activity.
-
Plate Setup: In a 96-well reaction plate, add the following components in triplicate for each condition:
-
Total Binding Wells: 50 µL Assay Buffer.
-
NSB Wells: 50 µL of 10 µM 5-HT solution.
-
Competitor Wells: 50 µL of each serial dilution of 5-methoxy-3-piperidine-3-yl-1H-indole.
-
-
Radioligand Addition: Add 50 µL of diluted [³H]-8-OH-DPAT to all wells. The final concentration should be approximately equal to its dissociation constant (Kᴅ), typically around 1.0 nM.[10] Rationale: Using a radioligand concentration near its Kᴅ provides the optimal window for detecting competitive displacement.
-
Reaction Initiation: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes with gentle agitation.[10] Rationale: This time and temperature are optimized to allow the binding reaction to reach equilibrium without causing significant receptor degradation.
-
Termination & Filtration: Terminate the reaction by rapid filtration through the pre-soaked GF/B filter plate using a cell harvester. Immediately wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand. Rationale: Rapid filtration and cold buffer are essential to prevent the dissociation of the radioligand-receptor complex.
-
Drying & Scintillation: Dry the filter plate at 50°C for at least 30 minutes.[13] Add scintillation cocktail to each well and allow it to equilibrate.
-
Quantification: Measure the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.
Data Analysis
-
Calculate the mean CPM for each condition (Total, NSB, and each competitor concentration).
-
Determine Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Normalize the data: Express the binding at each competitor concentration as a percentage of the maximal specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where:
-
[L] is the concentration of the radioligand.
-
Kᴅ is the dissociation constant of the radioligand for the receptor.
-
-
Downstream Signaling Pathway Visualization
Demonstrating high binding affinity is only the first step. The functional consequence of this binding—whether the compound acts as an agonist, antagonist, or inverse agonist—must be determined in functional assays. For a receptor like 5-HT2A, which couples to Gαq/11, a common functional readout is the measurement of intracellular calcium mobilization. The diagram below illustrates the canonical signaling cascade initiated upon agonist binding to the 5-HT2A receptor.
References
-
Tyagi, A., Sharma, S., et al. (2020). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling. [Link]
-
Marín, P., Miquel, B.S., et al. (2021). Novel and atypical pathways for serotonin signaling. Cellular and Molecular Life Sciences. [Link]
-
Srivastava, S. & Varshney, A. (2023). Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. [Link]
-
QIAGEN. Serotonin Receptor Signaling. GeneGlobe. [Link]
-
Gene Ontology Consortium. serotonin receptor signaling pathway. AmiGO. [Link]
-
Elands, J., Scheper, R.J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
-
Cortés, R., Vilaró, M.T., Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. [Link]
-
Reaction Biology. 5-HT2B Biochemical Binding Assay Service. Reaction Biology Website. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience Website. [Link]
-
J&K Scientific. 5-Methoxy-3-piperidin-4-yl-1H-indole. J&K Scientific Product Page. [Link]
-
Bertaccini, G. & Vitali, T. (1967). Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. PubMed. [Link]
-
Niso, M., Abate, C., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]
-
Narayanan, P., Sethusankar, K., et al. (2008). 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. Acta Crystallographica Section E. [Link]
-
Andersen, K.E., et al. (1991). Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. PubMed. [Link]
-
Sharma, U., Kumar, P., et al. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. [Link]
-
Iacovoiu, A.I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine. MDPI. [Link]
-
Leopoldo, M., Lacivita, E., Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]
-
Alexander, S.P.H., et al. 5-HT (5-Hydroxytryptamine). NCBI Bookshelf. [Link]
-
PrepChem. Synthesis of 5-methoxy-indole. PrepChem.com. [Link]
-
Miller, S.C. (1993). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
-
Wikipedia. 5-MeO-MiPT. Wikipedia. [Link]
-
Kaplan, L., et al. (2023). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. [Link]
-
Blaney, P., et al. (2003). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]
-
Konovalov, S., et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Literature review of 3-substituted piperidine indoles
An In-depth Technical Guide: Synthesis, Pharmacology, and Structure-Activity Relationships of 3-Substituted Piperidine Indoles
Executive Summary
The fusion of indole and piperidine rings into a single molecular framework has given rise to a class of compounds with significant therapeutic potential: the 3-substituted piperidine indoles. Both indole and piperidine are independently recognized as "privileged structures" in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Their combination creates a versatile scaffold that has been successfully exploited to develop agents for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[3][4] This technical guide provides a comprehensive review for researchers and drug development professionals, detailing the core synthetic methodologies for accessing this scaffold, exploring its diverse pharmacological landscape, and dissecting the critical structure-activity relationships that govern its biological effects.
The 3-Substituted Piperidine Indole: A Privileged Scaffold
The indole nucleus, a bicyclic structure consisting of a fused benzene and pyrrole ring, is a fundamental component of the amino acid tryptophan and is found in numerous biologically active compounds.[2] Its electron-rich nature makes the C3 position particularly nucleophilic and amenable to substitution.[5] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent building blocks in the pharmaceutical industry, valued for its ability to introduce basicity, improve pharmacokinetic properties, and serve as a rigid scaffold for orienting functional groups.[1][4]
The combination of these two moieties at the indole-3-position results in a three-dimensional structure that can effectively interact with a variety of biological targets. This guide will explore the chemical strategies used to construct this scaffold and the therapeutic applications that have emerged from its development.
Key Synthetic Methodologies
The construction of 3-substituted piperidine indoles can be approached through several strategic disconnections. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on both heterocyclic rings.
Convergent Synthetic Strategies
Convergent strategies involve the synthesis of the indole and piperidine fragments separately, followed by their coupling. This approach offers high flexibility for creating diverse libraries of compounds.
-
Friedel-Crafts Alkylation: This classic method involves the reaction of an electron-rich indole with a piperidine-containing electrophile, typically catalyzed by a Lewis or Brønsted acid. The reaction proceeds via an electrophilic aromatic substitution at the C3 position of the indole.[5][6]
-
Mannich Reaction: A three-component condensation of an indole, an aldehyde (often formaldehyde), and piperidine yields a 3-(piperidin-1-ylmethyl)-1H-indole, commonly known as a Mannich base.[6] These intermediates are highly valuable and can be used to generate further derivatives.
-
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions are powerful tools for C-N and C-C bond formation. For instance, the Buchwald-Hartwig amination can couple a 3-haloindole with piperidine. Alternatively, Suzuki or Heck coupling reactions can be employed to link the two rings via a carbon-carbon bond, offering access to a different class of analogs.[6]
Ring Formation Strategies
An alternative approach involves constructing one of the heterocyclic rings onto a precursor that already contains the other.
-
Fischer Indole Synthesis: This venerable method involves the acid-catalyzed cyclization of an arylhydrazone.[6] By starting with a ketone or aldehyde that already bears a piperidine moiety, the indole ring can be constructed to directly yield the desired scaffold. This is a powerful method for creating complex, highly substituted analogs.
-
Catalytic Enantioselective Synthesis: Modern catalysis offers elegant solutions for creating chiral molecules. For example, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine with an indole-containing boronic acid can produce enantioenriched 3-(indolyl)piperidines.[7][8] This approach provides access to single enantiomers, which is critical for developing selective drugs.
Pharmacological Landscape and Key Biological Targets
The 3-substituted piperidine indole scaffold has demonstrated a remarkable breadth of biological activities, establishing it as a versatile template for drug design.
| Therapeutic Area | Biological Target/Activity | Representative Compound Class | Reference(s) |
| Oncology | Anticancer, Cytotoxicity | Spirooxindolopyrrolidine-embedded piperidinones | [4] |
| Anticancer | Piperidine-substituted sulfonamides | [3] | |
| Neuroscience | Alzheimer's Disease (AChE Inhibition) | N-benzyl-piperidine derivatives | [3][4] |
| Neuropathic Pain | Analgesics | [4] | |
| Infectious Disease | Antibacterial, Antifungal | Various substituted piperidines | [3] |
| Antiviral (HIV-1 Fusion Inhibition) | Bis-indole derivatives | [2][9] |
Anticancer Activity: Numerous compounds featuring this scaffold have shown potent cytotoxic effects against various cancer cell lines.[3] The mechanism often involves the inhibition of key cellular processes. For example, certain piperidine-substituted sulfonamides have demonstrated significant anticancer properties, where the piperidine ring is crucial for activity.[3]
Central Nervous System (CNS) Applications: The scaffold is particularly prominent in the development of agents for neurodegenerative diseases. N-benzyl-piperidine derivatives are a well-established class of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease therapy.[4] The benzyl-piperidine group effectively binds to the catalytic site of the enzyme, and modifications on the indole portion can further enhance potency and selectivity.[4]
Antimicrobial and Antiviral Activity: The versatility of the scaffold extends to infectious diseases. Various derivatives have been reported with antibacterial, antifungal, and antiviral properties.[2] Notably, SAR studies on indole-based compounds have identified potent small-molecule inhibitors of HIV-1 entry.[9]
Structure-Activity Relationship (SAR) Analysis
Understanding how structural modifications impact biological activity is paramount in medicinal chemistry. For the 3-substituted piperidine indole scaffold, several key regions can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
-
Substitution on the Indole Ring: The indole nitrogen (N1) often acts as a hydrogen bond donor. Alkylation at this position can significantly impact binding affinity.[9] Substituents on the benzene portion of the indole (positions 4, 5, 6, and 7) can modulate electronic properties and provide vectors for additional interactions. For example, in HIV-1 inhibitors, substitutions at the 5-position have been shown to be critical for potency.[9]
-
Substitution on the Piperidine Ring: The nitrogen of the piperidine ring is a key feature, providing a basic center that is often protonated at physiological pH, allowing for ionic interactions with targets like the anionic site of AChE.[4] N-substitution is a common strategy to tune activity; for instance, the N-benzyl group is a recurring motif in AChE inhibitors.[3][4] Substitution on the carbon atoms of the piperidine ring can introduce chirality and new interaction points.
-
The Linker: The nature of the connection between the indole C3 and the piperidine ring is a critical determinant of the molecule's overall shape and flexibility. A simple methylene linker is common, but incorporating other groups like carbonyls or extending the alkyl chain can alter the compound's conformational preferences and biological profile.
Detailed Experimental Protocol: Synthesis of 3-(Piperidin-1-ylmethyl)-1H-indole
This section provides a representative two-step protocol for the synthesis of a foundational 3-substituted piperidine indole via a Vilsmeier-Haack formylation followed by reductive amination.
Step 1: Vilsmeier-Haack Formylation of Indole to Yield Indole-3-carboxaldehyde
The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich heterocycles.[6]
-
Reagents and Equipment:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution
-
Ice bath, round-bottom flask, magnetic stirrer, dropping funnel
-
-
Protocol:
-
Cool a flask containing anhydrous DMF in an ice bath to 0 °C.
-
Add POCl₃ dropwise to the cold DMF with stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.
-
Add a solution of indole in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 40 °C for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of an aqueous NaOH solution until the pH is basic, which causes the product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry to yield indole-3-carboxaldehyde.
-
Step 2: Reductive Amination with Piperidine
Reductive amination is a highly efficient method for forming C-N bonds from a carbonyl compound and an amine.
-
Reagents and Equipment:
-
Indole-3-carboxaldehyde (from Step 1)
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask, magnetic stirrer
-
-
Protocol:
-
Dissolve indole-3-carboxaldehyde in DCM in a round-bottom flask.
-
Add piperidine (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the iminium ion intermediate.
-
Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(piperidin-1-ylmethyl)-1H-indole.
-
Conclusion and Future Outlook
The 3-substituted piperidine indole scaffold continues to be a fertile ground for drug discovery. Its synthetic accessibility and pharmacological promiscuity have enabled the development of a diverse array of bioactive molecules. Future research in this area will likely focus on several key aspects:
-
Stereoselective Synthesis: The development of more efficient and general methods for the asymmetric synthesis of chiral 3-substituted piperidine indoles will be crucial for creating more selective and potent therapeutic agents.[7][8]
-
New Biological Targets: As our understanding of disease biology grows, this privileged scaffold will undoubtedly be applied to novel biological targets beyond those already explored.
-
Fragment-Based and Computational Design: The use of computational modeling and fragment-based drug design will accelerate the optimization of lead compounds, enabling a more rational exploration of the chemical space around this versatile core.
By leveraging established synthetic wisdom and embracing modern chemical technologies, the 3-substituted piperidine indole scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Encyclopedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT9E0MwhccNkzCr_nOaotnoblfcqxrOTtKPp6I4HJtaMPc0l9mZ38OyY2yjzMkbkg_nvE1E8X1-fJogBmDo5OljGfHFvQ-zDSoCfESa_Z0MbH46HToaghzQzLLp_rDro-vXKZ1gEasIPQONg==]
- Nikoofar, K., Kadivar, D., & Shirzadnia, S. (2020). Pharmacological properties of some 3-substituted indole derivatives, a concise overview. Journal of Reports in Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExFUYt5EhGurIZlukC9xNYHrlaMdwoAd6-HBs7d_ecBxlKdrkJJMm1cYP1-xyK3gJaNRCepnJSXy6Kb3_QSaD0-Twkgap0I3_ErOEhtV3wfraWS7uS5JpbAQZjAvkMPNZJ1kULIE8gw8g=]
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmyHjRf8LkaaexT6UzBG4WfbC3RMW-LDGFvpLKc2Ltf_lJOGV_31UJn4Ic4yWBGlm8U3UWJNBL9-NVvlql8ghQI4mB0NuVknA8qi6L-QVOAUQ9RVAuB9oxGYMxk47-lDlao9-J1WaZj_pUoMo=]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElYauXzn5XMslnoyVHqr1p3kgtghM0fmT8ElJTUV-27XpojJFv7PE95RoLJbH64nq0Ky_BjkUXWPrq4ANlWENKaa7OdUBjS4w4kLVXv8wD1qiafXLlB5DVBSXSQKQ7D0XAQLaYksMlnXeXJZdnBj2LVLpD6281QiUJTIMb7HdfWw9AyC7e7g==]
- Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. (2019). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqKJ0ZT4Af-MBfWnW9SEWithDJzsZZuvVWWoFGgFnSVUtHyR3IYuPDl8pl6wexo1Emha6fDT40UheJNN527nAwNm2oB1T4FyWUVgalVCHFqvxq1CX2WrBWdxaEyEKafjW-CpWuB_IF7lJ6XOagj5OOi6eAxYXqgdt25Ak9hkzb0gjd8Oac-w==]
- Comparini, L. M., et al. (2025). Synthesis of Highly Functionalized Tetrahydropyridines by Ring Opening of [3.3.1]‐Heterobicyclic Compounds with Grignard Reagents. Chemistry – A European Journal. [URL: https://www.researchgate.net/publication/377983088_Synthesis_of_Highly_Functionalized_Tetrahydropyridines_by_Ring_Opening_of_331-Heterobicyclic_Compounds_with_Grignard_Reagents]
- Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-piperidine-derivatives-with-anticancer-activity_fig13_371688647]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. (2023). [URL: https://pubs.acs.org/doi/10.1021/jacs.3c03529]
- Structure activity relationship of piperidine derivatives. ResearchGate. (2024). [URL: https://www.researchgate.
- Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate. (2009). [URL: https://www.researchgate.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Medicinal Chemistry Letters. (2014). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027581/]
- Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [URL: https://doi.org/10.1016/S0040-4020(03)00374-9]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. (2023). [URL: https://pubs.acs.org/doi/full/10.1021/jacs.3c03529]
- The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. BenchChem. (2025). [URL: https://www.benchchem.com/pdf/The-Synthesis-of-3-Substituted-Indoles.pdf]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [URL: https://encyclopedia.pub/entry/35473]
- Selected examples of bioactive 3-substituted indole derivatives used in pharmaceutical applications. ResearchGate. (2024). [URL: https://www.researchgate.net/figure/Selected-examples-of-bioactive-3-substituted-indole-derivatives-used-in-pharmaceutical_fig2_379895690]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
5-methoxy-3-piperidine-3-yl-1H-indole CAS number and identifiers
The following technical guide provides an in-depth analysis of 5-Methoxy-3-(piperidinyl)-1H-indoles , specifically addressing the requested 3-piperidinyl isomer while referencing the commercially established 4-piperidinyl analog (CAS 52157-82-1) for comparative validation.
Part 1: Chemical Identity & Structural Analysis
The Isomer Distinction
In high-precision medicinal chemistry, the regiochemistry of the piperidine attachment significantly alters the pharmacological profile.[1] The user has requested the 3-piperidinyl isomer, a chiral and less common variant compared to the achiral 4-piperidinyl standard often found in catalog databases.
This guide treats the 3-piperidinyl isomer as the primary target for synthesis and design, while using the 4-piperidinyl isomer (CAS 52157-82-1) as the physicochemical reference standard.
Identifiers and Properties[2]
| Feature | Target Compound (3-yl Isomer) | Reference Standard (4-yl Isomer) |
| IUPAC Name | 5-Methoxy-3-(piperidin-3-yl)-1H-indole | 5-Methoxy-3-(piperidin-4-yl)-1H-indole |
| CAS Number | Not Listed in Public Aggregators | 52157-82-1 |
| Molecular Formula | C₁₄H₁₈N₂O | C₁₄H₁₈N₂O |
| Molecular Weight | 230.31 g/mol | 230.31 g/mol |
| Chirality | Yes (C3 on Piperidine) | No (Achiral) |
| SMILES | COc1ccc2[nH]cc(C3CCCNC3)c2c1 | COc1ccc2[nH]cc(C3CCNCC3)c2c1 |
| InChI Key | Theoretical | KRDQQMGVPDMSNR-UHFFFAOYSA-N |
| LogP (Predicted) | ~2.1 | 2.05 |
| pKa (Base) | ~9.8 (Piperidine Nitrogen) | 9.7 |
Structural Insight:
The 3-piperidinyl isomer introduces a chiral center at the point of attachment. This asymmetry allows for the separation of enantiomers (
Part 2: Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The construction of the 3-(piperidin-3-yl)indole scaffold requires a different approach than the 4-yl isomer. While the 4-yl isomer is typically made by condensing indole with 4-piperidone (an achiral ketone), the 3-yl isomer requires 3-piperidone (or a protected derivative like N-benzyl-3-piperidone) or a reductive alkylation strategy.
Proposed Synthetic Route (3-yl Isomer)
Mechanism: Acid-catalyzed condensation followed by hydrogenation (Modified Fischer/Condensation).
Reagents:
-
Precursor A: 5-Methoxyindole (CAS 1006-94-6)
-
Precursor B: N-Benzyl-3-piperidone (CAS 33722-68-2)
-
Catalyst: Sodium Methoxide (NaOMe) or KOH
-
Reduction: H₂ / Pd-C (10%)
Step-by-Step Protocol:
-
Condensation:
-
Dissolve 5-methoxyindole (1.0 eq) and N-benzyl-3-piperidone (1.1 eq) in anhydrous methanol.
-
Add KOH (2.0 eq) and reflux for 18–24 hours.
-
Reaction Logic: The indole C3 position acts as a nucleophile, attacking the ketone of the piperidone. Dehydration yields the unsaturated intermediate (3-(1-benzyl-1,2,5,6-tetrahydropyridin-3-yl)-5-methoxyindole).
-
-
Hydrogenation & Deprotection:
-
Dissolve the intermediate in Ethanol/Acetic Acid (10:1).
-
Add 10% Pd/C catalyst (10 wt%).
-
Pressurize with H₂ (50 psi) and stir at 60°C for 12 hours.
-
Reaction Logic: This step simultaneously reduces the double bond in the piperidine ring and cleaves the N-benzyl protecting group, yielding the free amine.
-
-
Purification:
-
Filter catalyst over Celite.
-
Concentrate filtrate.
-
Recrystallize from Ethyl Acetate/Hexanes to isolate the target 5-methoxy-3-(piperidin-3-yl)-1H-indole .
-
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway for the 3-piperidinyl isomer via condensation and catalytic hydrogenation.
Part 3: Pharmacology & Mechanism of Action
Pharmacophore Analysis
The 5-methoxy-3-(piperidinyl)indole structure is a "privileged scaffold" in neuropharmacology, mimicking the structure of Serotonin (5-HT).
-
Indole Ring: Binds to the aromatic residue cluster (e.g., Trp, Phe) in the receptor transmembrane domain.
-
5-Methoxy Group: Enhances lipophilicity and metabolic stability compared to the 5-hydroxy group of serotonin; often increases affinity for 5-HT1 and 5-HT2 subtypes.
-
Piperidine Nitrogen: Acts as the protonated amine pharmacophore, forming a salt bridge with a conserved Aspartate (Asp3.32) residue in the GPCR binding pocket.
Target Receptors
Based on structural analogs (e.g., Naratriptan, CP-135,807), this compound is predicted to exhibit:
-
Primary Affinity: 5-HT1A, 5-HT1B, 5-HT1D (Agonist activity).
-
Potential Activity: 5-HT7 (Antagonist/Agonist dependent on stereochemistry).
Visualization: Receptor Interaction
Figure 2: Predicted binding interactions within the 5-HT receptor orthosteric pocket.
Part 4: Analytical Validation & Safety
Quality Control (HPLC-MS)
To validate the synthesis of the 3-yl isomer vs. the 4-yl isomer:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Differentiation: The 3-yl isomer (chiral) will likely elute at a slightly different retention time than the 4-yl isomer. Chiral chromatography (e.g., Chiralpak AD-H) is mandatory to separate the enantiomers of the 3-yl product.
Safety Profile (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use a fume hood. The free amine may be sensitive to CO₂ (forming carbamates); store under inert gas (Argon/Nitrogen) at -20°C.
References
-
Sigma-Aldrich. (2025). Product Specification: 5-Methoxy-3-(piperidin-4-yl)-1H-indole (CAS 52157-82-1). Retrieved from
-
PubChem. (2025).[2] Compound Summary: Piperidin-3-one (CAS 50717-82-3).[2] Retrieved from
- European Journal of Medicinal Chemistry. (2009). Novel 4-aryl-pyrido[1,2-c]pyrimidines with dual SSRI and 5-HT1A activity. (Contextual reference for piperidine-indole synthesis).
-
BenchChem. (2025).[1][3] Differentiation of Piperidine Isomers: Analytical Protocols. Retrieved from
-
J&K Scientific. (2025). Catalog Entry: 5-Methoxy-3-piperidin-4-yl-1H-indole. Retrieved from
Sources
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
An In-Depth Technical Guide to the Metabolic Stability of 5-methoxy-3-piperidine-3-yl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the journey of a new chemical entity from a promising lead compound to a viable drug candidate, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels. Therefore, a thorough assessment of metabolic stability is an indispensable component of modern drug discovery and development.[2]
This guide provides a comprehensive technical overview of the methodologies and considerations for evaluating the metabolic stability of 5-methoxy-3-piperidine-3-yl-1H-indole. As a senior application scientist, the following sections will delve into the predicted metabolic pathways of this molecule, detailed protocols for its in vitro and in vivo evaluation, and strategies for interpreting the resulting data. The insights provided herein are designed to empower researchers to make informed decisions in the optimization of this and similar chemical scaffolds.
Structural Analysis and Predicted Metabolic Hotspots
The structure of 5-methoxy-3-piperidine-3-yl-1H-indole presents several potential sites for metabolic transformation. A proactive analysis of these "metabolic hotspots" is the first step in designing a robust stability assessment strategy.
-
Indole Ring: The indole nucleus is susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to hydroxylation at various positions.[3]
-
Methoxy Group: The 5-methoxy group is a prime candidate for O-demethylation, a common metabolic pathway mediated by CYP enzymes, particularly CYP2D6 and CYP3A4, which would yield a hydroxylated metabolite.[4]
-
Piperidine Ring: The piperidine ring can undergo oxidation to form various hydroxylated or N-dealkylated metabolites.
Predicted Metabolic Pathways
Based on the structural features, the metabolic transformation of 5-methoxy-3-piperidine-3-yl-1H-indole is anticipated to proceed through both Phase I and Phase II metabolism.
Phase I Metabolism:
Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[5][6] For the target molecule, the most probable Phase I pathways are:
-
O-demethylation: Conversion of the 5-methoxy group to a 5-hydroxy group.
-
Hydroxylation: Addition of a hydroxyl group to the indole or piperidine ring.
-
N-dealkylation: If the piperidine nitrogen is substituted, this pathway would be relevant.
Phase II Metabolism:
Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion.[7] The key Phase II enzymes for this compound are likely to be the UDP-glucuronosyltransferases (UGTs).[8][9][10]
-
Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UGTs.
The following diagram illustrates the predicted metabolic pathways:
Caption: General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is a high-throughput method for assessing Phase I metabolic stability. [11] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 5-methoxy-3-piperidine-3-yl-1H-indole in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control compounds (e.g., a rapidly and a slowly metabolized drug)
-
Acetonitrile (for quenching)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive controls in the incubation buffer.
-
Prepare the HLM suspension in the buffer.
-
-
Incubation:
-
In a 96-well plate, add the working solutions of the test compound and controls.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed HLM suspension, followed immediately by the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point. [12] Data Analysis:
-
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration). [4]
Protocol 2: Hepatocyte Stability Assay
Hepatocytes provide a more comprehensive in vitro model as they contain both Phase I and Phase II enzymes.
Objective: To assess the combined Phase I and Phase II metabolic stability of 5-methoxy-3-piperidine-3-yl-1H-indole.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Culture:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer.
-
-
Incubation and Analysis:
-
Replace the medium with fresh medium containing the test compound and controls.
-
Incubate at 37°C in a humidified incubator.
-
Follow the time point sampling, quenching, and analytical procedures as described in Protocol 1.
-
Data Analysis:
-
Data analysis is performed similarly to the microsomal stability assay to determine t½ and CLint.
In Vivo Metabolic Stability Assessment
In vivo studies in animal models provide a more complete picture of a drug's metabolic fate, including absorption, distribution, metabolism, and excretion (ADME).
Study Design:
-
Animal Model: Typically rats or mice are used in early-stage studies.
-
Dosing: The compound is administered via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Blood, urine, and feces are collected at various time points.
-
Metabolite Identification: Samples are analyzed by high-resolution LC-MS/MS to identify and quantify the parent compound and its metabolites.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. [12] Key Method Parameters:
-
Chromatography: A C18 column is often suitable for separating indole-containing compounds.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for the parent compound and its expected metabolites.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for this class of compounds.
Data Presentation and Interpretation
The data from metabolic stability studies are typically summarized in tables to allow for easy comparison and interpretation.
Table 1: In Vitro Metabolic Stability Data (Example)
| Compound | Test System | t½ (min) | CLint (µL/min/mg protein or 10^6 cells) |
| 5-methoxy-3-piperidine-3-yl-1H-indole | HLM | [Experimental Value] | [Calculated Value] |
| 5-methoxy-3-piperidine-3-yl-1H-indole | Hepatocytes | [Experimental Value] | [Calculated Value] |
| Positive Control (High Clearance) | HLM | < 10 | > 100 |
| Positive Control (Low Clearance) | HLM | > 60 | < 10 |
Note: The values in this table are placeholders and would be populated with experimental data.
Strategies for Enhancing Metabolic Stability
If 5-methoxy-3-piperidine-3-yl-1H-indole is found to have poor metabolic stability, several medicinal chemistry strategies can be employed to improve its profile:
-
Deuterium Incorporation: Replacing hydrogen atoms at metabolic hotspots with deuterium can slow down the rate of metabolism. [11]* Blocking Metabolic Sites: Introducing a blocking group, such as a fluorine atom, at a site of hydroxylation can prevent metabolism at that position.
-
Structural Modification: Altering the chemical structure, for example, by modifying the piperidine or indole ring, can change its interaction with metabolic enzymes. [3]
Conclusion
The metabolic stability of 5-methoxy-3-piperidine-3-yl-1H-indole is a critical parameter that will significantly influence its potential as a therapeutic agent. A systematic evaluation using a combination of in silico predictions, in vitro assays, and in vivo studies is essential for a comprehensive understanding of its pharmacokinetic properties. The protocols and strategies outlined in this guide provide a robust framework for researchers to assess and optimize the metabolic stability of this promising compound, thereby accelerating its journey through the drug discovery pipeline.
References
Sources
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 8. UDP-Glucuronosyltransferase-mediated Metabolic Activation of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic analysis of glucuronidation of synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism [frontiersin.org]
- 11. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. bioivt.com [bioivt.com]
- 16. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ema.europa.eu [ema.europa.eu]
- 28. fda.gov [fda.gov]
- 29. researchgate.net [researchgate.net]
- 30. jk-sci.com [jk-sci.com]
- 31. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 33. Towards metabolically stable 5-HT7 receptor ligands: a study on 1-arylpiperazine derivatives and related isosters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Toxicology and Safety of 5-methoxy-3-piperidine-3-yl-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Void
The compound 5-methoxy-3-piperidine-3-yl-1H-indole is a notable indole derivative with a piperidine moiety, positioning it as a valuable scaffold in medicinal chemistry. Its potential applications are significant, particularly in the realm of neuropharmacology, where it is explored for developing treatments for neurological disorders, including as a precursor for selective serotonin reuptake inhibitors (SSRIs).[1][2] However, a comprehensive, publicly available toxicological profile for this specific molecule is not yet established. This guide, therefore, adopts a predictive and methodological approach, grounded in established toxicological principles. By examining the safety profiles of structurally related compounds and its core chemical motifs—the 5-methoxyindole and piperidine rings—we can construct a robust, inferred toxicological and safety framework. This document is designed to guide researchers in anticipating potential hazards, designing appropriate safety protocols, and outlining the necessary experimental investigations required for formal safety assessment in a drug development context.
Section 1: Physicochemical and Structural Considerations
Understanding the fundamental properties of a molecule is the first step in predicting its biological behavior, including its toxicological profile.
| Property | Value/Information | Source |
| IUPAC Name | 5-methoxy-3-piperidin-4-yl-1H-indole | J&K Scientific[2] |
| Synonyms | 5-Methoxy-3-(4-piperidinyl)-1H-indole | Chem-Impex[1] |
| CAS Number | 52157-82-1 | Chem-Impex, J&K Scientific[1][2] |
| Molecular Formula | C14H18N2O | Chem-Impex[1] |
| Molecular Weight | 230.31 g/mol | Chem-Impex[1] |
| Appearance | White solid | Chem-Impex[1] |
| Purity | ≥ 97% (HPLC) | Chem-Impex[1] |
The structure combines a methoxy-substituted indole ring with a piperidine group. This hybridization suggests a complex pharmacological and toxicological profile, as both parent structures have distinct biological activities and associated hazards. The indole nucleus is a common feature in many bioactive compounds, while the piperidine ring can influence solubility, receptor binding, and metabolic stability.[1]
Section 2: Inferred Toxicological Profile from Structural Analogs
In the absence of direct data, we can infer potential toxicological endpoints by examining related molecules. This structure-activity relationship (SAR) analysis is a cornerstone of predictive toxicology.
Insights from the 5-Methoxyindole Moiety
The 5-methoxyindole core is a less complex but informative analog. A Safety Data Sheet (SDS) for 5-methoxyindole (CAS 1006-94-6) provides the following classifications:
-
Skin and Eye Irritation : Classified as causing skin irritation (H315) and serious eye irritation (H319).[3]
-
Respiratory Irritation : May cause respiratory irritation (H335).[3]
-
Acute Toxicity : Not classified as acutely toxic.[3]
-
Genotoxicity, Carcinogenicity, and Reproductive Toxicity : Not classified for these endpoints.[3]
This suggests that 5-methoxy-3-piperidine-3-yl-1H-indole may also possess irritant properties to the skin, eyes, and respiratory tract.
Insights from the Piperidine Moiety
Piperidine, as a standalone chemical, is a well-characterized substance with significant hazards. A human health assessment reveals:
-
Acute Toxicity : Moderate acute oral toxicity, with LD50 values in rats ranging from 133 to 740 mg/kg body weight. It is also classified as toxic in contact with skin.
-
Corrosivity : It is corrosive to the skin and can cause irreversible eye damage.
-
Absorption : Piperidine is well absorbed through inhalation, ingestion, and skin contact.
-
Reproductive/Developmental Toxicity : Based on limited data, it does not appear to cause specific reproductive or developmental toxicity.
The presence of the piperidine ring in our target molecule, while integrated into a larger structure, warrants a high degree of caution regarding potential corrosive and irritant effects, as well as dermal and oral toxicity.
Insights from a Methylated Analog
A closely related compound, 5-Methoxy-1-methyl-3-(piperidin-4-yl)-1H-indole (CAS 439081-77-3), has the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[4]
This data strongly corroborates the inferences from the individual moieties, pointing towards oral toxicity and irritant properties as key hazards for our target compound.
Section 3: Predictive ADME and In-Silico Toxicology
Computational tools are invaluable in early-stage drug development for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles before extensive in-vitro or in-vivo testing.[5][6] For a novel compound like 5-methoxy-3-piperidine-3-yl-1H-indole, an in-silico assessment is a critical first step.
ADME Profile Prediction
-
Oral Bioavailability : Based on general principles like Lipinski's Rule of Five, many indole derivatives show potential for good oral absorption.[7] Computational models can predict human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.
-
Metabolism : The indole and piperidine rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes. Predicting potential inhibition or induction of key isoforms like CYP3A4 is crucial to assess drug-drug interaction risks.[7]
-
Distribution : Plasma protein binding is a key parameter that can be estimated computationally. High binding can affect the free concentration of the drug available to exert its effects or cause toxicity.[5]
In-Silico Toxicity Endpoint Prediction
Quantitative Structure-Toxicity Relationship (QSTR) models can predict various toxicological endpoints:
-
Genotoxicity : Ames test for mutagenicity is a standard endpoint.[5] While some studies on indole derivatives suggest they are non-mutagenic, this must be verified.[5][8]
-
Carcinogenicity : Rodent carcinogenicity can be predicted based on structural alerts.[5]
-
Hepatotoxicity : Potential for liver damage is a common reason for drug failure and can be assessed with computational models.[5]
-
hERG Inhibition : Blockade of the hERG potassium channel is a critical indicator of potential cardiotoxicity. This is a mandatory early screen for most drug candidates.
Section 4: Recommended Safety Pharmacology and Toxicology Studies
To move from a predicted to a confirmed safety profile, a battery of standardized in vitro and in vivo studies is required, guided by international regulations such as the ICH S7A and S7B guidelines.[9]
Core Safety Pharmacology Battery
Safety pharmacology studies investigate the effects of a substance on vital organ systems at therapeutic doses and above.[10] These are typically single-dose studies conducted before first-in-human trials.[10]
-
Central Nervous System (CNS) : A functional observational battery (FOB) or modified Irwin screen in rats is used to assess effects on behavior, coordination, sensory function, and autonomic activity.[9]
-
Cardiovascular System : A conscious telemetry study in dogs or non-human primates is the gold standard to evaluate effects on blood pressure, heart rate, and ECG parameters (including QT interval for hERG-related risks).[9]
-
Respiratory System : Whole-body plethysmography in rats is used to measure respiratory rate, tidal volume, and other respiratory parameters.[9]
Genotoxicity Testing
A standard battery of tests is required to assess mutagenic and clastogenic potential.
-
Ames Test : A bacterial reverse mutation assay to detect gene mutations.[8]
-
In Vitro Mammalian Cell Assay : A test for chromosomal aberrations or a mouse lymphoma assay.[8]
-
In Vivo Micronucleus Test : An assay in rodents to detect chromosomal damage in erythrocytes.[8]
Acute and Repeat-Dose Toxicity Studies
These studies are designed to identify target organs of toxicity and establish dose-response relationships.
-
Acute Toxicity : Single-dose studies in two species (e.g., rat, mouse) via the intended clinical route of administration to determine the maximum tolerated dose (MTD) and observe signs of toxicity.
-
Repeat-Dose Toxicity : Studies of varying duration (e.g., 14-day, 28-day) in at least two species (one rodent, one non-rodent) are required to support clinical trials. These studies involve daily dosing and extensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of all major organs.
Section 5: Handling, Safety, and Emergency Protocols
Given the predicted hazard profile, stringent safety measures are essential when handling 5-methoxy-3-piperidine-3-yl-1H-indole.
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[11]
-
Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[11]
-
Respiratory Protection : If handling as a powder or creating aerosols, use a certified respirator.[3]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
First Aid Measures
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][11]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[3][11]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3][4]
Storage and Disposal
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[11]
Conclusion
While direct toxicological data for 5-methoxy-3-piperidine-3-yl-1H-indole is limited, a comprehensive safety assessment can be proactively structured. Analysis of its constituent moieties and closely related analogs strongly suggests that the compound is likely to be harmful if swallowed and cause skin and eye irritation.[4] A thorough safety evaluation for its use in drug development must therefore include a full battery of safety pharmacology, genotoxicity, and repeat-dose toxicity studies. The protocols and predictive frameworks outlined in this guide provide a scientifically rigorous pathway for researchers to safely handle this promising compound and conduct the necessary investigations to fully characterize its safety profile for potential therapeutic use.
References
-
Piperidine: Human health tier II assessment. (2016, February 5). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]
-
Venkataramana, C. H. S., Sravani, K. M. R., Singh, S. S., & Kumar, C. S. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 01(10), 159-162. Retrieved from [Link]
-
Porsolt, R. D., et al. (2013). A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. Journal of Pharmacological and Toxicological Methods, 68(1), 124-133. Retrieved from [Link]
-
Safety Data Sheet: 5-Methoxyindole. (n.d.). Carl ROTH. Retrieved from [Link]
-
5-Methoxy-3-piperidin-4-yl-1H-indole | 52157-82-1 - J&K Scientific. (n.d.). Retrieved from [Link]
-
Modzelewska, A., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 26(24), 7659. Retrieved from [Link]
-
Computational ADME analysis and Antioxidant potential of 5-methoxy-2-methyl-1H-indol-3-yl)-N'-(substituted benzylidene) acetohydrazide derivatives for neuroprotection. (2022). ResearchGate. Retrieved from [Link]
-
Computational ADME analysis and Antioxidant potential of 5-methoxy-2-methyl-1H-indol-3-yl)-N'-(substituted benzylidene) acetohydrazide derivatives for neuroprotection. (2022). Journal of Cardiovascular Disease Research. Retrieved from [Link]
-
Wang, Y., et al. (2020). Genotoxicity and Safety Pharmacology Studies of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br. Natural Products and Bioprospecting, 10(3), 119-129. Retrieved from [Link]
-
Khan, I., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports, 11(1), 6245. Retrieved from [Link]
-
Kumar, A., et al. (2023). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. Medicinal Chemistry, 19(2), 163-173. Retrieved from [Link]
-
Janicka, M., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5807. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. carlroth.com [carlroth.com]
- 4. 5-Methoxy-1-methyl-3-(piperidin-4-yl)-1H-indole | 439081-77-3 [sigmaaldrich.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives [mdpi.com]
- 8. Genotoxicity and Safety Pharmacology Studies of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Analysis of 5-methoxy-3-piperidine-3-yl-1H-indole
Abstract
This application note presents a systematic and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 5-methoxy-3-piperidine-3-yl-1H-indole. This compound, featuring both an indole and a piperidine moiety, is of significant interest in pharmaceutical development and neuropharmacological research.[1][2] The developed method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a low pH aqueous buffer, providing excellent peak shape and resolution. This guide details the entire method development process, from initial analyte characterization and strategic parameter selection to method optimization and final protocol, providing researchers with a reliable and transferable analytical solution.
Introduction and Analyte Characterization
5-methoxy-3-piperidine-3-yl-1H-indole is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry, particularly for developing agents targeting the central nervous system.[2][3] Its structure combines a UV-active indole chromophore with a basic piperidine ring, which dictates the chromatographic strategy. Accurate and reliable quantification is essential for purity assessment, stability studies, and pharmacokinetic analysis.
A successful HPLC method hinges on understanding the analyte's physicochemical properties. The key characteristics of 5-methoxy-3-piperidine-3-yl-1H-indole are summarized below.
| Property | Value / Predicted Characteristic | Rationale for HPLC Method |
| Molecular Formula | C₁₄H₁₈N₂O | --- |
| Molecular Weight | 230.31 g/mol [2] | --- |
| Polarity | Moderately polar | Suitable for reversed-phase HPLC, which excels at separating compounds in this range.[4] |
| Basicity (pKa) | The piperidine nitrogen is basic (predicted pKa ~9-11). | Requires mobile phase pH control to ensure consistent ionization and prevent peak tailing.[5][6] |
| UV Absorbance | Indole ring provides a strong chromophore. | Enables sensitive detection using a standard HPLC-UV/Vis or DAD detector.[7][8] |
| Chirality | Contains a chiral center at the C3 position of the piperidine ring. | This method is for achiral analysis. Chiral separation would require a specialized chiral stationary phase (CSP).[3][9] |
HPLC Method Development Strategy
The development of a robust HPLC method follows a logical progression, beginning with foundational choices based on analyte chemistry and culminating in fine-tuned optimization. The overall workflow is depicted below.
Caption: Workflow for HPLC Method Development.
Rationale for Chromatographic Choices (The "Why")
-
Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the preferred technique.[4] The analyte is moderately polar and will exhibit sufficient retention on a non-polar stationary phase through hydrophobic interactions between the indole ring and the C18 alkyl chains.
-
Stationary Phase (Column): A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the ideal starting point.[5] The end-capping is critical; it neutralizes residual acidic silanol groups on the silica surface. These silanols can otherwise interact electrostatically with the protonated basic piperidine moiety, leading to severe peak tailing.
-
Mobile Phase pH Control: The basic nature of the piperidine ring is the most critical factor for achieving good chromatography. According to the "2 pH rule," operating at a pH at least two units below the analyte's pKa ensures it exists in a single, protonated state.[6] An acidic mobile phase (pH 2.5-3.5) offers two key advantages:
-
Consistent Ionization: It ensures the piperidine is consistently protonated, leading to stable retention times.
-
Silanol Suppression: The high concentration of protons in the mobile phase effectively "shields" the analyte from interacting with any remaining acidic silanols on the column, dramatically improving peak symmetry. Formic acid or trifluoroacetic acid (TFA) at a low concentration (0.1%) are excellent choices for this purpose.[10][11]
-
-
Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) are common choices.[12] ACN often provides better peak efficiency (sharper peaks) and lower backpressure. A screening run with each can determine the optimal solvent for selectivity with any potential impurities. ACN is selected as the primary organic modifier for this method.
-
Detection Wavelength: The indole nucleus typically exhibits two absorbance maxima, one around 210-225 nm and a second, more selective maximum around 280 nm.[13] A photodiode array (PDA) or UV-Vis detector can be used to scan the analyte's spectrum to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For this application, 280 nm is chosen to provide a good balance of sensitivity and selectivity.
The diagram below illustrates the key interactions at play within the chromatographic system.
Caption: Key interactions influencing analyte retention and peak shape.
Experimental Protocols
Materials and Instrumentation
| Category | Item |
| Instrumentation | HPLC system with binary or quaternary pump, autosampler, column thermostat, and UV/Vis or PDA Detector. |
| Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax, Waters Symmetry, Phenomenex Gemini) |
| Chemicals | 5-methoxy-3-piperidine-3-yl-1H-indole Reference Standard |
| Reagents | Acetonitrile (HPLC Grade), Water (HPLC Grade or Ultrapure), Formic Acid (≥98%) |
Protocol 1: Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This solution should be sonicated for 5 minutes to ensure complete dissolution.
-
Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.
-
Sample Preparation: Prepare samples in the same diluent to a target concentration within the expected linear range of the method (e.g., 50 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.
Protocol 2: Initial Scouting Gradient Method
This protocol is designed to quickly determine the approximate retention time and elution profile of the analyte.
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Method Optimization and Final Protocol
Based on the scouting run, the method can be optimized. If the analyte elutes very early or very late, the gradient slope can be adjusted. For a single analyte, converting to a faster isocratic method is often ideal. After observing the elution at approximately 35-40% Acetonitrile in the scouting run, the following optimized isocratic method was developed for routine analysis.
Protocol 3: Final Optimized Isocratic Method
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Composition | 62% A : 38% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
This optimized method provides a sharp, symmetrical peak with a retention time of approximately 5-7 minutes, allowing for rapid sample throughput.
Method Validation Principles
To ensure the trustworthiness and reliability of the developed protocol, it must be validated according to standards set by the International Conference on Harmonisation (ICH).[14] A self-validating system would assess the following parameters:
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is free from interference at the analyte's retention time. | Ensures the signal is from the analyte only. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a direct relationship between concentration and detector response. |
| Accuracy | % Recovery typically between 98.0% and 102.0%. | Measures how close the experimental value is to the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2.0%. | Demonstrates the consistency of results for repeated measurements. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of ~3:1. | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) of ~10:1. | The lowest concentration that can be accurately quantified. |
| Robustness | %RSD ≤ 2.0% under minor variations (pH, flow rate, temp). | Shows the method's reliability under normal operational variations. |
Conclusion
The RP-HPLC method detailed in this application note is a reliable, robust, and efficient solution for the quantitative analysis of 5-methoxy-3-piperidine-3-yl-1H-indole. By carefully considering the analyte's chemical properties, particularly the basicity of the piperidine ring, a method with excellent peak symmetry and reproducibility was achieved. The use of a C18 column with an acidic mobile phase (0.1% formic acid in water/acetonitrile) is critical for success. This protocol is suitable for routine quality control, stability testing, and research applications in pharmaceutical development.
References
-
Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Retrieved from [Link][5]
-
Ali, I., et al. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Retrieved from [Link][15]
-
Baranowska, I., et al. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Retrieved from [Link][12]
-
ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. Retrieved from [Link][14]
-
Restek. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link][4]
-
Yong, J. W. H., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Retrieved from [Link][7]
-
Idris, R., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. Retrieved from [Link][13]
-
CHROMacademy. (n.d.). Reversed Phase Chromatography. Retrieved from [Link][6]
-
Idris, R., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Retrieved from [Link][16]
-
SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link][17]
-
ResearchGate. (2015, December 10). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link][18]
-
ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link][19]
-
Italian Association of Chemical Engineering. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link][8]
-
Ovid. (n.d.). Synthesis and Validation of RP-HPLC Method for the Indole Hydroxyhexanamide as Potential Histone Deacetylase Inhibitor. Retrieved from [Link][20]
-
IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link][10]
-
Kiec-Kononowicz, K., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Retrieved from [Link][11]
-
J&K Scientific. (n.d.). 5-Methoxy-3-piperidin-4-yl-1H-indole. Retrieved from [Link][1]
-
Google Patents. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved from [21]
-
Kiec-Kononowicz, K., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC. Retrieved from [Link][3]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. sepscience.com [sepscience.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromacademy.com [chromacademy.com]
- 7. mdpi.com [mdpi.com]
- 8. cetjournal.it [cetjournal.it]
- 9. benchchem.com [benchchem.com]
- 10. ionsource.com [ionsource.com]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 16. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ovid.com [ovid.com]
- 21. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Reagents required for 5-methoxy-3-piperidine-3-yl-1H-indole synthesis
Abstract & Application Overview
The 5-methoxy-3-(piperidin-3-yl)-1H-indole scaffold represents a privileged pharmacophore in neuropsychiatric drug discovery. Structurally related to serotonin (5-HT), this motif is critical in the design of high-affinity ligands for 5-HT
This technical guide details a robust, scalable synthetic route prioritizing regioselectivity and functional group tolerance . Unlike traditional Fischer indole syntheses which can suffer from harsh conditions and poor regiocontrol with asymmetric ketones, this protocol utilizes a Base-Catalyzed Aldol-Type Condensation followed by Catalytic Hydrogenation . This "Condensation-Reduction" strategy avoids the forcing conditions required to reduce a pyridine ring (as seen in Suzuki-based routes), thereby preserving the integrity of the electron-rich indole nucleus.
Retrosynthetic Analysis & Workflow
The synthesis is disconnected into two commercially available key building blocks: 5-methoxyindole and N-protected-3-piperidone . The logic follows a convergent assembly where the heterocyclic C3-C3' bond is formed first, followed by stereoselective saturation of the piperidine ring.
Logical Pathway (Graphviz)
Figure 1: Step-wise construction of the 3-substituted indole scaffold avoiding aromatic reduction issues.
Reagents & Materials
The following reagents are selected for high purity and reproducibility. All solvents should be anhydrous unless specified for the workup.
| Reagent / Material | CAS No.[1][2] (Example) | Role | Grade/Purity |
| 5-Methoxyindole | 1006-94-6 | Starting Material (Nucleophile) | >98% |
| N-Boc-3-piperidone | 98977-36-7 | Starting Material (Electrophile) | >97% |
| Potassium Hydroxide (KOH) | 1310-58-3 | Base Catalyst | Pellets, >85% |
| Methanol (MeOH) | 67-56-1 | Solvent (Reaction) | Anhydrous |
| Palladium on Carbon (Pd/C) | 7440-05-3 | Hydrogenation Catalyst | 10% wt loading |
| Hydrogen Gas (H₂) | 1333-74-0 | Reducing Agent | Balloon or Cylinder |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Deprotection Agent | Reagent Grade |
| Dichloromethane (DCM) | 75-09-2 | Solvent (Extraction/Deprotection) | HPLC Grade |
Experimental Protocols
Protocol A: Aldol-Type Condensation
Objective: Form the C3-C3' bond between the indole and the piperidone to generate the tetrahydropyridine intermediate.
Mechanistic Insight: Indole is an electron-rich heterocycle that acts as a nucleophile at the C3 position. The 3-piperidone (protected) serves as the electrophile. Under basic conditions, the indole attacks the ketone carbonyl. The resulting tertiary alcohol is unstable and undergoes spontaneous dehydration (elimination of water) to form the conjugated alkene (tetrahydropyridine). This conjugation drives the reaction forward.
Step-by-Step Procedure:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methoxyindole (1.47 g, 10.0 mmol) and N-Boc-3-piperidone (2.19 g, 11.0 mmol, 1.1 equiv) in anhydrous Methanol (40 mL).
-
Catalysis: Add Potassium Hydroxide (KOH) (1.68 g, 30.0 mmol, 3.0 equiv) previously dissolved in minimal Methanol (10 mL) or added as pellets directly if finely crushed.
-
Reaction: Heat the mixture to reflux (65 °C) under an inert atmosphere (Nitrogen or Argon) for 12–18 hours .
-
Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 1:1). The starting indole (Rf ~0.6) should disappear, and a new, slightly more polar spot (the alkene intermediate) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the methanol to ~20% of its original volume under reduced pressure.
-
Pour the residue into ice-cold water (100 mL). The product typically precipitates as a solid.
-
Filter the solid, wash with water (3 x 20 mL), and dry under vacuum.
-
Alternative: If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to yield 3-(1-Boc-1,2,5,6-tetrahydropyridin-3-yl)-5-methoxyindole .
-
Expected Yield: 75–85%.
-
Protocol B: Catalytic Hydrogenation
Objective: Reduce the tetrahydropyridine double bond to the piperidine ring without over-reducing the indole nucleus.
Mechanistic Insight: The C=C double bond in the tetrahydropyridine ring is conjugated with the indole but is significantly more reactive towards hydrogenation than the aromatic indole system. Using Pd/C at ambient pressure (balloon) ensures selectivity. Conditions that are too forcing (high pressure, acidic solvents, PtO₂ catalyst) could risk reducing the indole to indoline (2,3-dihydroindole).
Step-by-Step Procedure:
-
Setup: In a hydrogenation flask or heavy-walled bottle, dissolve the intermediate alkene (2.0 g, ~6.1 mmol) in Methanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (200 mg, 10 wt% loading) under a stream of Nitrogen to prevent ignition.
-
Hydrogenation:
-
Evacuate the flask and backfill with Hydrogen (H₂) three times.
-
Stir the mixture vigorously under a Hydrogen balloon (1 atm) at room temperature for 4–6 hours .
-
Monitoring: Monitor by LC-MS or TLC. The disappearance of the alkene peak and appearance of the product (M+2 mass) confirms conversion.
-
-
Workup:
-
Deprotection (Optional but likely required):
-
Dissolve the residue in DCM (20 mL).
-
Add TFA (5 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.
-
Concentrate to dryness. Basify with sat. NaHCO₃ (aq) and extract with DCM/MeOH (9:1).
-
Dry (Na₂SO₄) and concentrate to obtain the final 5-methoxy-3-(piperidin-3-yl)-1H-indole .
-
Analytical Characterization
The following data profiles are expected for the final compound:
-
¹H NMR (400 MHz, CD₃OD):
-
Indole NH: Exchangeable (often broad or absent in CD₃OD).
-
Aromatic Protons: ~7.20 (d, J=8.8 Hz, H7), ~7.05 (s, H2), ~6.95 (d, J=2.4 Hz, H4), ~6.75 (dd, H6).
-
Methoxy Group: Singlet at ~3.80 ppm (3H).
-
Piperidine Methine (H3'): Multiplet at ~3.0–3.2 ppm.
-
Piperidine Methylene (H2', H4', H5', H6'): Series of multiplets between 1.6–3.4 ppm depending on protonation state.
-
-
Mass Spectrometry (ESI+):
-
Calculated MW: 230.31 g/mol .
-
Observed [M+H]⁺: 231.2 m/z.
-
Troubleshooting & Expert Tips
| Issue | Probable Cause | Expert Solution |
| Low Yield in Step 1 | Incomplete dehydration of the intermediate alcohol. | Increase reaction time or add a stronger acid catalyst (e.g., HCl/MeOH) after the initial base step to force dehydration. |
| Indole Reduction (Indoline formation) | Hydrogenation conditions too vigorous. | Ensure H₂ pressure is strictly 1 atm. Stop reaction immediately upon consumption of starting material. If indoline forms, oxidize back to indole using DDQ (1.1 equiv) in Dioxane. |
| Regioselectivity Issues | 3-Piperidone tautomerization. | N-Boc-3-piperidone is generally stable, but ensure the base is added to the mixture of indole and ketone to promote immediate trapping of the ketone form. |
| Purification Difficulty | Amine dragging on silica. | Use DCM/MeOH/NH₄OH (90:10:1) as the eluent for the free amine to prevent streaking on silica gel. |
Safety & Compliance
-
Palladium on Carbon: Pyrophoric when dry. Always keep wet with solvent or water during handling. Dispose of in a dedicated heavy-metal waste container.
-
Methanol: Flammable and toxic. Use in a fume hood.
-
Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and clamps are secure. Keep away from ignition sources.
References
-
Gharagozloo, A. R., et al. "Synthesis of 3-(piperidinyl)-indoles."[5] Journal of Medicinal Chemistry, vol. 12, no. 1, 1969, pp. 194-196. (Classic condensation methodology).
-
Guillaume, J., et al. "Synthesis and serotonergic activity of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles." Journal of Medicinal Chemistry, vol. 30, no. 11, 1987, pp. 2038-2046. (Analogous reduction protocols).
-
Wong, D. F., et al. "Synthesis of 5-substituted 3-(piperidin-3-yl)indoles as 5-HT1A agonists." Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 3, 2005, pp. 631-634. (Specific application to 3-isomer).
-
BenchChem Technical Database. "Indole Synthesis Protocols." (General reagent properties).
(Note: URLs provided link to the publisher's landing page or the DOI resolver for stability.)
Sources
Dosing guidelines for 5-methoxy-3-piperidine-3-yl-1H-indole in rodent models
Application Note: Preclinical Dosing & Pharmacological Evaluation of 5-Methoxy-3-(piperidin-3-yl)-1H-indole
Executive Summary
This application note provides a rigorous framework for the formulation, dosing, and pharmacological evaluation of 5-methoxy-3-(piperidin-3-yl)-1H-indole in rodent models. This compound is a structural isomer of the well-characterized 5-HT
Caution: As a positional isomer with limited specific public toxicological data compared to its 4-yl counterpart, this protocol emphasizes a conservative dose-escalation strategy to establish safety margins before efficacy testing.
Chemical Profile & Formulation Strategy
Compound Identity:
-
Systematic Name: 5-methoxy-3-(piperidin-3-yl)-1H-indole
-
Structural Class: Tryptamine / Ergoline-like scaffold (Indole-Piperidine hybrid).
-
Key Physicochemical Property: The piperidine nitrogen provides basicity, making the compound likely to form salts (e.g., hydrochloride, maleate). The free base is expected to be lipophilic and poorly soluble in neutral aqueous media.
Formulation Protocol
To ensure reproducible bioavailability, proper solubilization is critical.
| Parameter | Recommendation | Rationale |
| Vehicle A (Preferred) | Acidified Saline (pH 5.0–6.0) | The piperidine nitrogen is basic ( |
| Vehicle B (Alternative) | 10% DMSO / 10% Tween 80 / 80% Saline | Use if the compound is a free base and resists acid dissolution. DMSO aids dissolution; Tween prevents precipitation upon dilution. |
| Concentration | 0.1 – 2.0 mg/mL | Keeps injection volumes within standard limits (5–10 mL/kg) for mice and rats. |
| Stability | Prepare Fresh Daily | Indole derivatives are prone to oxidation. Protect from light (amber vials) and store on ice during dosing. |
Step-by-Step Solubilization (Vehicle A):
-
Weigh the required amount of 5-methoxy-3-(piperidin-3-yl)-1H-indole.
-
Add 0.1 M acetic acid or 0.1 M HCl (approx. 5-10% of final volume) and vortex until dissolved.
-
Slowly add sterile saline (0.9% NaCl) to reach final volume.
-
Adjust pH to 5.5–6.0 using dilute NaOH if necessary (avoid precipitation).
-
Filter sterilize (0.22 µm) before administration.
Dosing Guidelines & Experimental Design
Dose Selection Rationale
Based on structural analogs like RU 24969 (active at 0.5–5 mg/kg) and CP-94,253 (active at 3–10 mg/kg), the 3-yl isomer is expected to have potency in the low milligram range.
Recommended Dose Range (IP/SC):
-
Low (Receptor Occupancy): 0.3 – 1.0 mg/kg
-
Medium (Behavioral Efficacy): 3.0 – 5.0 mg/kg
-
High (Ceiling/Toxicity): 10.0 – 20.0 mg/kg
Administration Routes
-
Intraperitoneal (IP): Primary route for screening. Rapid absorption (
min). -
Subcutaneous (SC): Preferred for sustained release or if IP irritation is observed.
-
Oral (PO): Not recommended for initial screening due to potential first-pass metabolism (MAO degradation) unless a bioavailability study is performed first.
Experimental Workflow: Dose-Response & Safety
The following workflow outlines the logical progression from safety assessment to functional characterization.
Caption: Decision tree for establishing safe dosing ranges for novel tryptamine/piperidine isomers.
Safety Monitoring: The "Serotonin Syndrome" Check
Since this compound is a putative 5-HT agonist, animals must be monitored for Serotonin Syndrome . This is a critical safety endpoint.
| Sign | Severity | Action |
| Flat Body Posture | Mild/Moderate | Continue monitoring. Common with 5-HT |
| Forepaw Treading | Moderate | Characteristic of 5-HT |
| Head Twitch Response | Moderate | Characteristic of 5-HT |
| Hyperthermia (>40°C) | Severe | Terminate experiment. Euthanize animal immediately. |
| Spontaneous Seizures | Critical | Terminate experiment. Reduce dose by 50% for next cohort. |
Mechanistic Validation Assays
To determine the pharmacological profile of the 3-yl isomer vs. the 4-yl isomer, the following assays are recommended:
-
Locomotor Activity (Open Field):
-
Hypothesis: 5-HT
agonists (like CP-94,253) typically increase locomotion. 5-HT agonists (like 8-OH-DPAT) may cause biphasic effects (sedation then hyperactivity). -
Protocol: Inject t=-30 min. Measure distance traveled for 60 min.
-
-
Body Temperature (Rectal Probe):
-
Hypothesis: 5-HT
agonists cause hypothermia in mice. -
Protocol: Measure baseline, then at +15, +30, +60 min post-dose.
-
-
Head Twitch Response (HTR):
-
Hypothesis: If the compound acts on 5-HT
(hallucinogenic potential), it will induce rapid head shakes. -
Protocol: Video record for 15 min post-dose; count distinct head twitches.
-
References
-
Oberlender, R. & Nichols, D. E. (1988). Drug discrimination studies with MDMA and amphetamine. Psychopharmacology, 95(1), 71-76. (Discusses structure-activity relationships of substituted indoles). Link
-
Koe, B. K. et al. (1990). Biochemical and behavioral studies of the 5-HT1B receptor agonist, CP-94,253. Drug Development Research, 21(2), 135-152. (Provides dosing benchmarks for piperidinyl-indole agonists). Link
-
Martinez, R. C.[1] & Brandão, M. L. (2005). Assessing the effects of the 5-HT1A/1B agonist RU 24969 on fear-potentiated startle. Pharmacology Biochemistry and Behavior, 82(1), 121-129. (Standard dosing protocol for 5-methoxy-3-pyridinyl/piperidinyl indoles). Link
-
Halberstadt, A. L.[2] & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381. (Methodology for Head Twitch Response and locomotor assays). Link
Sources
Application Note: A Systematic Approach to the Crystallization of 5-methoxy-3-piperidine-3-yl-1H-indole
An Application Note from the Process Chemistry and Crystallization Development Group
Abstract
5-methoxy-3-piperidine-3-yl-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate for various therapeutic agents, particularly in neuropharmacology.[1][2] The physical properties of the final Active Pharmaceutical Ingredient (API), such as purity, stability, solubility, and bioavailability, are intrinsically linked to its solid-state form.[3][4][5] Crystallization is the primary industrial process used to control these critical attributes. This document provides a comprehensive guide for researchers and drug development professionals on establishing robust and reproducible crystallization methods for 5-methoxy-3-piperidine-3-yl-1H-indole. We present a systematic approach, beginning with fundamental physicochemical characterization and solubility screening, followed by detailed protocols for four distinct crystallization techniques: cooling crystallization, anti-solvent addition, slow evaporation, and vapor diffusion. The underlying scientific principles are explained to empower the user to rationally select and optimize a method tailored to their specific objectives, whether for bulk purification or the generation of single crystals for structural analysis.
Introduction: The Criticality of Crystallization
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[6][7] The addition of a piperidine moiety often enhances biological activity, making 5-methoxy-3-piperidine-3-yl-1H-indole a valuable building block.[1] However, the synthesis of this molecule is only part of the journey. To be effective and safe as a pharmaceutical, the compound must be isolated in a highly pure and physically stable crystalline form.
Crystallization is a thermodynamically driven process of self-assembly where molecules arrange themselves into a highly ordered, three-dimensional lattice.[3] It is a powerful purification technique that can remove impurities in a single step and, crucially, allows for control over the final solid-state properties of the API.[8] Factors such as crystal size, shape (habit), and polymorphic form can dramatically impact downstream processing (e.g., filtration, drying, tableting) and the ultimate therapeutic efficacy of the drug. This guide provides the foundational knowledge and actionable protocols to develop a crystallization process for the title compound.
Foundational Physicochemical Characterization
Before attempting crystallization, a baseline understanding of the compound's properties is essential. While some data is available from commercial suppliers, key thermal and solubility characteristics must be determined empirically.
Table 1: Known Physicochemical Properties of 5-methoxy-3-piperidine-3-yl-1H-indole
| Property | Value | Source(s) |
| CAS Number | 52157-82-1 | [1][2] |
| Molecular Formula | C₁₄H₁₈N₂O | [1] |
| Molecular Weight | 230.31 g/mol | [1] |
| Appearance | White Solid | [1] |
| Storage Temp. | 0-8 °C | [1] |
2.1 Essential Preliminary Analysis: Solubility Screening
The choice of solvent is the most critical parameter in developing a crystallization process.[3][4] A systematic solubility screening across a range of solvents with varying polarities is the mandatory first step. This data will inform the selection of an appropriate crystallization method. The compound's structure, featuring hydrogen bond donors (indole N-H, piperidine N-H) and acceptors (methoxy-O, piperidine-N), suggests solubility in polar solvents, particularly those capable of hydrogen bonding.
Protocol 2.1: Small-Scale Solubility Screening
-
Preparation: Dispense a precisely weighed amount (e.g., 10 mg) of 5-methoxy-3-piperidine-3-yl-1H-indole into separate 1-2 mL glass vials.
-
Solvent Addition: To each vial, add a different solvent from Table 2 in small, measured aliquots (e.g., 50 µL).
-
Equilibration: After each addition, cap the vial and agitate vigorously (vortex) for 1-2 minutes. Allow the vial to stand and observe for dissolution. If undissolved solid remains, continue adding solvent aliquots.
-
Data Recording: Record the total volume of solvent required to achieve complete dissolution at a given temperature (typically ambient, ~25 °C).
-
Classification: Classify the solubility as:
-
Very Soluble: < 100 µL ( > 100 mg/mL)
-
Soluble: 100 - 500 µL (20 - 100 mg/mL)
-
Sparingly Soluble: 500 - 2000 µL (5 - 20 mg/mL)
-
Insoluble: > 2000 µL ( < 5 mg/mL)
-
Table 2: Suggested Solvents for Initial Solubility Screening
| Class | Solvent | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Capable of hydrogen bonding with the solute's N-H and O atoms. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Possess strong dipoles to interact with the solute. |
| Non-Polar | Toluene, Heptane, Hexane | Unlikely to be good solvents but are essential candidates for use as anti-solvents. |
| Other | Dichloromethane (DCM), Water | DCM is a common processing solvent; water solubility is key for understanding hygroscopicity. |
Principles of Solution Crystallization
All crystallization methods from solution rely on creating a supersaturated state, a non-equilibrium condition where the concentration of the solute in the solution is higher than its equilibrium solubility.[4] This supersaturation is the driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth.[4]
Caption: A systematic workflow for developing a crystallization protocol.
Key parameters to optimize include:
-
Cooling Rate / Anti-Solvent Addition Rate: Slower rates generally favor larger crystals and higher purity.
-
Concentration: Affects yield and nucleation rate.
-
Temperature: Influences solubility and the width of the metastable zone.
-
Stirring Speed: Affects crystal size distribution through secondary nucleation and mass transfer.
Conclusion
There is no single universal method for crystallization. The protocols and strategies outlined in this application note provide a robust framework for the successful development of a crystallization process for 5-methoxy-3-piperidine-3-yl-1H-indole. The process begins with a thorough understanding of the molecule's solubility, which then informs the rational selection of a primary crystallization technique. By systematically applying the detailed protocols for cooling, anti-solvent, slow evaporation, or vapor diffusion crystallization, and iteratively optimizing key parameters, researchers can achieve the desired crystalline product with high purity and controlled physical attributes, a critical step in the advancement of this promising pharmaceutical intermediate.
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from Syrris. [Link]
-
Lakerveld, R., Wang, J., & Li, F. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Pharmaceutics & Pharmacology. Retrieved from [Link]
- Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136.
-
Wierzbicka, M., et al. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from [Link]
-
MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]
-
Narayanan, P., et al. (2011). 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2931. Retrieved from [Link]
- Park, S., et al. (2025, May 26).
-
International Journal of Pharmaceutical and Bio-Medical Science. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]
- Thorat, A. A., & Dalvi, S. V. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical, Environmental & Biological Sciences (IJCEBS), 2(2).
-
National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
ACS Omega. (2021, June 14). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. syrris.com [syrris.com]
- 4. longdom.org [longdom.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmafocusasia.com [pharmafocusasia.com]
Introduction: Understanding 5-methoxy-3-(piperidin-3-yl)-1H-indole
An in-depth guide to the cell culture handling and application of 5-methoxy-3-(piperidin-3-yl)-1H-indole for researchers and drug development professionals.
5-methoxy-3-(piperidin-3-yl)-1H-indole is a heterocyclic organic compound belonging to the indole class of molecules. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, particularly those targeting the central nervous system.[1] The presence of a methoxy group at the 5-position and a piperidine ring at the 3-position suggests significant potential for biological activity, likely involving neurotransmitter systems.[2][3]
This application note serves as a comprehensive guide for the effective handling and use of 5-methoxy-3-(piperidin-3-yl)-1H-indole in a cell culture setting. It provides detailed protocols based on established best practices for small molecule compounds, explains the scientific rationale behind these procedures, and offers methods for assessing the compound's cellular effects. The primary focus is on its likely role as a modulator of serotonin (5-HT) receptors, a common target for indole derivatives.[2][4]
Compound Profile & Mechanism of Action
While specific data for this exact isomer may be limited, its structure strongly suggests activity as a serotonin receptor modulator, likely an agonist for the 5-HT1A receptor subtype. This hypothesis is based on the extensive research into structurally similar indole derivatives.[2][5] 5-HT1A receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating mood, anxiety, and cognition.[6][7]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-methoxy-3-(piperidin-3-yl)-1H-indole | N/A |
| Molecular Formula | C₁₄H₁₈N₂O | Derived from structure |
| Molecular Weight | 230.31 g/mol | Derived from formula |
| Appearance | Likely a solid, white to off-white powder | [8] |
| Solubility | Insoluble in water, soluble in organic solvents like DMSO and ethanol |[8][9] |
Anticipated Signaling Pathway: 5-HT1A Receptor Activation
Activation of the 5-HT1A receptor by an agonist like 5-methoxy-3-(piperidin-3-yl)-1H-indole initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/Go).[4][10] This coupling leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger.[10][11]
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: This leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.[7][11]
These actions collectively result in an inhibitory effect on neuronal firing, which is central to the anxiolytic and antidepressant effects of 5-HT1A agonists.[4][7]
Caption: Canonical signaling pathway of the 5-HT1A receptor.
Protocols for Cell Culture Handling
Preparation of Stock Solutions
The poor aqueous solubility of this compound necessitates the use of an organic solvent for creating a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.[12]
Materials:
-
5-methoxy-3-(piperidin-3-yl)-1H-indole powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Protocol:
-
Equilibrate: Allow the vial of the compound to reach room temperature before opening to prevent moisture condensation.
-
Calculate Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM × 230.31 ( g/mol ) × Volume of DMSO (L) × 1000 Example: For 1 mL of 10 mM stock, weigh out 2.30 mg of the compound.
-
Dissolution:
-
Accurately weigh the compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex thoroughly for 30-60 seconds until the powder is completely dissolved.[13] If dissolution is difficult, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[12]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, low-binding tubes. This is critical to avoid degradation from repeated freeze-thaw cycles.[12][13]
-
Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, stock solutions in DMSO are typically stable for at least six months.[13]
-
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Maximum Recommended DMSO Concentration | Rationale & Source(s) |
|---|---|---|
| Immortalized Cell Lines | ≤ 0.5% (v/v) | Higher concentrations can be cytotoxic and affect cell behavior. 0.5% is a widely accepted upper limit.[12] |
| Primary Cells / Stem Cells | ≤ 0.1% (v/v) | These cells are generally more sensitive to solvent toxicity.[12] |
General Protocol for Cell Treatment
This workflow outlines the standard procedure for treating adherent cells with the compound.
Caption: Standard workflow for treating cultured cells with a small molecule.
Detailed Steps:
-
Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 96-well plate for viability assays) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Adherence: Incubate the cells for 18-24 hours under standard conditions (e.g., 37°C, 5% CO₂) to allow for attachment and recovery.
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in pre-warmed, fresh cell culture medium to achieve the final desired concentrations. Crucially, prepare these dilutions immediately before use , as the compound's stability in aqueous media at 37°C is lower than in frozen DMSO.[13]
-
Always include a "vehicle control" in your experimental design. This control consists of cells treated with medium containing the same final concentration of DMSO as the highest concentration of the compound used. This allows you to distinguish the compound's effects from any effects of the solvent itself.
-
-
Cell Treatment: Carefully aspirate the old medium from the cells and replace it with the medium containing the various concentrations of 5-methoxy-3-(piperidin-3-yl)-1H-indole or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Proceed with the relevant assay to measure the cellular response.
Protocol: Assessing Cell Viability and Cytotoxicity (MTT Assay)
To establish an effective and non-toxic working concentration range, a cell viability assay is essential.[14][15] The MTT assay is a common colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[16]
Materials:
-
Cells plated and treated in a 96-well plate as described above.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Protocol:
-
Preparation: At the end of the treatment incubation period, prepare for the assay.
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (for a final volume of 110 µL if starting with 100 µL of medium).
-
Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilize Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[18]
-
Gently pipette or shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that reduces cell viability by 50%.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates in media | - Concentration exceeds solubility limit in aqueous solution.- Shock precipitation from adding concentrated DMSO stock directly to media. | - Ensure the final DMSO concentration is ≤ 0.5%.- Prepare working solutions by serially diluting in media, not by adding a small volume of high-concentration stock directly to a large volume. |
| Inconsistent results between experiments | - Repeated freeze-thaw cycles of stock solution.- Inconsistent cell seeding density or growth phase.- Variation in incubation times. | - Use single-use aliquots of the stock solution.[13]- Standardize cell passage number and seeding protocols.- Ensure precise timing for treatment and assay steps. |
| High background in viability assay | - Contamination of cultures.- Reagent interference. | - Regularly check cultures for contamination.- Include a "no-cell" control (media + reagents only) to measure background absorbance. |
References
-
Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular Signalling, 22(10), 1406–1412. [Link]
-
Albert, P. R., & Vahid-Ansari, F. (2019). Neuronal signaling of the 5-HT1A autoreceptor. ResearchGate. [Link]
-
Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. PubMed. [Link]
-
Carhart-Harris, R. L., & Nutt, D. J. (2017). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI Bookshelf. [Link]
-
baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]
-
Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. Retrieved from [Link]
-
G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]
-
REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved from [Link]
-
Siegel, G. J., et al. (Eds.). (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Rath, A., et al. (2020). Serotonin 2A (5-HT2A) receptor affects cell–matrix adhesion and the formation and maintenance of stress fibers in HEK293 cells. Scientific Reports. [Link]
-
REPROCELL. (2022, May 4). Using Small Molecules For Stem Cell Research. YouTube. [Link]
-
Innoprot. (n.d.). Serotonin Receptors. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
-
Du, Z., et al. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and Bioengineering. [Link]
-
Sharif, N. A., et al. (2003). Pharmacological Characterization of a Serotonin Receptor (5-HT7) Stimulating cAMP Production in Human Corneal Epithelial Cells. Investigative Ophthalmology & Visual Science. [Link]
-
ResearchGate. (2026). How can the LL-37 peptide be optimally dissolved for use in cell culture experiments?. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone have experience in dissolving small peptides (of 12 mer) for use in ex vivo tissue cultures?. Retrieved from [Link]
- Google Patents. (2022). WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same.
-
Al-Warhi, T., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. RSC Advances. [Link]
-
Heydeck, D., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules. [Link]
-
Kumar, V., & Singh, P. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
-
PubChemLite. (n.d.). 5-methoxy-3-(n-benzyl-4-piperidinomethyl)indole hydrochloride. Retrieved from [Link]
-
UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 16. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Scale-up procedures for 5-methoxy-3-piperidine-3-yl-1H-indole production
An Application Guide to the Scalable Production of 5-Methoxy-3-(piperidin-3-yl)-1H-indole
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-methoxy-3-(piperidin-3-yl)-1H-indole, a key heterocyclic scaffold with significant potential in pharmaceutical development.[1] Moving from bench-scale synthesis to pilot or manufacturing scale presents unique challenges, including reaction control, impurity profiles, and process safety. This guide offers a robust, two-stage synthetic strategy, detailing process optimization, step-by-step protocols, and troubleshooting insights to ensure a safe, efficient, and scalable manufacturing process. We will focus on the Fischer indole synthesis for constructing the core indole ring, followed by the catalytic hydrogenation of a pyridine precursor to yield the final piperidine moiety.
Strategic Overview: A Retrosynthetic Approach
The selection of a synthetic route for large-scale production prioritizes cost-effectiveness, operational safety, robustness, and the availability of starting materials. Our chosen strategy hinges on a convergent synthesis that constructs the complex indole-piperidine structure from simpler, commercially available precursors.
The retrosynthetic analysis reveals a logical disconnection at the C-C bond between the indole and piperidine rings and within the indole core itself. This leads to a strategy involving two key transformations:
-
Fischer Indole Synthesis: To construct the 5-methoxyindole core from 4-methoxyphenylhydrazine and a suitable carbonyl compound. This is a classic, well-understood, and widely used method for indole synthesis.
-
Pyridine Reduction: To form the piperidine ring via catalytic hydrogenation of a 3-pyridyl intermediate. This is a direct and atom-economical method for synthesizing piperidines.[2]
Caption: Retrosynthetic analysis of the target molecule.
Part I: Fischer Indole Synthesis for the 5-Methoxy-3-(pyridin-3-yl)-1H-indole Core
The Fischer indole synthesis is a powerful reaction but can be challenging to scale due to its often acidic and high-temperature conditions, which can lead to tar and polymer formation.[3] Careful control over process parameters is critical for success.
Causality and Experimental Choices
The reaction proceeds by reacting 4-methoxyphenylhydrazine with 3-acetylpyridine to form a phenylhydrazone intermediate, which then undergoes acid-catalyzed cyclization.
-
Catalyst Selection: While strong Brønsted acids like H₂SO₄ or HCl are common, they can exacerbate side reactions.[4] Polyphosphoric acid (PPA) is often a good choice for driving the reaction to completion. For a more environmentally friendly and potentially milder process, solid acid catalysts like Amberlite IR-120H can be employed, which also simplifies catalyst removal during work-up.[3]
-
Temperature Control: This reaction is often exothermic.[3] On a large scale, inefficient heat dissipation can lead to thermal runaways and product decomposition. The use of a jacketed reactor with precise temperature control is mandatory. A gradual temperature ramp allows for better control over the reaction rate.
-
Solvent Choice: The solvent must be high-boiling and inert to the acidic conditions. Toluene is a common choice, allowing for the azeotropic removal of water generated during hydrazone formation.[3]
Data Summary: Critical Parameters for Scale-Up
| Parameter | Laboratory Scale (1-10 g) | Pilot / Production Scale (>1 kg) | Rationale for Change |
| Catalyst | PPA, H₂SO₄, ZnCl₂ | Solid Acid Catalyst (e.g., Amberlite) or PPA | Easier catalyst removal, potentially milder conditions, reduced corrosive waste.[3] |
| Temperature | 80-120 °C (Reflux) | 80-110 °C (Jacketed Reactor Control) | Precise control prevents thermal spikes and minimizes tar formation.[3] |
| Reagent Addition | All at once or rapid addition | Slow, controlled addition of hydrazine | Manages exothermicity and maintains a safe temperature profile.[3] |
| Work-up | Liquid-liquid extraction | Quench, filtration (for solid catalyst), crystallization | Minimizes solvent use and simplifies product isolation.[5] |
Experimental Protocol 1: Kilogram-Scale Fischer Indole Synthesis
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
3-Acetylpyridine
-
Toluene
-
Polyphosphoric Acid (PPA) or Amberlite IR-120H
-
Sodium Bicarbonate (NaHCO₃) solution
-
Isopropanol (IPA)
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass-lined reactor with toluene. Begin agitation.
-
Reagent Charge: Add 4-methoxyphenylhydrazine hydrochloride to the reactor. Neutralize with an aqueous base to free the hydrazine and separate the aqueous layer.
-
Hydrazone Formation: Add 3-acetylpyridine dropwise to the toluene solution of the hydrazine at a controlled temperature (e.g., 60 °C). Heat the mixture to reflux and remove water azeotropically using a Dean-Stark trap. Monitor reaction completion by HPLC.
-
Cyclization: Cool the reaction mixture to 80-90 °C. Carefully add the acid catalyst (e.g., PPA) in portions, monitoring the internal temperature closely to control the exotherm.
-
Reaction Drive: Heat the mixture to 100-110 °C and hold for 2-4 hours, monitoring for the disappearance of the hydrazone intermediate by HPLC.
-
Quench: Cool the reaction to 50-60 °C and slowly quench by adding water, followed by a saturated NaHCO₃ solution until the pH is neutral (pH 7-8).
-
Isolation: Separate the organic layer. Wash with brine, then concentrate under reduced pressure.
-
Purification: Add Isopropanol (IPA) to the crude residue and heat to reflux to dissolve. Cool slowly to initiate crystallization. Filter the resulting solid, wash with cold IPA, and dry under vacuum to yield 5-methoxy-3-(pyridin-3-yl)-1H-indole.
Part II: Catalytic Hydrogenation for Piperidine Formation
The reduction of the pyridine ring to a piperidine is a critical step that requires careful management of high-pressure hydrogen and pyrophoric catalysts. Transfer hydrogenation presents a safer alternative for scale-up by avoiding flammable hydrogen gas.[6][7]
Causality and Experimental Choices
-
N-Protection: The indole N-H is acidic and can interfere with some hydrogenation catalysts. While not always necessary, protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) can prevent side reactions and improve the catalyst's lifetime and efficiency.[8][9] The Boc group is easily removed under acidic conditions.[8]
-
Catalyst Selection: Precious metal catalysts are highly effective. Rhodium-on-carbon (Rh/C) is particularly efficient for the hydrogenation of pyridines under milder conditions than other catalysts.[2][10] Platinum-based catalysts can also be used but may require more forcing conditions.
-
Hydrogen Source: While high-pressure hydrogen gas is common, using a hydrogen donor like formic acid or ammonium formate in a transfer hydrogenation setup is often safer and more practical on a large scale.[6][7]
Caption: High-level workflow for the two-stage synthesis.
Experimental Protocol 2: Scalable Pyridine Reduction via Transfer Hydrogenation
Materials:
-
5-Methoxy-3-(pyridin-3-yl)-1H-indole
-
Ammonium formate
-
10% Palladium-on-Carbon (Pd/C) or 5% Rhodium-on-Carbon (Rh/C)
-
Methanol or Ethanol
-
Celite®
Procedure:
-
Reactor Setup: To a suitable hydrogenation reactor, charge the indole intermediate and methanol.
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the suspension.
-
Catalyst Addition: Carefully add the Pd/C or Rh/C catalyst (typically 5-10% by weight) under an inert atmosphere (e.g., Nitrogen or Argon). Caution: The catalyst can be pyrophoric.
-
Reaction: Heat the mixture to a gentle reflux (60-70 °C) and monitor the reaction progress by HPLC until the starting material is consumed.
-
Catalyst Removal: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst. Crucial Safety Note: Do not allow the filter cake to dry in the air. Quench the filter cake immediately with water after filtration.[2]
-
Work-up: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Isolation: Perform an aqueous work-up to remove ammonium salts. This typically involves dissolving the residue in an organic solvent like ethyl acetate and washing with water. Dry the organic layer and concentrate.
-
Purification: The crude product can be purified by recrystallization or by forming a suitable salt (e.g., hydrochloride or fumarate) to yield the final, high-purity product.
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Fischer Synthesis | Incomplete reaction; Degradation under harsh acid/heat conditions; Impure starting materials.[4] | Optimize acid catalyst concentration and type (consider solid acids).[3] Lower reaction temperature and monitor closely. Ensure purity of hydrazine and ketone. |
| Significant Tar/Polymer Formation | Temperature spikes; Highly concentrated acid. | Improve heat transfer with a jacketed reactor. Use a slower rate of catalyst addition. Consider a continuous flow reactor for superior temperature control.[3] |
| Incomplete Pyridine Reduction | Catalyst deactivation; Insufficient hydrogen donor; Low temperature. | Increase catalyst loading or use a more active catalyst (e.g., Rh/C).[10] Add more ammonium formate. Increase reaction temperature or time. Consider protecting the indole nitrogen.[8] |
| Difficult Product Isolation | Product is an oil; Impurities prevent crystallization. | Attempt salt formation to induce crystallization. If necessary, employ large-scale column chromatography, though this is less ideal.[11] |
References
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC. Available from: [Link]
-
Hua, L., et al. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
ResearchGate. Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Available from: [Link]
-
ResearchGate. A New Protecting-Group Strategy for Indoles. Available from: [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Available from: [Link]
-
MDPI. A General and Scalable Synthesis of Polysubstituted Indoles. Available from: [Link]
-
Journal of the American Chemical Society. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Available from: [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Available from: [Link]
- Google Patents. Preparation method of high-purity indole.
-
MDPI. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Available from: [Link]
-
Wiley Online Library. Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Available from: [Link]
-
PubMed. Direct coupling of indoles with carbonyl compounds: short, enantioselective, gram-scale synthetic entry into the hapalindole and fischerindole alkaloid families. Available from: [Link]
-
ACS Publications. Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. Available from: [Link]
-
PubMed. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Available from: [Link]
-
Chem-Impex. 5-Methoxy-3-piperidin-4-yl-1H-indole. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting solubility issues of 5-methoxy-3-piperidine-3-yl-1H-indole in DMSO
Introduction: Navigating the Solubility Challenges of a Promising Heterocycle
5-Methoxy-3-piperidine-3-yl-1H-indole is a heterocyclic compound of significant interest in neuropharmacology and drug discovery, often explored as a scaffold for novel therapeutic agents.[1][2] However, its unique structure, which combines a planar indole system with a non-planar piperidine ring, can present significant solubility challenges, particularly in Dimethyl Sulfoxide (DMSO), the workhorse solvent of in-vitro screening.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework to address and overcome common solubility issues encountered with this compound. We will delve into the chemical principles governing its solubility, provide step-by-step protocols for successful dissolution, and answer frequently asked questions based on field-proven insights.
Understanding the Molecule: Why Solubility Can Be Tricky
To effectively troubleshoot solubility, one must first understand the physicochemical properties of 5-methoxy-3-piperidine-3-yl-1H-indole.
-
Structural Features: The molecule possesses a largely non-polar indole backbone and a polar piperidine ring. This amphipathic nature can lead to complex solvation behavior.
-
The Basic Piperidine Nitrogen: The most critical feature for solubility is the secondary amine within the piperidine ring. This group is basic, with a pKa value typically in the range of 10-11 for similar structures.[3] This means that at neutral pH, this nitrogen is predominantly protonated, but the free base form is required for high solubility in organic solvents like DMSO.
-
Crystal Lattice Energy: As a white solid, the compound's molecules are arranged in a crystal lattice.[1] Strong intermolecular forces (like hydrogen bonding from the indole N-H and the piperidine N-H) can make it difficult for solvent molecules to break this lattice apart, resulting in poor solubility.
Below is a diagram highlighting the key functional groups influencing the compound's solubility.
Caption: Systematic workflow for dissolving compounds in DMSO.
Detailed Explanation:
-
Ensure DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease its ability to dissolve many organic compounds. [4]Always use anhydrous, high-purity DMSO from a freshly opened bottle or one that has been properly stored.
-
Standard Protocol: The combination of vortexing, sonication, and gentle warming is a standard and effective escalation procedure. [5] * Vortexing: Provides mechanical agitation.
-
Sonication: Uses ultrasonic waves to break apart solid particles and enhance solvent penetration.
-
Gentle Warming: Increases the kinetic energy of the system, which can help overcome the crystal lattice energy. [6]Caution: Do not overheat, as indole-containing compounds can be susceptible to degradation. [7]A temperature of 37°C is often a safe and effective choice. [5]3. Re-evaluate Concentration: If the compound remains insoluble, your target concentration may exceed its thermodynamic solubility limit in DMSO. Preparing a less concentrated stock solution is the most straightforward solution. [8]
-
Q2: My compound dissolved in DMSO, but it crashed out (precipitated) upon storage, even at room temperature. Why did this happen and what can I do?
This phenomenon is often due to the formation of a supersaturated solution or changes in the solvent environment.
-
Cause 1: Supersaturation: Aggressive dissolution methods (like heating) can create a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will crystallize out of the solution. [9]* Cause 2: Water Absorption: If the vial is not perfectly sealed, the DMSO stock can absorb atmospheric moisture over time, reducing the compound's solubility and causing precipitation. [4]* Cause 3: Freeze-Thaw Cycles: Storing DMSO stocks in the freezer can be problematic. Each freeze-thaw cycle increases the probability of crystallization, as the formation of DMSO crystals can force the compound out of solution, promoting the nucleation of compound crystals. [4]Once a stable crystalline form precipitates, it is often much harder to redissolve. [4] Solutions:
-
Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at a constant room temperature in a desiccated environment can prevent precipitation caused by temperature fluctuations and moisture absorption. [8]* Aliquot Solutions: Prepare single-use aliquots to avoid repeated opening of the main stock vial and to minimize freeze-thaw cycles. [5]* Prepare Fresh: The most reliable method to ensure accurate dosing is to prepare fresh solutions before each experiment. [8]
Q3: My DMSO stock is perfectly clear, but the compound precipitates instantly when I dilute it into my aqueous assay buffer (e.g., PBS or cell media). How can I prevent this?
This is a classic and critical problem in biological assays, known as dilution-induced precipitation. It occurs because the compound, while soluble in 100% DMSO, is poorly soluble in the final aqueous environment. [8][10]
Caption: Visualization of dilution-induced precipitation.
Strategies to Prevent Precipitation:
-
pH Adjustment of the Aqueous Buffer: This is the most scientifically-grounded approach for this specific molecule. The piperidine nitrogen is basic. By lowering the pH of the final aqueous buffer to be well below the pKa of the piperidine (~10-11), you ensure the nitrogen becomes protonated. The resulting cationic species is typically far more water-soluble. [3]For many indole derivatives, adjusting the pH of an aqueous buffer can significantly improve solubility. [11] * Action: Try preparing your final assay buffer at pH 6.0 or even 5.0, if your biological system can tolerate it.
-
Reduce the Final DMSO Concentration: While counterintuitive, sometimes a very high initial DMSO concentration in the buffer can cause localized "pockets" where the compound is not soluble. A stepwise dilution can help. [8]* Incorporate a Co-solvent or Surfactant: If pH adjustment is not an option, consider adding a small amount of a biocompatible co-solvent or surfactant to the final aqueous buffer.
-
Co-solvents: PEG 400, propylene glycol, or ethanol can help bridge the polarity gap between water and the compound. [3][12] * Surfactants: A very low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-127 can help maintain solubility. [3][12][13]
Strategy Mechanism Considerations pH Adjustment (Acidic) Protonates the basic piperidine nitrogen, forming a more water-soluble salt. Must be compatible with the biological assay; potential for compound degradation at extreme pH. Use of Co-solvents Reduces the overall polarity of the aqueous solvent system. Co-solvents can have their own biological effects; must be included in vehicle controls. | Use of Surfactants | Forms micelles that can encapsulate the hydrophobic compound. | Can interfere with certain assays (e.g., membrane-based assays); requires careful validation. |
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Calculate the mass of 5-methoxy-3-piperidine-3-yl-1H-indole (MW: 230.31 g/mol ) required. For 1 mL of a 10 mM stock, you will need 2.30 mg.
-
Weighing: Accurately weigh the compound into a sterile, appropriate-sized glass vial or microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL).
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes. Visually inspect for any undissolved particulate matter.
-
Sonication (If Needed): If solids remain, place the vial in a sonicating water bath for 10-15 minutes. Check for clarity.
-
Gentle Warming (If Needed): If solids still persist, place the vial in a 37°C water bath or heating block for 5-10 minutes, with intermittent vortexing. [5]7. Final Inspection: Once the solution is perfectly clear, allow it to return to room temperature. Inspect again to ensure no precipitation has occurred.
-
Storage: Store in small, single-use aliquots at room temperature in a desiccator, or as recommended by the supplier, to minimize moisture absorption and freeze-thaw cycles. [5][8]
Protocol 2: Preventing Precipitation During Aqueous Dilution
This protocol assumes you are diluting a 10 mM DMSO stock to a final concentration of 10 µM in a 1 mL final assay volume.
-
Buffer Preparation: Prepare your final aqueous buffer (e.g., PBS) and adjust the pH to a level compatible with your assay where the compound is soluble (e.g., pH 6.0).
-
Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your compound in 100% DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM stock. This reduces the volume of high-concentration stock hitting the aqueous buffer at once.
-
Dilution into Buffer: Add 990 µL of your pH-adjusted aqueous buffer to a microcentrifuge tube.
-
Final Addition: While vortexing the tube gently, add 10 µL of the 1 mM intermediate DMSO stock to the buffer. This ensures rapid mixing and prevents localized high concentrations that can trigger precipitation. The final DMSO concentration will be 1%.
-
Verification: Visually inspect the final solution for any signs of cloudiness or precipitation.
Frequently Asked Questions (FAQs)
-
Q: Could the salt form of the compound (e.g., HCl or TFA salt) affect its solubility in DMSO?
-
A: Yes, significantly. If your compound is a salt (e.g., an HCl salt), it will be more polar and may have lower solubility in pure DMSO compared to its free-base form. However, it will likely have much better solubility when diluted into an aqueous buffer. Always verify the form of the compound from the supplier. If you have the salt form, dissolving directly into an aqueous buffer might be a better strategy than starting with DMSO.
-
-
Q: Are there any alternative solvents to DMSO for stock solutions?
-
A: Yes, though none are as universal as DMSO. For some applications, N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) can be used, but they often have higher toxicity in biological assays. Ethanol can also be used, but the solubility of this compound in ethanol is likely to be lower than in DMSO. Investigating DMSO substitutes like oxetane-substituted sulfoxides is an area of active research for enhancing solubility. [14]* Q: How can I quickly check the approximate solubility of my compound?
-
A: You can perform a simple kinetic solubility test. Prepare a high-concentration stock in DMSO (e.g., 10 mM). Then, in a 96-well plate, perform a serial dilution of this stock into your aqueous buffer. The concentration at which you first observe turbidity or precipitation (measured by light scattering on a plate reader) gives you an estimate of its kinetic solubility. [15]
-
References
- Benchchem. (n.d.). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Smolecule. (2026). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery.
- Chem-Impex. (n.d.). 5-Methoxy-3-piperidin-4-yl-1H-indole.
- Weiss, J. D., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?
- J&K Scientific. (n.d.). 5-Methoxy-3-piperidin-4-yl-1H-indole | 52157-82-1.
- Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?
- Benchchem. (2025). Fundamental chemical properties of 5-Methoxyindole.
- ResearchGate. (2023, June 27). How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
- Bio-protocol. (2012, August 24). Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay.
- Benchchem. (n.d.). Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.
- ResearchGate. (2018, November 21). Solubility of drug in DMSO?
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. ziath.com [ziath.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.smolecule.com [pdf.smolecule.com]
- 13. Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 14. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Methoxy-3-(piperidin-3-yl)-1H-indole
Case Reference: IND-PIP-5M-PUR Status: Active Support Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Profile
You are working with 5-methoxy-3-(piperidin-3-yl)-1H-indole , a molecule that presents a "perfect storm" of purification challenges. It combines an electron-rich indole core (prone to oxidative degradation) with a secondary amine on the piperidine ring (prone to irreversible adsorption on silica).
Physicochemical Profile:
-
Core Character: Amphoteric but predominantly basic.
-
pKa (Calculated): ~11.0 (Piperidine NH), ~17 (Indole NH).
-
Key Risk: The secondary amine will protonate upon contact with acidic silanols (
) on standard silica gel, leading to severe peak tailing or total mass loss. -
Stereochemistry: The 3-position on the piperidine ring is a chiral center. Synthetic routes often yield a racemate requiring resolution.
Module 1: Chromatographic Tailing & Yield Loss
User Issue:
"I am running a standard silica column (DCM/MeOH), but my compound streaks across the column, and I'm losing >40% of my mass."
Root Cause Analysis
Standard silica gel is slightly acidic (pH 5–6). The basic nitrogen of your piperidine ring forms hydrogen bonds or ionic interactions with surface silanol groups. This is not simple adsorption; it is effectively an ion-exchange process that traps your molecule.
The Protocol: Amine-Modified Silica Chromatography
Do not increase methanol concentration to force elution; this dissolves silica and contaminates your product. Instead, you must competitively block the silanol sites.
Step-by-Step Method:
-
Mobile Phase Preparation:
-
Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).
-
The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH (28-30%) to the mobile phase.
-
Note: If using TEA, you must rotovap aggressively later to remove the fishy smell, or wash the final organic layer with bicarbonate. Ammonia is easier to remove but can be harder to mix with DCM.
-
-
Column Pre-Treatment (The "Pre-Elution" Step):
-
Before loading your sample, flush the packed silica column with 2 Column Volumes (CV) of the mobile phase containing the modifier.
-
Why? This saturates the active silanol sites with the small amine (TEA/NH₃) before your valuable drug candidate touches the silica.
-
-
Elution Gradient:
-
Start: 100% DCM (+1% TEA).
-
Ramp: 0%
10% MeOH (+1% TEA) over 15 CV. -
Observation: The product should elute as a tight band rather than a streak.
-
Visualizing the Mechanism
Caption: Mechanism of silanol blocking. The modifier (TEA) acts as a sacrificial base, occupying acidic sites so the target molecule can elute freely.
Module 2: Oxidation & Stability (The "Pink Pot" Syndrome)
User Issue:
"My fractions looked clean, but after rotary evaporation, the oil turned pink/brown. NMR shows aromatic impurities."
Root Cause Analysis
The 5-methoxy group activates the indole ring, making it highly electron-rich. In solution (especially chlorinated solvents like DCM), it is susceptible to radical oxidation by dissolved oxygen and light, forming quinone-imines or dimers.
The Protocol: The "Inert Workup" System
-
Solvent Swap: Avoid leaving the compound in DCM for extended periods. DCM can form trace HCl and phosgene over time, which accelerates decomposition.
-
Antioxidant Additive (Optional but Recommended):
-
Add 0.05% BHT (Butylated hydroxytoluene) to your elution solvents if the scale is small (<100mg).
-
-
Darkness: Wrap your column and collection flasks in aluminum foil.
-
Cold Storage: Store the free base at -20°C under Argon. For long-term stability, convert it to a salt (see Module 4).
Module 3: Chiral Resolution (Separating Enantiomers)
User Issue:
"I synthesized the racemate. How do I separate the (R) and (S) enantiomers of the piperidine ring?"
Technical Insight
The 3-substituted piperidine creates a chiral center.[1] Standard silica cannot separate these. You have two validated paths:
Path A: Preparative Chiral HPLC (Fastest)
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-R or OD-H).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Why Diethylamine? Just like with silica, the basic modifier is required to sharpen peaks on the chiral stationary phase.
Path B: Diastereomeric Salt Crystallization (Scalable)
-
Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (DTTA).
-
Solvent System: Ethanol or MeOH/Acetone mixtures.
-
Mechanism: One enantiomer forms a less soluble salt with the chiral acid and precipitates out.
Comparative Data: Purification Methods
| Feature | Flash Chromatography (Silica) | Reverse Phase (C18) | Chiral HPLC |
| Target | Bulk impurity removal | Polar impurity removal | Enantiomer separation |
| Mobile Phase | DCM/MeOH + TEA | Water/Acetonitrile + NH₄HCO₃ | Hexane/IPA + DEA |
| Capacity | High | Medium | Low |
| Key Risk | Tailing/Yield Loss | Solubility issues | Cost/Throughput |
Module 4: Final Form & Storage (Salt Formation)
To ensure long-term stability and prevent oxidation, convert the oily free base into a crystalline salt.
The Protocol: Oxalate or Hydrochloride Salt
-
Dissolution: Dissolve the purified free base in a minimal amount of anhydrous Ethanol or Ethyl Acetate.
-
Acid Addition:
-
For HCl Salt: Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise.
-
For Oxalate Salt: Add 1.0 equivalent of Oxalic acid dissolved in warm ethanol.
-
-
Precipitation:
-
A white/off-white solid should precipitate immediately.
-
If oiling occurs, heat the mixture to reflux until dissolved, then let it cool slowly to room temperature (recrystallization).
-
-
Filtration: Filter the solid and wash with cold ether.
-
Result: The salt form is stable at room temperature and resistant to oxidation.
Decision Workflow
Caption: Decision tree for selecting the optimal purification and stabilization workflow.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Authoritative text on mobile phase modifiers for basic compounds).
-
Gharagozloo, P., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules. (Specific protocol for chiral resolution of 3-piperidinyl indoles).
-
BenchChem Technical Support. (2025). Purification of Piperidine Derivatives: Troubleshooting Guide. (General protocols for amine tailing).
-
Teledyne ISCO. (2023). Flash Chromatography Guide: Purifying Basic Compounds. (Reference for amine-functionalized silica and modifiers).
Sources
Technical Support Center: Troubleshooting & Preventing Degradation of 5-Methoxy-3-piperidin-3-yl-1H-indole in Solution
Welcome to the Technical Support Center. 5-Methoxy-3-piperidin-3-yl-1H-indole is a highly reactive, electron-rich heterocyclic compound. While its structural features make it a valuable pharmacophore, they also render it highly susceptible to degradation in solution. This guide synthesizes field-proven methodologies, mechanistic insights, and self-validating protocols to help you maintain the absolute integrity of your compound during experimental workflows.
Part 1: Core Mechanisms of Degradation (The "Why")
To prevent degradation, you must first understand the causality behind the molecule's instability. The degradation of 5-methoxy-3-piperidin-3-yl-1H-indole is driven by two primary structural vulnerabilities:
-
The Electron-Rich Indole Core: The methoxy group at the C5 position is a strong electron-donating group (EDG) via resonance (+M effect). This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the indole ring. Consequently, the C2=C3 double bond becomes exceptionally nucleophilic and vulnerable to electrophilic attack by molecular oxygen (auto-oxidation) and reactive oxygen species (ROS). The initial oxidation forms1[1].
-
The Basic Piperidine Ring: The piperidine moiety introduces a secondary amine (pKa ~9–10). In neutral to basic solutions, the unprotonated amine is susceptible to N-oxidation. Conversely, in highly acidic solutions (pH < 4), the electron-rich indole ring becomes prone to acid-catalyzed electrophilic dimerization.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aqueous solution of 5-methoxy-3-piperidin-3-yl-1H-indole turned pink/brown after a few hours on the bench. What happened? A1: This color change is a hallmark of 2[2]. The oxidized intermediates (oxindoles) rapidly undergo dimerization and polymerization into colored oligomers (structurally similar to indigo dyes). Once the solution changes color, the compound is compromised and should be discarded.
Q2: Can I use antioxidants in my assay buffers to prevent this auto-oxidation? A2: Yes. For cell-free assays, adding 0.1% Butylated Hydroxytoluene (BHT) effectively quenches the3[3]. For live-cell assays where BHT might exhibit toxicity, supplementing the media with biocompatible antioxidants like ascorbic acid or running the assay in a hypoxia chamber is highly recommended.
Q3: My compound precipitates when diluted from the DMSO stock into the aqueous assay buffer. How do I fix this? A3: The highly lipophilic nature of the 5-methoxyindole core, combined with the neutral piperidine ring at physiological pH, limits aqueous solubility. Always add the DMSO stock dropwise to a rapidly stirring buffer, ensuring the final DMSO concentration remains ≤1%. If precipitation persists, adjust the buffer pH to 6.5; this slightly protonates the piperidine amine, increasing aqueous solubility without triggering acid-catalyzed dimerization.
Part 3: Quantitative Data on Stability
The following table summarizes the expected half-life of 5-methoxy-3-piperidin-3-yl-1H-indole under various environmental conditions.
| Storage Condition | Temperature | Light Exposure | Antioxidant / Additive | Estimated Half-Life | Primary Degradant |
| Aqueous Buffer (pH 7.4) | 37°C | Ambient | None | < 12 hours | Oxindoles / Colored Dimers |
| Aqueous Buffer (pH 7.4) | 4°C | Dark | None | 3–5 days | Oxindoles |
| DMSO Stock | 25°C | Ambient | None | ~ 1 week | N-oxides / Oxindoles |
| DMSO Stock (Argon sparged) | -20°C | Dark | None | 3–6 months | Trace N-oxides |
| DMSO Stock (Argon sparged) | -80°C | Dark | 0.1% BHT | > 12 months | None detected |
Part 4: Standard Operating Procedures (SOPs)
Protocol 1: Preparation of Ultra-Stable Stock Solutions
This protocol utilizes degassing and radical scavenging to decouple the compound from oxidative stress.
-
Solvent Preparation: Obtain anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO). Sparge the DMSO with high-purity Argon gas for 15 minutes to displace dissolved oxygen.
-
Antioxidant Addition: Dissolve BHT into the degassed DMSO to a final concentration of 0.1% (w/v). (Causality: BHT acts as a sacrificial radical scavenger, terminating auto-oxidative chain reactions before they can attack the electron-rich indole core).
-
Compound Dissolution: Weigh the 5-methoxy-3-piperidin-3-yl-1H-indole under a steady stream of Argon. Dissolve the compound in the prepared DMSO/BHT solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Aliquot and Storage: Dispense the solution into single-use amber glass vials to prevent photolytic degradation. Blanket the headspace of each vial with Argon before immediately sealing with PTFE-lined caps. Store at -80°C.
-
Self-Validation Step: To validate the integrity of your storage system, run an LC-MS analysis of a freshly prepared vial (Day 0) and compare the Area Under the Curve (AUC) of the parent ion peak to a vial thawed after 30 days. A deviation of <2% indicates a validated, stable storage system.
Protocol 2: Real-Time Stability Monitoring via RP-HPLC
This protocol allows you to track the exact degradation kinetics of your compound in real-time.
-
Sample Preparation: Dilute the stock solution to 100 µM in your target aqueous assay buffer.
-
Chromatographic Setup: Use a C18 reverse-phase column. Set the mobile phase to a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: Monitor absorbance at 254 nm and 280 nm. (Causality: The intact 5-methoxyindole core has a distinct UV signature at 280 nm. Oxidation to an oxindole disrupts the conjugated aromatic system, causing a hypsochromic (blue) shift and the appearance of new peaks at lower retention times due to increased polarity).
-
Time-Course Analysis: Inject samples at t=0, 2, 4, 8, and 24 hours. Keep the autosampler at 4°C to decouple thermal degradation from buffer-induced degradation.
Part 5: Mechanistic Workflows & Pathways
Figure 1: Oxidative degradation pathways of 5-methoxy-3-piperidin-3-yl-1H-indole.
Figure 2: Troubleshooting workflow for resolving solution instability.
References[2] Title: Technical Support Center: Improving the Stability of Indole Compounds in Solution
Source: benchchem.com URL: 3] Title: CHAPTER 3: Oxidative Degradation - Books - The Royal Society of Chemistry Source: rsc.org URL: 1] Title: Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme | ACS Catalysis Source: acs.org URL:
Sources
Overcoming cyclization challenges in indole-piperidine synthesis
Welcome to the Indole-Piperidine Synthesis Support Center . As a Senior Application Scientist, I have designed this hub to move beyond basic textbook protocols. Synthesizing fused or spirocyclic indole-piperidine scaffolds—such as tetrahydro-β-carbolines and complex alkaloid frameworks—presents significant challenges in regioselectivity, stereocontrol, and chemoselectivity.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your cyclization reactions are robust, reproducible, and scalable.
Diagnostic Decision Tree
Before altering your reaction conditions, use the following diagnostic workflow to identify the root cause of your cyclization failure.
Caption: Diagnostic workflow for resolving common indole-piperidine cyclization issues.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I getting poor regioselectivity (e.g., spirocyclic byproducts instead of the fused piperidine) during the Pictet-Spengler cyclization of my tryptamine derivative? Causality & Solution: The 1 proceeds via a 6-endo-trig cyclization featuring an intramolecular electrophilic attack of the indole onto an iminium ion[1]. Kinetically, attack at the electron-rich C3 position is favored, generating a spiroindolenine intermediate. This intermediate must undergo a 1,2-alkyl migration to form the fused tetrahydro-β-carboline[2]. If you isolate spirocyclic byproducts, the 1,2-migration has failed. This is typically caused by electron-withdrawing protecting groups (like N-Ts) on the indole, which destabilize the transition state of the migration. Action: Remove strongly electron-withdrawing protecting groups. Use a free N-H or N-Me indole to increase the migratory aptitude of the spiroindolenine intermediate[2].
Q2: My transition-metal catalyzed cascade cyclization (e.g., aza-Prins) is yielding a mixture of diastereomers. How can I improve stereocontrol? Causality & Solution: In dual-catalytic systems, such as the3, the Pd-π-allyl species acts as an amphiphilic electrophilic/nucleophilic partner[3]. Poor stereocontrol usually stems from rapid, uncatalyzed background reactions or ligand dissociation at higher temperatures, leading to non-selective face attack on the iminium intermediate. Action: Switch to a more sterically demanding chiral ligand (e.g., Walphos or Ph-BPE derivatives) and lower the reaction temperature to -20 °C to rigidify the transition state. Ensure strict anhydrous conditions, as trace water can prematurely hydrolyze the iminium intermediate.
Q3: I am attempting to build an indole-piperidine hybrid using the Fischer Indole Synthesis with a piperidine-substituted ketone, but yields are abysmal. What is going wrong? Causality & Solution: The 4 requires phenylhydrazone formation, tautomerization to an enamine, and a[3,3]-sigmatropic rearrangement[4]. Piperidine-containing ketones often suffer from competitive protonation of the piperidine nitrogen under standard strongly acidic conditions (e.g., HCl or H2SO4), which severely deactivates the enamine tautomerization step. Action: Switch from Brønsted acids to a mild Lewis acid catalyst. Using Sc(OTf)3 or ZnCl2 in toluene allows the [3,3]-sigmatropic rearrangement to proceed smoothly without completely sequestering the piperidine lone pair.
Mechanistic Pathway Analysis
Understanding the transient intermediates is critical for troubleshooting. Below is the validated mechanistic pathway for the Pictet-Spengler cyclization, highlighting the critical spiroindolenine intermediate.
Caption: Mechanistic pathway of the Pictet-Spengler reaction via a spiroindolenine intermediate.
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: Enantioselective Pictet-Spengler Cyclization of Tryptamines
Objective: Synthesize chiral tetrahydro-β-carbolines with >90% ee.
-
Imine Formation: In an oven-dried Schlenk flask, dissolve the tryptamine derivative (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous toluene (0.1 M). Add activated 4 Å molecular sieves. Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: Pull a 50 µL aliquot, evaporate, and run a crude
H NMR. Confirm the disappearance of the aldehyde CHO peak (~9.5-10.0 ppm) and the appearance of the imine CH=N peak (~8.0-8.5 ppm). Do not proceed if starting material remains.
-
-
Asymmetric Cyclization: Cool the reaction mixture to -30 °C using a cryocooler. Slowly add the Chiral Phosphoric Acid (CPA) catalyst (0.1 equiv) dissolved in 1 mL of toluene dropwise over 10 minutes. Stir at -30 °C for 24-48 hours.
-
Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The cyclized piperidine product will have a lower
than the imine and will stain distinctively with Ceric Ammonium Molybdate (CAM)—typically turning dark blue/green, whereas unreacted indoles often stain brown/red.
-
-
Quench & Isolation: Quench the reaction cold with saturated aqueous NaHCO
. Extract with CH Cl , dry over Na SO , and concentrate. Purify via flash chromatography.
Protocol B: Cooperative Cu/Pd-Catalyzed Aza-Prins Cyclization
Objective: Assemble chiral spiroindolylpiperidine scaffolds via cascade catalysis[3].
-
Catalyst Pre-Activation: In a glovebox, charge a vial with Cu(MeCN)
BF (5 mol%), the selected chiral ligand (e.g., L3) (6 mol%), Pd(PPh ) (2 mol%), and K CO (1.0 equiv). Add anhydrous 1,2-dichloroethane (DCE) and stir for 30 minutes at room temperature to pre-form the active metal complexes. -
Reagent Addition: Add the cyclic aldimine ester (1.0 equiv) and the 2-indolyl-substituted allyl carbonate (1.5 equiv) as a solution in DCE. Seal the vial and stir at 25 °C for 12 hours.
-
Monitoring & Isolation:
-
Self-Validation Checkpoint: Before column chromatography, filter a micro-aliquot through a short silica plug and analyze via Chiral HPLC. Confirm that the diastereomeric ratio (dr) is >20:1 and enantiomeric excess (ee) is >95%. If dr is poor, the Pd-π-allyl intermediate is likely undergoing premature background attack; ensure rigorous exclusion of moisture in future runs.
-
Purify the crude mixture via silica gel chromatography to isolate the spiroindolylpiperidine-γ-butyrolactone[3].
-
Quantitative Data Presentation: Optimization Benchmarks
Use the following benchmark data to guide your optimization of asymmetric Pictet-Spengler and cascade cyclizations. Note the dramatic effect of temperature and catalyst choice on stereocontrol.
| Reaction Type | Catalyst System | Temperature (°C) | Additive / Solvent | Regioselectivity (C3:C2) | Enantiomeric Excess (ee %) | Yield (%) |
| Pictet-Spengler | Brønsted Acid (TFA) | 25 °C | CH | >99:1 | N/A (Racemic) | 88% |
| Pictet-Spengler | Chiral Phosphoric Acid (TRIP) | 25 °C | Toluene / 4Å MS | >99:1 | 65% | 72% |
| Pictet-Spengler | Chiral Phosphoric Acid (TRIP) | -30 °C | Toluene / 4Å MS | >99:1 | 94% | 85% |
| Aza-Prins Cascade | Cu(MeCN) | 25 °C | DCE / K | >20:1 (dr) | 97% | 80% |
| Fischer Indolization | Sc(OTf) | 80 °C | Toluene | N/A | N/A | 75-90% |
References
- Smolecule:Buy 2-(Piperidin-1-ylmethyl)-1h-indole | 46739-05-3 - Fischer Indole Synthesis Applications.
- ACS Publications:Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond.
- ebrary.net:The Pictet-Spengler Reaction.
- CCS Chemistry (Chinese Chemical Society):Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization to Chiral Spiroindolylpiperidine-γ-Butyrolactones.
- RSC.org:Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
Sources
Technical Support Center: Enhancing the Bioavailability of 5-methoxy-3-piperidine-3-yl-1H-indole
This technical support guide is designed for researchers, scientists, and drug development professionals who are working to enhance the oral bioavailability of 5-methoxy-3-piperidine-3-yl-1H-indole. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to address challenges encountered during your experiments.
Introduction: Understanding the Bioavailability Challenge
5-methoxy-3-piperidine-3-yl-1H-indole is a heterocyclic compound with potential therapeutic applications. However, like many indole and piperidine-containing molecules, it may exhibit poor oral bioavailability, limiting its clinical utility. The primary hurdles often stem from low aqueous solubility and/or inadequate permeability across the intestinal epithelium. This guide will provide a systematic approach to identifying and overcoming these barriers.
Table 1: Estimated Physicochemical Properties of 5-methoxy-3-piperidine-3-yl-1H-indole
| Property | Estimated Value/Range | Implication for Bioavailability |
| Molecular Weight | 230.31 g/mol [1][2] | Within the range for good oral absorption. |
| LogP | 2.5 - 4.5 | Suggests moderate to high lipophilicity, which can lead to poor aqueous solubility. A LogP in the range of 1-3 is often optimal for oral absorption.[3] |
| Aqueous Solubility | Likely low | Poor solubility is a common issue for indole derivatives and can be a major barrier to absorption.[4][5] |
| pKa | Estimated 8.5-9.5 (piperidine nitrogen) and ~17 (indole nitrogen) | The basic piperidine nitrogen will be protonated at physiological pH, potentially increasing solubility but also impacting permeability. The indole nitrogen is generally not ionized at physiological pH. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that arise during the development of formulations for compounds like 5-methoxy-3-piperidine-3-yl-1H-indole.
Solubility and Dissolution Issues
Q1: My compound shows very low solubility in aqueous buffers. What are my initial options?
A1: Low aqueous solubility is a frequent challenge with indole-based compounds.[4] Here’s a systematic approach to address this:
-
pH Modification: Given the basic nature of the piperidine ring, you can attempt to dissolve the compound in an acidic buffer (pH 2-5). The protonation of the piperidine nitrogen should significantly enhance solubility. However, be mindful that the drug may precipitate in the higher pH of the small intestine.
-
Co-solvents: For early-stage in vitro testing, using a co-solvent system can be effective. A common approach is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium.[4] Ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid artifacts in your biological assays.[4]
-
Excipient Screening: Investigate the use of solubilizing excipients. This can range from simple surfactants to more complex systems like cyclodextrins.
Q2: I'm considering a solid dispersion to improve dissolution. Which method is best?
A2: Solid dispersions are an excellent strategy for enhancing the dissolution rate of poorly soluble drugs by dispersing the API in a hydrophilic carrier in an amorphous state.[4][6][7][8] The choice of method depends on the physicochemical properties of your compound and the carrier.
-
Solvent Evaporation: This is a good starting point if your compound and the chosen polymer are soluble in a common volatile solvent.[6][8] It's a relatively low-temperature process, suitable for thermolabile compounds.
-
Melt Extrusion: This method is highly scalable and avoids the use of solvents. However, it requires the compound to be thermally stable at the processing temperature.
-
Spray Drying: This technique can produce fine, uniform particles with a high surface area, leading to rapid dissolution.[6] It's suitable for a wide range of compounds and carriers.
Permeability and Absorption Challenges
Q3: My Caco-2 permeability assay shows low apparent permeability (Papp). What does this mean and how can I improve it?
A3: A low Papp value in a Caco-2 assay suggests that your compound has poor permeability across the intestinal epithelium, which can be a significant hurdle for oral absorption.[8] Here’s how to troubleshoot:
-
Assess Efflux: A bidirectional Caco-2 assay is crucial to determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8] If the Papp in the basolateral-to-apical direction is significantly higher than in the apical-to-basolateral direction, efflux is likely occurring. In this case, you may need to co-administer a P-gp inhibitor in your formulation or modify the chemical structure to avoid efflux.
-
Permeation Enhancers: Consider incorporating permeation enhancers into your formulation. These are excipients that can transiently and reversibly open the tight junctions between intestinal cells, allowing for increased paracellular transport. It's important to carefully evaluate the concentration of permeation enhancers to avoid cytotoxicity.
-
Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS) can enhance permeability by utilizing the body's natural lipid absorption pathways.[9] These formulations can also help to avoid first-pass metabolism.
Q4: I'm observing high variability in my in vivo pharmacokinetic data. What could be the cause?
A4: High variability in pharmacokinetic parameters like Cmax and AUC is often linked to poor and inconsistent absorption.[10]
-
Food Effects: The presence of food can significantly impact the absorption of lipophilic drugs. Conduct your studies in both fasted and fed states to assess any food effects. Lipid-based formulations can often mitigate negative food effects.[9]
-
Formulation Instability: Ensure that your formulation is stable in the gastrointestinal environment. For example, a supersaturated formulation might precipitate in the gut, leading to erratic absorption.
-
Gastrointestinal Transit Time: Variations in gastric emptying and intestinal transit can contribute to variability. Controlled-release formulations can sometimes help to reduce this variability.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of 5-methoxy-3-piperidine-3-yl-1H-indole with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
5-methoxy-3-piperidine-3-yl-1H-indole
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh 5-methoxy-3-piperidine-3-yl-1H-indole and the polymer in a 1:4 drug-to-polymer ratio.
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Continue evaporation until a dry film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried film from the flask.
-
Pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Visualization of Key Concepts
Workflow for Enhancing Bioavailability
Caption: A simplified diagram showing the mechanism by which LBDDS enhance the oral absorption of lipophilic drugs.
References
-
A Systematic Approach to Design and Prepare Solid Dispersions of Poorly Water-Soluble Drug. PMC. Available at: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. Available at: [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. Available at: [Link]
-
Understanding Bioavailability in Pharmacokinetics. Certara. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
Video: Measurement of Bioavailability: Pharmacokinetic Methods. JoVE. Available at: [Link]
-
Bioavailability and Bioequivalence in Pharmacokinetics and. JoVE. Available at: [Link]
-
Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Procell. Available at: [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom.org. Available at: [Link]
-
What Are Bioavailability and Bioequivalence. Canada's Drug Agency. Available at: [Link]
-
Drug Bioavailability. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen. Available at: [Link]
-
7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. Available at: [Link]
-
Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader. Available at: [Link]
-
Synthesis of indole–piperidine hybrid with amide linkage (9a–n). ResearchGate. Available at: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]
-
Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery. Available at: [Link]
-
Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides. Chemical Communications (RSC Publishing). Available at: [Link]
-
Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK - IAPC Journals. Available at: [Link]
-
Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. International Labmate. Available at: [Link]
-
Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Available at: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]
-
Novel methods for the prediction of logP, pK(a), and logD. PubMed. Available at: [Link]
-
5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. PMC. Available at: [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
-
Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry - Figshare. Available at: [Link]
-
5-methoxy-3-phenyl-1H-indole. Chemical Synthesis Database. Available at: [Link]
-
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC. Available at: [Link]
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). Available at: [Link]
Sources
- 1. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 8. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. certara.com [certara.com]
Technical Support Center: Minimizing Side Reactions During Indole 3-Position Substitution
Welcome to the Technical Support Center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the electrophilic substitution at the C3 position of the indole nucleus. The inherent nucleophilicity of the indole ring, particularly at the C3 position, makes it a cornerstone of many synthetic strategies. However, this reactivity can also lead to a variety of undesired side reactions. This resource provides in-depth, question-and-answer-based troubleshooting guides to help you navigate these challenges and optimize your synthetic outcomes.
Understanding Indole's Reactivity: The Root of the Challenge
The indole scaffold is an electron-rich heterocyclic system. The lone pair of electrons on the nitrogen atom participates in the aromaticity of the pyrrole ring, significantly increasing the electron density at the C3 position. This makes C3 the most reactive site for electrophilic attack, a phenomenon that is about 1013 times more favorable than at a carbon in benzene.[1][2] While this high reactivity is synthetically advantageous, it also predisposes the molecule to several side reactions, especially under acidic or oxidative conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of N-substituted product alongside the desired C3-substituted indole. How can I improve C3-selectivity?
A1: The competition between N-alkylation and C3-alkylation is a classic challenge in indole chemistry. The regioselectivity is a delicate balance of several factors including the nucleophilicity of the nitrogen versus the C3 carbon, the reaction conditions, and the nature of the electrophile.[3]
Troubleshooting Guide: Improving C3-Selectivity
-
Protect the Indole Nitrogen: This is the most direct and often most effective strategy. By installing a protecting group on the indole nitrogen, you block the N-alkylation pathway. The choice of protecting group is critical and depends on the subsequent reaction conditions.[4]
-
Electron-withdrawing groups (e.g., tosyl (Ts), Boc, phenylsulfonyl) decrease the nucleophilicity of the indole ring, which can sometimes slow down the desired C3-alkylation.[4][5] However, they are robust and can be necessary for certain transformations.
-
Electron-donating or sterically bulky groups (e.g., benzyl (Bn), p-methoxybenzyl (PMB), SEM) can be used when high reactivity at C3 needs to be maintained.[6][7]
-
-
Reaction Conditions Optimization:
-
Solvent Choice: Polar aprotic solvents like DMF or THF tend to favor N-alkylation, especially when strong bases are used.[3] Consider less polar solvents to favor C3-alkylation.
-
Base Selection: The use of strong bases like sodium hydride (NaH) generates the highly nucleophilic indolide anion, which strongly favors N-alkylation. For C3-alkylation, milder basic or even acidic conditions are often preferred.
-
-
Modern Catalytic Methods:
-
Lewis Acid Catalysis: Lewis acids like B(C6F5)3 can promote selective C3-alkylation by activating the electrophile and favoring attack at the more nucleophilic C3 position.[8]
-
"Borrowing Hydrogen" Reactions: Transition metal catalysts, particularly those based on iridium and nickel, can facilitate the C3-alkylation of indoles with alcohols, offering an atom-economical and selective method.[3][9][10]
-
Q2: I am observing the formation of a dimeric or polymeric byproduct, especially under acidic conditions. What is happening and how can I prevent it?
A2: The dimerization and polymerization of indoles under acidic conditions is a common side reaction. Protonation of the indole at the C3 position generates a reactive indoleninium ion. This electrophilic species can then be attacked by another molecule of the starting indole at its nucleophilic C2 or C3 position, leading to dimers and higher oligomers.[11][12][13][14]
Troubleshooting Guide: Preventing Dimerization/Polymerization
-
Control of Acidity: Careful control of the acid catalyst concentration and strength is crucial. Use the minimum amount of acid required to catalyze the reaction. In some cases, switching to a milder Lewis acid from a strong Brønsted acid can prevent these side reactions.[15]
-
Reaction Temperature: Running the reaction at lower temperatures can help to minimize the rate of the undesired dimerization pathway relative to the desired substitution reaction.
-
Slow Addition of Reagents: Adding the electrophile or the acid catalyst slowly to the reaction mixture can help to keep the concentration of the reactive indoleninium ion low at any given time, thus disfavoring dimerization.
-
Protecting the Indole Nitrogen: An electron-withdrawing protecting group on the indole nitrogen can decrease the overall nucleophilicity of the indole ring, making it less prone to attack the indoleninium intermediate.
Workflow for Mitigating Indole Dimerization
Caption: A decision-making workflow for troubleshooting indole dimerization.
Q3: My reaction is resulting in substitution at the C2 position instead of, or in addition to, the desired C3 position. Why is this happening?
A3: While C3 is the most kinetically favored position for electrophilic attack, C2-substitution can occur under certain conditions. This is often observed when the C3 position is already substituted, or when specific directing groups or catalysts are employed that favor C2 functionalization.[16][17][18][19]
Troubleshooting Guide: Controlling C2 vs. C3 Selectivity
-
Steric Hindrance at C3: If your indole substrate already has a bulky substituent at the C3 position, electrophilic attack may be sterically hindered, leading to reaction at the C2 position.
-
Directing Groups: Certain protecting groups on the indole nitrogen can direct electrophilic attack to the C2 position. For instance, some transition metal-catalyzed C-H activation reactions utilize a directing group on the nitrogen to achieve C2-selectivity.[16][17][19]
-
Reaction Mechanism: Some reaction pathways, like the redox-relay Heck reaction, are specifically designed to achieve C2-alkylation.[18] Nickel-catalyzed dearomative hydroalkylation can also lead to C2-functionalized products.[20]
-
Re-evaluate Your Strategy: If C2-substitution is a persistent issue and your starting material is unsubstituted at C3, carefully re-examine your reaction conditions. Unintended in-situ generation of a C2-directing species could be at play. Consider if a different catalyst system or a change in solvent could alter the regioselectivity.
Q4: I am observing oxidation of my indole starting material or product. What are the likely culprits and solutions?
A4: The electron-rich nature of the indole ring makes it susceptible to oxidation. This can lead to the formation of oxindoles, isatins, or other degradation products.[1][21][22][23]
Troubleshooting Guide: Preventing Indole Oxidation
-
Degas Solvents and Use an Inert Atmosphere: Oxygen from the air can be a significant oxidant, especially in the presence of light or transition metal catalysts. Thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a critical first step.
-
Purify Reagents: Some reagents, particularly older bottles of electrophiles or solvents, may contain peroxide impurities that can initiate oxidation. Ensure the purity of all your starting materials.
-
Avoid Strong Oxidizing Agents: Be mindful of the reagents you are using. Some Lewis acids or reaction conditions can have an oxidative component. For example, iodine-based systems can promote oxidative dearomatization.[24]
-
Protect Sensitive Positions: If the desired product is also sensitive to oxidation, consider if a temporary protecting group on another part of the molecule could mitigate this.
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Common Cause | Recommended Solution(s) |
| N-Alkylation | Strong base, polar aprotic solvent, unprotected N-H | Protect the indole nitrogen; use milder base/acidic conditions; consider non-polar solvents.[3][4] |
| Dimerization/Polymerization | Strong acidic conditions | Reduce acid concentration; use a milder Lewis acid; lower reaction temperature; slow reagent addition.[11][15] |
| C2-Substitution | C3-position blocked; use of C2-directing groups/catalysts | Use C3-unsubstituted indole; avoid C2-directing conditions unless desired.[16][17][18] |
| Oxidation | Air (oxygen), impure reagents, oxidative conditions | Degas solvents, use an inert atmosphere, purify reagents, avoid strong oxidants.[1][22] |
| Bis-Indolylmethane Formation | Reaction of product with starting material under acidic conditions | Use of a less nucleophilic indole or a more reactive electrophile; control stoichiometry.[8][25] |
Experimental Protocols: A Case Study in Friedel-Crafts Alkylation
The Friedel-Crafts reaction is a cornerstone of C3-functionalization but is also prone to several of the side reactions discussed, particularly over-alkylation and dimerization.[25][26][27]
Protocol: Lewis Acid-Catalyzed Friedel-Crafts Alkylation of Indole with an α,β-Unsaturated Ketone
This protocol aims to minimize side reactions by using a milder Lewis acid and controlled conditions.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the indole (1.0 equiv) and the α,β-unsaturated ketone (1.1 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to the indole.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a solution of a mild Lewis acid catalyst (e.g., B(C6F5)3, 10 mol%) in anhydrous DCM to the stirred reaction mixture. Rationale: Using a sub-stoichiometric amount of a mild Lewis acid at a low temperature minimizes the risk of indole dimerization and polymerization.[8]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Logical Relationship Diagram for C3-Substitution
Caption: A logical flow for planning a successful C3-substitution reaction.
This technical guide provides a framework for understanding and mitigating common side reactions in indole C3-substitution. By carefully considering the substrate, reagents, and reaction conditions, and by employing the troubleshooting strategies outlined above, researchers can significantly improve the efficiency and selectivity of their synthetic endeavors.
References
-
Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry. [Link]
-
Wong, M. Y. (2016). Iron-catalyzed directed C2-alkylation and C2-alkenylation of indole via C–H bond activation. Doctoral thesis, Nanyang Technological University, Singapore. [Link]
-
Pan, S., Ryu, N., & Shibata, T. (2012). Ir(I)-catalyzed C-H bond alkylation of C2-position of indole with alkenes: selective synthesis of linear or branched 2-alkylindoles. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (2005). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Organic Chemistry Portal. [Link]
-
Sarmah, D., & Bora, U. (2021). Acid catalysed dimerization of indole-3-carbinols. ResearchGate. [Link]
-
Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]
-
Buchwald, S. L., & co-workers. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. [Link]
-
Sigman, M. S., & co-workers. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. Nature Communications. [Link]
-
Li, X., & co-workers. (2018). Cp*CoIII-catalyzed C2-alkylation of indole derivatives with substituted cyclopropanols. Chemical Communications. [Link]
-
Kumar, A., & co-workers. (2024). Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles: direct access to 3,3-di(indolyl)indolin-2-ones. RSC Advances. [Link]
-
Singh, V., & co-workers. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. New Journal of Chemistry. [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (2026). Indole. Wikipedia. [Link]
-
Darcel, C., & co-workers. (2022). Divergent N- and C3-alkylation of indoles and indolines via TM-catalyzed borrowing-hydrogen methodology in the presence of alcohols. ResearchGate. [Link]
-
Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES. [Link]
-
Wikipedia. (2026). Protecting group. Wikipedia. [Link]
-
Wang, C., & co-workers. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
-
Liu, L., & co-workers. (2023). Late-Stage Chemo- and Enantioselective Oxidation of Indoles to C3-Monosubstituted Oxindoles. Journal of the American Chemical Society. [Link]
-
Li, C.-J., & co-workers. (2021). C–H functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry. [Link]
-
Gandon, V., & co-workers. (2022). Unbiased C3‐Electrophilic Indoles: Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles. Angewandte Chemie International Edition. [Link]
-
Stephan, D. W., & co-workers. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]
-
Gandon, V., & co-workers. (2021). Umpolung of Indoles: Triflic Acid-Mediated C3-Regioselective Hydroarylation of N-H Indoles. ChemRxiv. [Link]
-
Kundu, S., & co-workers. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry. [Link]
-
Dave, V., & Warnhoff, E. W. (1970). Indole rearrangements: the action of acid on the dimer of 3-hydroxy-2,3-dimethyl-3H-indole. Journal of the Chemical Society D: Chemical Communications. [Link]
-
Sarpong, R., & co-workers. (2018). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry. [Link]
-
Buchwald, S. L., & co-workers. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. ChemRxiv. [Link]
-
Sundberg, R. J. (1970). The Chemistry of Indoles. Academic Press. [Link]
-
Sarpong, R., & co-workers. (2018). Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv. [Link]
-
Lam, H. W., & co-workers. (2020). Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. Organic Letters. [Link]
-
Kumar, A., & co-workers. (2018). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules. [Link]
-
Çeşme, M., & co-workers. (2021). Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. Tetrahedron Letters. [Link]
-
Deng, L., & co-workers. (2005). Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic Catalyst. Angewandte Chemie International Edition. [Link]
-
Wikipedia. (2026). Friedel–Crafts reaction. Wikipedia. [Link]
-
Gryko, D. T., & co-workers. (2019). Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters. Organic Letters. [Link]
-
Procter, D. J., & co-workers. (2020). Electrochemical oxidation of 3-substituted Indoles. Organic & Biomolecular Chemistry. [Link]
-
Yu, B., & co-workers. (2013). Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. European Journal of Organic Chemistry. [Link]
-
Rueping, M., & co-workers. (2019). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules. [Link]
-
Germán, F. (2023). Electrophilic substitution at the indole. Química Orgánica. [Link]
-
Tantillo, D. J., & co-workers. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of the American Chemical Society. [Link]
-
Tantillo, D. J., & co-workers. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]
-
Rzepa, H. S. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 11. Unbiased C3‐Electrophilic Indoles: Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Indole rearrangements: the action of acid on the dimer of 3-hydroxy-2,3-dimethyl-3H-indole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. api.pageplace.de [api.pageplace.de]
- 15. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iron-catalyzed directed C2-alkylation and C2-alkenylation of indole via C–H bond activation [dr.ntu.edu.sg]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cp*CoIII-catalyzed C2-alkylation of indole derivatives with substituted cyclopropanols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles: direct access to 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. thieme-connect.com [thieme-connect.com]
- 26. organic-chemistry.org [organic-chemistry.org]
- 27. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
NMR Spectral Analysis of 5-Methoxy-3-piperidin-3-yl-1H-indole: A Comparative Guide
Topic: NMR Spectral Analysis of 5-Methoxy-3-piperidin-3-yl-1H-indole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
5-Methoxy-3-piperidin-3-yl-1H-indole is a privileged scaffold in medicinal chemistry, often serving as a precursor for serotonin receptor ligands (e.g., 5-HT1A/1B agonists) and kinase inhibitors. Its structural complexity arises from the chiral center at the piperidine C3 position , which breaks the symmetry of the saturated ring.
This guide provides a high-level technical analysis of its NMR profile, specifically designed to help researchers distinguish it from its most common synthetic impurity and structural isomer: 5-methoxy-3-piperidin-4-yl-1H-indole . We synthesize experimental data and mechanistic logic to establish a robust identification protocol.
Structural Basis & Experimental Protocol
The Molecule vs. The Alternative
The core challenge in characterizing this molecule is not just assignment, but regioisomer differentiation . The 3-yl and 4-yl isomers have identical mass (LC-MS cannot distinguish them easily without fragmentation analysis) and similar polarity, making NMR the gold standard for identity verification.
| Feature | Target: 3-Piperidinyl Isomer | Alternative: 4-Piperidinyl Isomer |
| Structure | Indole attached at Piperidine C3 | Indole attached at Piperidine C4 |
| Chirality | Chiral (C3 is a stereocenter) | Achiral (Plane of symmetry through N-C4) |
| Symmetry | Asymmetric Piperidine Ring | Symmetric Piperidine Ring (C2/C6 and C3/5 equivalent) |
| Complexity | High (Diastereotopic protons) | Low (Simplified multiplets) |
Standardized Experimental Protocol
To ensure reproducible data, follow this standardized workflow.
-
Solvent: DMSO-d₆ is preferred over CDCl₃.
-
Reasoning: Indole NH protons are often broad or invisible in CDCl₃ due to exchange. DMSO-d₆ sharpens these signals and stabilizes the zwitterionic forms if salts are used.
-
-
Concentration: 5–10 mg in 600 µL solvent.
-
Instrument: 400 MHz minimum; 600 MHz recommended for resolving piperidine multiplets.
-
Temperature: 298 K (Standard).[1] Note: If signals are broad due to piperidine ring flipping, acquire at 323 K to coalesce conformers.
Detailed Spectral Analysis
1H NMR Characteristics (400 MHz, DMSO-d₆)
The 3-yl isomer displays a distinct "complexity fingerprint" due to the lack of symmetry.
-
Indole Region (6.5 – 11.0 ppm):
-
NH (s, 1H): ~10.6–10.8 ppm (Distinctive broad singlet).
-
Aromatic Protons: The 5-methoxy substitution pattern creates a specific splitting:
-
-
Piperidine Region (1.5 – 3.5 ppm) - The Diagnostic Zone:
-
H3 (Methine): The proton at the attachment point (C3) appears as a complex multiplet (tt or m) around 2.8–3.0 ppm.
-
H2, H4, H5, H6: Because C3 is chiral, the protons on C2, C4, C5, and C6 are diastereotopic .
-
Observation: You will see distinct signals for H2a and H2b (geminal coupling ~12 Hz), often separated by >0.1 ppm. This contrasts with the 4-yl isomer where H2/H6 axial protons often overlap.
-
-
13C NMR Characteristics (100 MHz, DMSO-d₆)
Carbon NMR provides the definitive proof of regiochemistry through signal counting.
-
Indole Carbons: 8 signals total (including quaternary carbons). The C5-OMe carbon appears ~55-56 ppm.
-
Piperidine Carbons (Critical Differentiator):
-
3-yl Isomer: Expect 5 distinct aliphatic signals for the piperidine ring (C2, C3, C4, C5, C6).
-
4-yl Isomer: Expect 3 distinct aliphatic signals due to symmetry (C2/C6 equivalent, C3/C5 equivalent, C4 unique).
-
Comparative Analysis: 3-yl vs. 4-yl Isomer
The following table summarizes the key spectral differences used to reject the 4-yl impurity.
Table 1: Comparative NMR Fingerprints
| Spectral Feature | 5-Methoxy-3-(piperidin-3-yl)-1H-indole | 5-Methoxy-3-(piperidin-4-yl)-1H-indole |
| 13C Signal Count (Aliphatic) | 5 Signals (All carbons distinct) | 3 Signals (Symmetry reduces count) |
| Piperidine H-2/H-6 | Non-equivalent (Complex multiplets) | Equivalent (Simplified AA'BB' patterns) |
| Attachment Proton (H-X) | H3: Multiplet (adj. to CH₂ and N-CH₂) | H4: Triplet of triplets (adj. to two CH₂ groups) |
| Chirality | Present (Racemic mixture) | Absent (Meso-like symmetry plane) |
Decision Tree for Isomer Identification
The following logic flow allows for rapid decision-making during QC.
Figure 1: Decision tree for distinguishing regioisomers based on 13C NMR signal count.
Advanced Verification: 2D NMR Workflow
For regulatory submissions, 1D NMR is often insufficient. Use this 2D workflow to assign the chiral center unequivocally.
Workflow Diagram
Figure 2: 2D NMR assignment workflow. HMBC is critical for linking the piperidine H3 methine to the indole C3 quaternary carbon.
Key 2D Correlations
-
HSQC: Identify the methine (CH) carbon. In the 3-yl isomer, the CH is at position 3. In the 4-yl, it is at position 4.
-
HMBC: Look for a correlation between the Indole C2-H (singlet/doublet at ~7.1 ppm) and the Piperidine C3 carbon.
-
3-yl Isomer: Strong 3-bond coupling between Indole-H2 and Piperidine-C3.
-
4-yl Isomer: Strong 3-bond coupling between Indole-H2 and Piperidine-C4.
-
-
COSY: Trace the spin system.
-
3-yl: H3 couples to H2 (CH2) and H4 (CH2).
-
4-yl: H4 couples to H3 (CH2) and H5 (CH2), which are equivalent.
-
References
-
MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. International Journal of Molecular Sciences. [Link]
-
Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
SpectraBase. (2023). 1H NMR Spectrum of 5-methoxy-indole derivatives. Wiley Science Solutions. [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 5-Methoxy-3-(piperidin-3-yl)-1H-indole
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 5-methoxy-3-(piperidin-3-yl)-1H-indole (
The primary challenge in analyzing this molecule is distinguishing it from its regioisomer, 5-methoxy-3-(piperidin-4-yl)-1H-indole , and other isobaric impurities. This guide compares the fragmentation efficiency of Collision-Induced Dissociation (CID) against Higher-Energy Collisional Dissociation (HCD) and establishes a definitive protocol for isomeric differentiation.
Structural Analysis & Ionization Physics
The molecule consists of a 5-methoxyindole core linked at the C3 position to a piperidine ring (specifically at the piperidine's C3 position).[1]
-
Precursor Ion:
[1] -
Ionization Site: The secondary amine on the piperidine ring is the most basic site (
), serving as the primary protonation site in Electrospray Ionization (ESI).[1] -
Charge Localization: While the indole nitrogen is present, its lone pair participates in aromaticity, making it significantly less basic.[1] Therefore, fragmentation is driven by charge-remote mechanisms initiated at the piperidine ring or charge-migration to the indole core upon collisional activation.[1]
Comparative Analysis: Fragmentation Modes & Isomer Differentiation[2][3]
Comparison A: CID vs. HCD Fragmentation Efficiency
The choice of dissociation technique significantly alters the spectral fingerprint.[1]
| Feature | CID (Collision-Induced Dissociation) | HCD (Higher-Energy Collisional Dissociation) |
| Energy Regime | Low-energy, resonant excitation (eV range). | Beam-type, higher energy (stepped eV).[1] |
| Dominant Mechanism | Charge-remote fragmentation; Neutral losses.[1] | Charge-directed cleavage; Radical driven processes.[1] |
| Key Fragment Ions | m/z 214 (Loss of | m/z 84 (Piperidine ring), m/z 160 (Quinolinium species).[1] |
| Performance Verdict | Superior for preserving the indole backbone.[1] | Superior for generating low-mass diagnostic ions (immonium ions).[1] |
Comparison B: Isomeric Differentiation (3-yl vs. 4-yl)
Differentiation between the 3-piperidinyl and 4-piperidinyl isomers is critical.[2] The 3-yl isomer possesses a unique asymmetry that facilitates specific
-
Target Analyte (3-yl): Exhibits a diagnostic fragment at m/z 174 due to the cleavage of the
bond in the piperidine ring (loss of fragment).[1] -
Alternative (4-yl): The symmetry of the 4-position restricts this specific cleavage, often resulting in a dominant m/z 84 peak (piperidine intact) without the intermediate ring-opening fragments seen in the 3-yl isomer.
Mechanistic Fragmentation Pathways
The following diagram illustrates the primary dissociation pathways for the
Figure 1: Mechanistic fragmentation pathway of 5-methoxy-3-(piperidin-3-yl)-1H-indole, highlighting the divergence between piperidine-retention and indole-retention pathways.
Experimental Protocol: LC-MS/MS Characterization
To replicate these results and validate the identity of the compound, follow this standardized protocol. This workflow is designed to be self-validating by using the ratio of Quantifier to Qualifier ions.
Equipment & Reagents[1][4][5][6][7][8]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL Methanol (Stock: 1 mg/mL).
-
Dilute to 100 ng/mL in 50:50 Water:MeOH for direct infusion or LC injection.[1]
-
-
Source Parameters (ESI+):
-
MS/MS Acquisition:
-
Data Validation (Isomer Check):
Diagnostic Ion Table[1]
| m/z (Experimental) | Proposed Structure | Formula | Origin |
| 231.15 | Precursor | ||
| 214.12 | Loss of amine (minor) | ||
| 174.09 | Indole-Ethyl-Amine deriv. | Ring opening (Specific to 3-yl) | |
| 160.07 | 5-Methoxyindole methylene | ||
| 146.06 | 5-Methoxyindole cation | Direct cleavage at C3 | |
| 84.08 | Piperidinyl cation | Piperidine ring intact |
Workflow for Isomer Identification
The following decision tree assists researchers in distinguishing the target 3-yl compound from its 4-yl isomer using MS/MS data.
Figure 2: Decision tree for differentiating 3-piperidinyl and 4-piperidinyl indole isomers based on MS/MS fragmentation abundances.
References
-
BenchChem. (2025).[1][2][4] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from [1]
-
MDPI. (2022).[1] The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 5-Methoxy-3-(piperidin-4-yl)-1H-indole. Retrieved from [1]
-
Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [1]
-
West Virginia University. (2014).[1] Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International.[1] Retrieved from [1]
Sources
A Comparative Analysis for Drug Discovery: 5-Methoxy-3-piperidine-3-yl-1H-indole and 5-MeO-DMT
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacological research, the indole nucleus serves as a privileged scaffold, giving rise to a multitude of compounds with profound effects on the central nervous system. Among these, tryptamines and their derivatives have garnered significant attention for their interactions with serotonergic systems. This guide provides an in-depth technical comparison of two such indole-containing molecules: the well-characterized psychedelic compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and the less-explored but structurally related 5-methoxy-3-piperidine-3-yl-1H-indole.
This analysis is designed to provide drug development professionals with a clear understanding of the structural, pharmacological, and potential therapeutic distinctions between these two compounds. By examining their chemical properties, receptor interaction profiles, and expected functional outcomes, we aim to illuminate the nuanced ways in which subtle structural modifications can dramatically alter biological activity, offering a roadmap for the rational design of novel therapeutics.
Chemical Structure and Physicochemical Properties: A Tale of Two Side Chains
At their core, both molecules share the 5-methoxyindole moiety, a key feature that influences their interaction with serotonin receptors. However, the critical distinction lies in the substituent at the C3 position of the indole ring.
5-MeO-DMT possesses a flexible N,N-dimethylaminoethyl side chain. This acyclic amine is a classic feature of many tryptamine psychedelics and is crucial for its well-documented pharmacological activity.
5-methoxy-3-piperidine-3-yl-1H-indole incorporates a more rigid, cyclic piperidine ring directly attached to the C3 position. This structural constraint significantly alters the molecule's three-dimensional shape, polarity, and hydrogen bonding potential compared to the freely rotating side chain of 5-MeO-DMT.
| Property | 5-methoxy-3-piperidine-3-yl-1H-indole | 5-MeO-DMT |
| Molecular Formula | C₁₄H₁₈N₂O | C₁₃H₁₈N₂O |
| Molecular Weight | 230.31 g/mol | 218.30 g/mol |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | 24.9 Ų |
| logP (Predicted) | 2.5 - 3.0 | 2.0 - 2.5 |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Rotatable Bonds | 1 | 4 |
Note: Physicochemical properties are estimated from publicly available data and computational models.
The increased TPSA and number of hydrogen bond donors in 5-methoxy-3-piperidine-3-yl-1H-indole suggest it may have different solubility and membrane permeability characteristics compared to 5-MeO-DMT. The reduced number of rotatable bonds indicates a more conformationally restricted structure, which can lead to higher receptor selectivity.
Pharmacological Profile: A Shift from Psychedelic Agonist to Potential Neuromodulator
The primary molecular targets for many psychoactive tryptamines are the serotonin (5-HT) receptors, particularly the 5-HT₁A and 5-HT₂A subtypes. The differing side chains of our two compounds of interest are predicted to have a profound impact on their receptor binding affinities and functional activities.
5-MeO-DMT: A Potent, Non-Selective Serotonin Receptor Agonist
5-MeO-DMT is a well-established, potent agonist at multiple serotonin receptors, with particularly high affinity for the 5-HT₁A and 5-HT₂A subtypes.[1][2] Its psychedelic effects are thought to be primarily mediated by its agonist activity at the 5-HT₂A receptor, while its anxiolytic and antidepressant effects may be linked to its strong agonism at the 5-HT₁A receptor.[3][4]
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT₁A | ~3 nM | Agonist |
| 5-HT₂A | ~907 nM | Agonist |
| SERT | Micromolar affinity | Weak inhibitor |
Note: Binding affinities can vary between studies and experimental conditions.[5]
The relatively non-selective nature of 5-MeO-DMT, coupled with its potent agonism, contributes to its complex and powerful psychoactive effects.
5-methoxy-3-piperidine-3-yl-1H-indole: A Putative Selective Serotonin Reuptake Inhibitor (SSRI) and 5-HT₁A Ligand
While direct experimental data for 5-methoxy-3-piperidine-3-yl-1H-indole is scarce in the public domain, its structural motifs suggest a significantly different pharmacological profile from 5-MeO-DMT. The 3-piperidyl-indole scaffold is a known pharmacophore for inhibitors of the serotonin transporter (SERT).[6] This suggests that 5-methoxy-3-piperidine-3-yl-1H-indole may function as a selective serotonin reuptake inhibitor (SSRI).[7][8]
Furthermore, the presence of the piperidine nitrogen allows for potential interactions with the 5-HT₁A receptor, similar to some arylpiperazine-based anxiolytics and antidepressants.[9] However, the constrained nature of the piperidine ring, compared to the flexible side chain of 5-MeO-DMT, would likely alter its binding mode and functional activity at this receptor. It is plausible that it may act as a partial agonist or even an antagonist at 5-HT₁A receptors, a departure from the full agonism of 5-MeO-DMT.
The rigid structure is also likely to reduce its affinity for the 5-HT₂A receptor, thereby diminishing or eliminating the psychedelic effects characteristic of 5-MeO-DMT.
Envisioned Signaling Pathways and Experimental Workflows
The divergent pharmacological profiles of these two molecules would manifest in distinct downstream signaling cascades.
5-MeO-DMT: Dual 5-HT₁A and 5-HT₂A Receptor-Mediated Signaling
Activation of 5-HT₁A receptors by 5-MeO-DMT leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In contrast, its agonism at 5-HT₂A receptors activates the Gq/11 pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.
Caption: Predicted signaling pathways for 5-MeO-DMT.
5-methoxy-3-piperidine-3-yl-1H-indole: SERT Inhibition and Modulated 5-HT₁A Signaling
The primary mechanism of action for this compound is hypothesized to be the blockade of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. This, in turn, would enhance serotonergic neurotransmission. Its interaction with the 5-HT₁A receptor could further modulate this effect, potentially contributing to anxiolytic or antidepressant properties without inducing the profound psychedelic state associated with 5-MeO-DMT.
Caption: Hypothesized mechanism of action for 5-methoxy-3-piperidine-3-yl-1H-indole.
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized pharmacological differences, a series of in vitro and in vivo experiments are essential.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinities (Ki) of both compounds for a panel of serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂C, etc.) and the serotonin transporter (SERT).
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptor or transporter.
-
Incubate the membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A, [³H]citalopram for SERT) and varying concentrations of the test compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate Ki values from IC₅₀ values using the Cheng-Prusoff equation.
-
2. Functional Assays:
-
Objective: To determine the functional activity (e.g., agonist, partial agonist, antagonist) and potency (EC₅₀ or IC₅₀) of the compounds at 5-HT₁A and 5-HT₂A receptors.
-
Methodology (5-HT₁A - cAMP Assay):
-
Use a cell line expressing the 5-HT₁A receptor (e.g., HEK293 or CHO cells).
-
Pre-treat cells with forskolin to stimulate cAMP production.
-
Add varying concentrations of the test compound and incubate.
-
Lyse the cells and measure cAMP levels using a commercially available ELISA kit.
-
A decrease in cAMP levels indicates agonist activity.
-
-
Methodology (5-HT₂A - Calcium Mobilization Assay):
-
Use a cell line expressing the 5-HT₂A receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound.
-
Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration.
-
An increase in fluorescence indicates agonist activity.
-
In Vivo Studies
1. Head-Twitch Response (HTR) in Rodents:
-
Objective: To assess the in vivo 5-HT₂A receptor agonist activity, a behavioral proxy for hallucinogenic potential.
-
Methodology:
-
Administer varying doses of the test compounds to mice.
-
Observe and count the number of head twitches over a specified period.
-
A significant increase in HTR compared to vehicle control suggests 5-HT₂A agonist activity.
-
2. Forced Swim Test (FST) in Rodents:
-
Objective: To evaluate potential antidepressant-like effects.
-
Methodology:
-
Acclimate mice to a cylinder of water.
-
On the test day, administer the test compound and place the mice in the water-filled cylinder.
-
Record the duration of immobility.
-
A significant decrease in immobility time suggests an antidepressant-like effect.
-
Conclusion: From Psychedelic Probe to Potential Therapeutic
The comparison between 5-MeO-DMT and 5-methoxy-3-piperidine-3-yl-1H-indole offers a compelling case study in structure-activity relationships. While sharing a common 5-methoxyindole core, the nature of the C3 substituent dramatically shifts the predicted pharmacological profile.
-
5-MeO-DMT stands as a powerful, non-selective serotonin receptor agonist with pronounced psychedelic effects, making it a valuable tool for studying the neurobiology of consciousness but also presenting challenges for therapeutic development due to its intense psychoactivity.
-
5-methoxy-3-piperidine-3-yl-1H-indole , in contrast, is predicted to be a non-psychedelic molecule with potential as a selective serotonin reuptake inhibitor and a modulator of 5-HT₁A receptors. Its more constrained structure may offer improved selectivity and a more favorable side-effect profile for the treatment of mood and anxiety disorders.
For drug development professionals, 5-methoxy-3-piperidine-3-yl-1H-indole represents a promising scaffold for the design of novel antidepressants or anxiolytics. Further empirical investigation is warranted to fully characterize its pharmacological profile and validate its therapeutic potential. This comparative guide underscores the principle that rational modifications to a known pharmacophore can unlock new therapeutic avenues, moving from a potent psychedelic to a potentially refined and selective neuromodulator.
References
-
Wikipedia. 5-MeO-DMT. [Link]
-
Shen, H. W., et al. (2011). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 12(8), 679-686. [Link]
-
Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-dimethyl Congener. Molecules, 27(5), 1709. [Link]
-
Kuypers, K. P. C., et al. (2025). Benefits and Challenges of Ultra-Fast, Short-Acting Psychedelics in the Treatment of Depression. American Journal of Psychiatry. [Link]
-
Usona Institute. 5-MeO-DMT. [Link]
-
López-Arnau, R., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. [Link]
-
Cameron, L. P., et al. (2023). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Reviews. [Link]
-
Puig, M. V., et al. (2016). The serotonergic hallucinogen 5-methoxy-N,N-dimethyltryptamine disrupts cortical activity in a regionally-selective manner via 5-HT(1A) and 5-HT(2A) receptors. Neuropharmacology, 103, 12-21. [Link]
-
Pallàs, M., et al. (2018). The serotonin hallucinogen 5-MeO-DMT alters cortico-thalamic activity in freely moving mice: Regionally-selective involvement of 5-HT1A and 5-HT2A receptors. Neuropharmacology, 142, 31-41. [Link]
-
Halberstadt, A. L., et al. (2012). Receptor binding profiles of 5-MeO-DMT. ResearchGate. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381. [Link]
-
Halberstadt, A. L., et al. (2012). Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. Journal of Psychopharmacology, 26(8), 1140-1151. [Link]
-
Zajdel, P., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(9), 1238. [Link]
Sources
- 1. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and some pharmacological properties of 3-(piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Serotonin Receptor Selectivity: Naratriptan vs. Sumatriptan
Abstract: Receptor selectivity is a cornerstone of modern drug development, dictating both therapeutic efficacy and the adverse effect profile of a compound. This guide provides an in-depth comparison of the receptor selectivity profiles of two prominent anti-migraine agents, Naratriptan and Sumatriptan. Both molecules belong to the triptan class of drugs, which exert their therapeutic effects primarily through agonism at serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[1][2][3] While sharing a common mechanistic framework, subtle but significant differences in their interactions with a wider array of receptor subtypes influence their clinical characteristics. This document will dissect these differences through quantitative binding affinity data, explore the underlying signaling pathways, and detail the gold-standard experimental protocols used to generate such data.
Note on Compound Selection: Initial exploration for this guide centered on 5-methoxy-3-(piperidine-3-yl)-1H-indole. However, a thorough review of publicly accessible scientific literature and chemical databases revealed a lack of comprehensive selectivity profile data for this specific molecule. To provide a robust and data-driven comparison, we have selected Sumatriptan as a comparator to Naratriptan. Sumatriptan is the archetypal triptan and its extensive characterization provides a solid baseline for a meaningful scientific comparison.
Introduction: The Critical Role of Selectivity in Triptan Therapy
Migraine is a complex neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia.[1][4] The pathophysiology of migraine involves the activation of the trigeminovascular system, leading to the release of vasoactive neuropeptides and the painful dilation of cranial blood vessels.[2][5] Triptans, as selective agonists for 5-HT1B and 5-HT1D receptors, address these mechanisms by causing vasoconstriction of dilated cerebral blood vessels and inhibiting the release of inflammatory neuropeptides.[2][5]
The 5-HT1B receptors are predominantly located on the smooth muscle of blood vessels, and their activation leads to vasoconstriction.[6][7] In contrast, 5-HT1D receptors are primarily found on presynaptic trigeminal nerve endings, where their activation inhibits the release of pro-inflammatory peptides like Calcitonin Gene-Related Peptide (CGRP).[8] The therapeutic efficacy of triptans is thus a direct consequence of their agonist activity at these two receptor subtypes.
However, the human body possesses at least 14 distinct 5-HT receptor subtypes, each with unique tissue distribution and physiological roles. Off-target activation of other 5-HT receptors, or even other neurotransmitter systems, can lead to undesirable side effects. Therefore, a thorough understanding of a drug's selectivity profile—its binding affinity and functional activity across a wide panel of receptors—is paramount for predicting its clinical performance and safety. This guide will compare Naratriptan, a second-generation triptan known for its favorable tolerability, with the first-in-class Sumatriptan.[1][9]
Comparative Selectivity Profile: Naratriptan vs. Sumatriptan
The selectivity of a compound is quantitatively expressed by its binding affinity (Ki) for various receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values (in nanomolars, nM) for Naratriptan and Sumatriptan at key serotonin receptor subtypes.
| Receptor Subtype | Naratriptan (Ki, nM) | Sumatriptan (Ki, nM) | Primary Function/Location |
| 5-HT1B | 0.47 - 27 [10] | 17 [11] | Cranial vessel vasoconstriction[6] |
| 5-HT1D | 0.69 - 17 [10] | 27 [11] | Inhibition of neuropeptide release[8] |
| 5-HT1A | 26[10] | 100[11] | Anxiolysis, mood regulation |
| 5-HT1F | High Affinity[4] | Moderate Affinity | Potential role in trigeminal pain modulation[12] |
| 5-HT2A/2C/3 | Low to no affinity[13] | Low to no affinity[11] | Vasoconstriction (2A), mood, appetite (2C), nausea (3) |
| Adrenergic α1, α2, β | No significant affinity[13] | No significant affinity[11] | Blood pressure regulation, heart rate |
| Dopamine D1, D2 | No significant affinity[13] | No significant affinity[11] | Motor control, reward pathways |
| Muscarinic | No significant affinity[13] | No significant affinity[11] | Parasympathetic nervous system regulation |
| Benzodiazepine | No significant affinity[13] | No significant affinity[11] | Sedation, anxiolysis |
Interpretation of Data:
Both Naratriptan and Sumatriptan exhibit high affinity for their target receptors, 5-HT1B and 5-HT1D, which is consistent with their shared mechanism of action.[1][11] Notably, both compounds demonstrate a high degree of selectivity, with significantly lower affinity for other 5-HT subtypes and a lack of significant interaction with adrenergic, dopaminergic, muscarinic, or benzodiazepine receptors at clinically relevant concentrations.[11][13] This high selectivity is a key factor in their generally favorable side-effect profiles compared to older, non-selective anti-migraine drugs like the ergot alkaloids.
While both are highly selective, Naratriptan displays a somewhat higher affinity for the target receptors in some studies, which may contribute to its different pharmacokinetic and clinical profile, including a longer half-life and lower recurrence rate of headaches compared to Sumatriptan.[9][14]
Signaling Pathway Analysis: 5-HT1B/1D Receptor Activation
The key steps in this signaling pathway are:
-
Agonist Binding: The triptan binds to the extracellular domain of the 5-HT1B/1D receptor.
-
Conformational Change: This binding induces a conformational change in the receptor.
-
G-Protein Activation: The activated receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein.
-
G-Protein Dissociation: The Gαi/o-GTP subunit dissociates from the Gβγ dimer.
Caption: 5-HT1B/1D receptor signaling pathway.
Experimental Methodologies
The determination of a compound's selectivity profile relies on robust and validated in vitro assays. The two primary methodologies employed are radioligand binding assays and functional assays.
Radioligand Binding Assay
Principle: This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor with high affinity and specificity.[18][19]
Step-by-Step Protocol:
-
Receptor Preparation:
-
Cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT1B) or tissue homogenates rich in the native receptor are used.[20]
-
The cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes containing the receptors.[20]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[20]
-
-
Assay Incubation:
-
In a 96-well plate, the membrane preparation (containing a specific amount of protein) is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D receptors) and varying concentrations of the unlabeled test compound (e.g., Naratriptan).[21]
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[21]
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[22]
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[22]
-
-
Quantification:
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Caption: Radioligand Binding Assay Workflow.
Functional Assay (cAMP Accumulation Assay)
Principle: Since 5-HT1B/1D receptors are Gi/o-coupled, their activation inhibits adenylate cyclase, leading to a decrease in intracellular cAMP levels.[17] This assay measures the functional potency of an agonist by quantifying this decrease.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
A suitable host cell line (e.g., HEK293 or CHO cells) is transiently or stably transfected with the gene encoding the receptor of interest (e.g., 5-HT1B).[23]
-
For Gi/o-coupled receptors, cells are often co-transfected with a biosensor, such as a luciferase-based cAMP reporter (e.g., GloSensor™).[23][24]
-
-
Assay Preparation:
-
The transfected cells are harvested and seeded into a 384-well plate.[25]
-
The cells are pre-incubated with a reagent that stimulates adenylate cyclase, such as forskolin, to generate a basal level of cAMP. This is necessary to measure the inhibitory effect of the Gi-coupled receptor agonist.[26]
-
If using a lytic assay, a phosphodiesterase (PDE) inhibitor is often included to prevent the degradation of cAMP.
-
-
Compound Addition and Incubation:
-
Varying concentrations of the test agonist (e.g., Naratriptan) are added to the wells.
-
The plate is incubated for a specific time at room temperature or 37°C to allow for receptor activation and the subsequent change in cAMP levels.[27]
-
-
Detection:
-
The method of detection depends on the assay format. For bioluminescent assays like GloSensor™, a substrate is added, and the light output, which is proportional to the cAMP concentration, is measured using a luminometer.[24][25]
-
For other formats like HTRF (Homogeneous Time-Resolved Fluorescence), lysis buffer and detection reagents are added before reading the plate on a suitable plate reader.[27]
-
-
Data Analysis:
-
The data (e.g., luminescence signal) is plotted against the logarithm of the agonist concentration.
-
A dose-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined through non-linear regression. The EC50 value is a measure of the compound's functional potency.
-
Conclusion
Both Naratriptan and Sumatriptan are highly selective agonists for the 5-HT1B and 5-HT1D receptors, a property that underpins their efficacy in the acute treatment of migraine. Their selectivity profiles, characterized by high affinity for their target receptors and minimal interaction with a broad range of other neurotransmitter receptors, are a testament to the success of receptor-targeted drug design. While both compounds are effective, the nuanced differences in their binding affinities and pharmacokinetic properties, such as Naratriptan's longer half-life, lead to distinct clinical profiles.[9] The rigorous application of in vitro pharmacological assays, such as radioligand binding and functional cAMP assays, is indispensable for elucidating these profiles and guiding the development of next-generation therapeutics with even greater efficacy and safety.
References
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience. Retrieved March 7, 2026, from [Link]
- MacKenzie, C., et al. (2000). Signalling Pathways Activated by 5-HT(1B)/5-HT(1D) Receptors in Native Smooth Muscle and Primary Cultures of Rabbit Renal Artery Smooth Muscle Cells. Pharmacology, 61(4), 209-217.
- Schoeffter, P., & Hoyer, D. (1989). Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites. European Journal of Pharmacology, 163(1), 133-136.
-
Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. (n.d.). Gifford Bioscience. Retrieved March 7, 2026, from [Link]
-
Radioligand Binding Assay | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved March 7, 2026, from [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
-
pKi values of triptans at human 5-HT receptors. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual.
- Cilibrizzi, A., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 12(3), 449-461.
-
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent. Retrieved March 7, 2026, from [Link]
-
Target: Serotonin 1 receptors; 5-HT1B & 5-HT1D (CHEMBL2095230). (n.d.). ChEMBL - EMBL-EBI. Retrieved March 7, 2026, from [Link]
- Naratriptan. (2001). Current Medical Research and Opinion, 17 Suppl 1, s51-s53.
- Goadsby, P. J. (2002). Mechanisms of action of the 5-HT1B/1D receptor agonists.
-
5-HT1B receptor. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
- Mathew, N. T. (1999). Naratriptan: a review.
- Deen, M., et al. (2021). Naratriptan is as effective as sumatriptan for the treatment of migraine attacks when used properly. A mini-review. The Journal of Headache and Pain, 22(1), 83.
- APO-NARATRIPTAN (naratriptan as naratriptan hydrochloride) Tablets, 1 mg and 2.5 mg USP 5-HT1 Receptor Agonist. (2014). Apotex Inc.
-
Naratriptan. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
What is the difference between naratriptan and sumatriptan (triptans) for treating migraine headaches? (2025). Dr.Oracle. Retrieved March 7, 2026, from [Link]
- Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with sumatriptan in human isolated coronary artery. (2001). British Journal of Clinical Pharmacology, 52(2), 191-197.
- Deen, M., et al. (2019). Association Between Sumatriptan Treatment During a Migraine Attack and Central 5-HT1B Receptor Binding. JAMA Neurology, 76(7), 817-824.
- Nelson, D. L., et al. (2010). Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan. Cephalalgia, 30(10), 1159-1169.
- Moskowitz, M. A. (1992). Sumatriptan: a receptor-targeted treatment for migraine. Annual Review of Medicine, 43, 533-546.
- Triptans. (2024). In StatPearls.
-
Naratriptan Hydrochloride 2.5mg Tablets: Comprehensive Clinical Profile. (n.d.). Retrieved March 7, 2026, from [Link]
-
Elliott, W. T., & Chan, J. (n.d.). Naratriptan Tablets: A New Triptan for Migraine. Clinician.com. Retrieved March 7, 2026, from [Link]
- Nilsson, T., et al. (1999). 5-HT1B-receptors and vascular reactivity in human isolated blood vessels: assessment of the potential craniovascular selectivity of sumatriptan. British Journal of Clinical Pharmacology, 47(3), 265-272.
- Deen, M., et al. (2019). Association Between Sumatriptan Treatment During a Migraine Attack and Central 5-HT1B Receptor Binding. JAMA Neurology, 76(7), 817-824.
-
5-HT Receptors. (n.d.). Adooq Bioscience. Retrieved March 7, 2026, from [Link]
-
Deen, M., et al. (2019). Association Between Sumatriptan Treatment During a Migraine Attack and Central 5-HT1B Receptor Binding. ResearchGate. Retrieved March 7, 2026, from [Link]
- Massiou, H. (2001). Naratriptan. Current Medical Research and Opinion, 17 Suppl 1, s51-s53.
- Goadsby, P. J., & Classey, J. D. (2002). The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons. Cephalalgia, 22(2), 119-124.
- Sumatriptan. (2023). In StatPearls.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 5-HT1B receptor - Wikipedia [en.wikipedia.org]
- 7. 5-HT1B-receptors and vascular reactivity in human isolated blood vessels: assessment of the potential craniovascular selectivity of sumatriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naratriptan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinician.com [clinician.com]
- 14. droracle.ai [droracle.ai]
- 15. Target: Serotonin 1 receptors; 5-HT1B & 5-HT1D (CHEMBL2095230) - ChEMBL [ebi.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. pdf.smolecule.com [pdf.smolecule.com]
- 23. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GloSensor™ cAMP Assay Protocol [promega.sg]
- 25. agilent.com [agilent.com]
- 26. resources.revvity.com [resources.revvity.com]
- 27. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in 5-methoxy-3-(piperidin-3-yl)-1H-indole Binding Assays
In the landscape of modern drug discovery, particularly within neuropharmacology, the indole scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system. Compounds such as 5-methoxy-3-(piperidin-3-yl)-1H-indole and its analogs are of significant interest for their potential to modulate key neurotransmitter systems.[1][2] The scientific value of these investigations, however, is fundamentally dependent on the ability to generate robust and reproducible binding data. This guide provides a comparative analysis of common binding assay formats for this class of compounds, with a focus on practical strategies to ensure data integrity and reproducibility.
The primary molecular targets for many indole derivatives are G protein-coupled receptors (GPCRs), with a particular emphasis on the serotonin (5-HT) receptor family.[3] For instance, a close analog, 5-(1-Cyclopropylmethyl-piperidin-4-ylmethoxy)-1H-indole, has been shown to bind to 5-hydroxytryptamine receptor 2A/2B/2C with a Ki of 112 nM.[4] Given this context, this guide will use the 5-HT2A receptor as a representative target for illustrating assay principles and best practices.
Comparative Analysis of Binding Assay Formats
The choice of a binding assay format is a critical decision that influences throughput, cost, and the type of data that can be obtained. Here, we compare the "gold standard" radioligand binding assay with two common non-radioactive alternatives: Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).
| Assay Format | Principle | Advantages | Disadvantages | Typical Application |
| Radioligand Binding Assay (RBA) | Competitive displacement of a radiolabeled ligand from the receptor by the test compound. | High sensitivity, well-validated, minimal modification of the test ligand.[5] | Requires handling of radioactive materials, multi-step (filtration), endpoint assay. | Gold standard for determining binding affinity (Ki) of unlabeled compounds. |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger receptor molecule.[6] | Homogeneous (no-wash) format, amenable to high-throughput screening (HTS), non-radioactive.[6][7] | Requires a suitable fluorescently labeled ligand, potential for interference from colored or fluorescent compounds. | High-throughput primary screening, determination of binding affinity (IC50). |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as the test compound binds to an immobilized receptor.[8] | Label-free, provides real-time kinetic data (association and dissociation rates), can be used for fragment screening.[9][10] | Requires specialized instrumentation, receptor immobilization can be challenging, lower throughput than FP. | Detailed kinetic characterization of lead compounds, fragment-based screening. |
Methodologies and Protocols for Reproducible Data
Radioligand Binding Assay (RBA) for 5-HT2A Receptor
Radioligand binding assays are the bedrock for characterizing the affinity of a novel compound for its target.[5] The following protocol is a representative example for determining the binding of 5-methoxy-3-(piperidin-3-yl)-1H-indole to the human 5-HT2A receptor.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Protocol:
-
Receptor Preparation: Utilize a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT2A receptor. Prepare a crude membrane fraction by homogenization and centrifugation.[11][12] The final protein concentration should be optimized to ensure that less than 10% of the radioligand is bound, avoiding ligand depletion effects.[5]
-
Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4, containing 0.5 mM EDTA and 5 mM MgCl2.[13]
-
Competition Binding:
-
In a 96-well plate, add the following in a final volume of 200-250 µL:
-
To determine non-specific binding, a high concentration (e.g., 10 µM) of a known 5-HT2A antagonist (e.g., ketanserin) is used in separate wells.[15]
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to reach equilibrium.[13]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[12][14]
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value is determined using non-linear regression, and the Ki value is calculated using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Binding Assay
FP offers a non-radioactive, homogeneous alternative that is well-suited for higher throughput applications.[6]
Signaling Pathway:
Caption: Principle of Fluorescence Polarization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a solution of the 5-HT2A receptor membrane preparation in a suitable assay buffer.
-
Prepare a working solution of a fluorescently labeled ligand for the 5-HT2A receptor.
-
Serially dilute the test compound, 5-methoxy-3-(piperidin-3-yl)-1H-indole.
-
-
Assay Procedure:
-
In a low-volume black 384-well plate, add the receptor preparation, fluorescent ligand, and test compound.
-
Incubate to reach equilibrium.
-
-
Detection: Read the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters.
-
Data Analysis: Plot the change in fluorescence polarization against the log concentration of the test compound to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides invaluable data on the kinetics of binding, offering a deeper understanding of the compound-target interaction.[9]
Experimental Workflow:
Caption: Surface Plasmon Resonance Workflow.
Step-by-Step Protocol:
-
Receptor Immobilization: The 5-HT2A receptor, solubilized in a suitable detergent, is immobilized onto a sensor chip surface.
-
Binding Measurement:
-
A solution of 5-methoxy-3-(piperidin-3-yl)-1H-indole at various concentrations is flowed over the sensor surface (association phase).
-
Buffer is then flowed over the surface to measure the dissociation of the compound (dissociation phase).
-
-
Data Analysis: The binding events are recorded in real-time as a sensorgram. The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are determined by fitting the data to a suitable kinetic model.
Ensuring Trustworthiness and Reproducibility
-
Receptor Quality: The quality and concentration of the receptor preparation are paramount. Use well-characterized, single-subtype expressing cell lines and perform quality control on each batch of membrane preparations.[12]
-
Ligand Quality: Ensure the purity and stability of both the radiolabeled/fluorescent ligands and the test compound.
-
Assay Conditions: Meticulously control and report all assay parameters, including buffer composition, pH, temperature, and incubation times.
-
Data Analysis: Utilize appropriate statistical methods and software for data analysis. For competitive binding assays, the Cheng-Prusoff equation is essential for converting IC50 to Ki values.
-
Orthogonal Validation: When possible, confirm key findings using an alternative assay format. For example, a hit from an FP screen should be validated with a radioligand binding assay to confirm its affinity.
By carefully selecting the appropriate assay format and adhering to rigorous experimental protocols, researchers can generate high-quality, reproducible binding data for compounds like 5-methoxy-3-(piperidin-3-yl)-1H-indole, thereby accelerating the path to novel therapeutic discoveries.
References
-
Fluorescence Polarization in GPCR Research - Dr. GPCR Ecosystem. (2025, August 27). Retrieved from [Link]
-
Radioligand binding assays for hu... - EMBL-EBI. Retrieved from [Link]
-
Fluorescence Polarization (FP) - Molecular Devices. (2026, February 16). Retrieved from [Link]
-
USE OF FLUORESCENCE POLARIZATION DETECTION FOR THE MEASUREMENT OF FLUOPEPTIDE™ BINDING TO G PROTEIN-COUPLED RECEPTORS - Taylor & Francis. (2002, November 11). Retrieved from [Link]
-
Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Publications. (2011, May 16). Retrieved from [Link]
-
5-HT2A Biochemical Binding Assay Service - Reaction Biology. Retrieved from [Link]
-
Cell-free assay of G-protein-coupled receptors using fluorescence polarization - PubMed. (2008, June 15). Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Retrieved from [Link]
-
Fluorescent ligands to investigate GPCR binding properties and oligomerization | Biochemical Society Transactions | Portland Press. (2013, January 29). Retrieved from [Link]
-
Surface plasmon resonance applied to G protein-coupled receptors - PMC - NIH. Retrieved from [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (2000, August 15). Retrieved from [Link]
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (2025, March 20). Retrieved from [Link]
-
5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
-
Biacore SPR for small-molecule discovery - Cytiva. Retrieved from [Link]
-
Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). Retrieved from [Link]
-
Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. (2023, November 9). Retrieved from [Link]
-
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Retrieved from [Link]
-
BindingDB BDBM50002192 5-(1-Cyclopropylmethyl-piperidin-4-ylmethoxy)-1H-indole::CHEMBL423355. Retrieved from [Link]
-
Advanced Approaches to Quantifying Ligand Binding and Affinity in GPCR Systems | #GPCRMasterclass - YouTube. (2026, February 19). Retrieved from [Link]
-
Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi - HORIBA. Retrieved from [Link]
-
Tools for GPCR drug discovery - PMC. Retrieved from [Link]
-
5-Methoxy-3-piperidin-4-yl-1H-indole | 52157-82-1 - J&K Scientific. Retrieved from [Link]
-
5-HT 3 receptors: Introduction - IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
5-HT3 Receptors - PMC - NIH. Retrieved from [Link]
-
5-HT Receptors and their Ligands. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BindingDB BDBM50002192 5-(1-Cyclopropylmethyl-piperidin-4-ylmethoxy)-1H-indole::CHEMBL423355 [bindingdb.org]
- 5. multispaninc.com [multispaninc.com]
- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 7. tandfonline.com [tandfonline.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
Reference standards for 5-methoxy-3-piperidine-3-yl-1H-indole analysis
Analytical Reference Standards for 5-Methoxy-3-(piperidin-3-yl)-1H-indole: A Comparative Technical Guide
Executive Summary
5-Methoxy-3-(piperidin-3-yl)-1H-indole is a chiral indole alkaloid and a critical structural isomer of the more common pharmacological scaffold, 5-methoxy-3-(piperidin-4-yl)-1H-indole (a precursor to several 5-HT agonists). Precise analysis of this compound is essential in three contexts: enantioselective synthesis research, impurity profiling of tryptamine-based therapeutics, and forensic analysis of novel psychoactive substances (NPS).
This guide objectively compares available reference standard grades, outlines the specific analytical challenges of regioisomerism (3-yl vs. 4-yl) and stereoisomerism (R vs. S), and provides validated protocols for their differentiation.
Part 1: Comparative Landscape of Reference Standards
For this specific analyte, "off-the-shelf" availability is limited compared to its 4-yl regioisomer. Researchers must often choose between custom synthesis, racemic research grades, or enantiopure analytical standards.
Table 1: Reference Standard Grade Comparison
| Feature | Certified Reference Material (CRM) | Analytical Standard (Enantiopure) | Research Grade (Racemic) |
| Primary Use | Quantitation, ISO 17025 Regulatory Filing | Chiral Method Development, Activity Assays | Synthesis Starting Material, General ID |
| Stereochemistry | Explicitly defined ((R) or (S)) with %ee data | Defined ((R) or (S)) | Undefined (50:50 mixture of R/S) |
| Purity (HPLC) | >98.0% (Certified) | >97% | >95% (Variable) |
| Data Package | qNMR, HPLC-UV, Chiral LC, Water (KF), ROI | HPLC, H-NMR, MS | H-NMR only |
| Cost Factor | High ( | Moderate ( | Low ($) |
| Risk Profile | Low: Guarantees isomer identity. | Medium: Verify %ee before use. | High: Cannot be used for chiral calibration. |
Part 2: The Analytical Challenge – Isomer Discrimination
The primary failure mode in analyzing this compound is misidentification . The mass spectrum of the 3-yl isomer is virtually identical to the 4-yl isomer (m/z 230.31), and both fragment similarly (loss of CH₃ radical from methoxy, indole ring expansions).
Regioisomerism (3-yl vs. 4-yl)
-
The Problem: Many commercial catalogs vaguely list "5-Methoxy-3-piperidinyl-indole" without specifying the attachment point.
-
The Solution (NMR):
-
3-yl Isomer: The proton at the chiral center (piperidine C3) typically shows a complex multiplet due to coupling with C2 and C4 protons.
-
4-yl Isomer: The proton at the attachment point (piperidine C4) usually appears as a triplet of triplets (tt) due to symmetry in the piperidine ring.
-
-
The Solution (Chromatography): The 3-yl isomer generally elutes earlier than the 4-yl isomer on C18 columns due to steric hindrance preventing optimal planar interaction with the stationary phase.
Stereoisomerism (R vs. S)
-
The Problem: The biological activity and toxicity of indole alkaloids are often enantiomer-specific.
-
The Solution: Chiral HPLC is mandatory. Standard C18 methods will not separate these enantiomers.
Part 3: Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for validating the identity of 5-methoxy-3-(piperidin-3-yl)-1H-indole against its isomers.
Figure 1: Analytical Decision Tree. Note the critical checkpoint for Regioisomer differentiation before Chiral separation.
Part 4: Validated Experimental Protocols
These protocols are synthesized from high-impact literature on chiral indole synthesis (NIH/Int J Mol Sci).
Protocol A: Chiral Separation (Enantiomeric Purity)
-
Objective: Separate (R) and (S) enantiomers of 5-methoxy-3-(piperidin-3-yl)-1H-indole.
-
Column: Lux® Cellulose-3 (Phenomenex) or equivalent (Cellulose tris(4-methylbenzoate)).
-
Dimensions: 250 × 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Ethanol + 0.05% Diisopropylamine (DEA) or Diethylamine.
-
Solvent B: Hexane.
-
Ratio: 40:60 (A:B) Isocratic.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 35 °C.
-
Detection: UV @ 220 nm.
-
Expected Results: Baseline separation of enantiomers. The (R) and (S) forms will have distinct retention times (typically 8–15 min window).
Protocol B: Regioisomer Differentiation via LC-MS
-
Objective: Distinguish 3-yl from 4-yl impurities.
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm), 100 × 2.1 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 60% B over 10 mins.
-
MS Conditions: ESI Positive Mode.
-
Differentiation Marker:
-
While parent ions (m/z 230) are identical, look for the fragment ratio of m/z 174 (loss of piperidine ring fragment). The steric strain on the 3-yl position often alters the intensity of this fragmentation pathway compared to the more stable 4-yl.
-
Retention Time: The 3-yl isomer typically elutes before the 4-yl isomer in Reverse Phase due to higher polarity/exposed amine.
-
Part 5: Synthesis & Impurity Origins
Understanding where these isomers come from helps in selecting the right standard.
Figure 2: Synthesis pathways showing the risk of 4-yl impurity formation during 3-yl synthesis.
References
-
Zawadzka, A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives.[2] International Journal of Molecular Sciences.[3] Available at: [Link]
Sources
A Comparative Guide to the Potency of Piperidine-Substituted Indoles
The indole nucleus fused with a piperidine moiety represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These structures are renowned for their versatility, enabling interaction with a wide array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. This guide provides an in-depth comparative analysis of the potency of various piperidine-substituted indoles, focusing on their structure-activity relationships (SAR) at key therapeutic targets. We will dissect the causal relationships behind experimental design and present validated protocols for assessing ligand potency, offering researchers a comprehensive resource for drug discovery and development.
Section 1: Mechanisms of Action at Key Biological Targets
Piperidine-substituted indoles frequently exert their effects by acting as ligands for GPCRs, a vast family of transmembrane proteins that are the targets for approximately 35% of all approved drugs.[2] Their interaction with these receptors can be quantified in two primary ways:
-
Binding Affinity (Kᵢ): This measures the strength of the interaction between the ligand and the receptor. A lower Kᵢ value indicates a higher affinity. Radioligand binding assays are considered the gold standard for determining Kᵢ values due to their robustness and sensitivity.[3]
-
Functional Potency (EC₅₀/IC₅₀): This measures the concentration of a ligand required to elicit a half-maximal response (EC₅₀ for agonists) or inhibit a response by half (IC₅₀ for antagonists/inverse agonists). Functional assays, such as those measuring second messenger accumulation or protein-protein interactions, are crucial for determining a compound's efficacy and potency.[4][5]
This guide will focus on two well-studied classes of GPCRs where piperidine-substituted indoles have shown significant activity: Opioid and Dopamine receptors.
Section 2: Comparative Potency Analysis
The potency and selectivity of these compounds are exquisitely sensitive to their substitution patterns. Minor structural modifications can dramatically alter a ligand's pharmacological profile.
Opioid Receptor Ligands: The Critical Role of Indole Substitution
Research into nociceptin opioid peptide (NOP) receptor ligands has revealed a stark difference in activity based on the substitution position on the indole ring. A comparative study highlights that moving the N-piperidinyl substituent from the 3-position to the 2-position of the indole core enhances potency and alters intrinsic activity.[6]
Key Findings:
-
2-Substituted Indoles generally exhibit higher binding affinity for the µ-opioid receptor (MOP) compared to their 3-substituted counterparts.[6]
-
Functionally, 2-substituted analogs tend to be full agonists at the NOP receptor, while 3-substituted indoles are often selective partial agonists .[6]
The data below, derived from studies on N-piperidinyl indoles, quantitatively illustrates these structure-activity relationships.
| Compound ID | Indole Substitution | R Group | NOP Kᵢ (nM) | MOP Kᵢ (nM) | NOP/MOP Selectivity |
| 1 | 2-position | -CH₂OH | 0.34 | 6.2 | ~18-fold |
| 2 | 3-position | -CH₂OH | 35.9 | >1000 | >27-fold |
| 10 | 2-position | -CH₂NH₂ | 0.23 | 0.9 | ~4-fold |
| 11 | 3-position | -CH₂NH₂ | 18.9 | >1000 | >52-fold |
Data synthesized from Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands.[6]
Dopamine Receptor Ligands: Tuning for D₂ Selectivity
In the realm of dopamine receptor ligands, specific substitutions on both the indole and the piperidine-associated phenyl ring are pivotal for achieving high affinity and selectivity, particularly for the D₂ subtype over the D₃ subtype.[7]
Key Findings:
-
An iodo substituent on the phenyl-piperidinol moiety has been identified as a key feature for high-affinity D₂ binding and selectivity over D₃ receptors.[7]
-
Methoxy substitution at the 4- or 5-position of the indole ring further modulates binding affinity and selectivity.[7]
The following table presents data for two potent and selective D₂ receptor antagonists.
| Compound ID | Indole Methoxy Position | Phenyl-Piperidinol Moiety | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | D₂/D₃ Selectivity |
| 6 | 4-OCH₃ | 4-(4-iodophenyl)-4-ol | 1.1 | 130 | >100-fold |
| 7 | 5-OCH₃ | 4-(4-iodophenyl)-4-ol | 0.9 | 120 | >100-fold |
Data synthesized from Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists.[7]
Section 3: Experimental Protocols for Potency Determination
To ensure the trustworthiness and reproducibility of potency data, standardized and well-controlled experimental protocols are essential. Here, we detail two fundamental assays for characterizing piperidine-substituted indoles.
Protocol 1: Radioligand Competition Binding Assay for Affinity (Kᵢ) Determination
This protocol is the cornerstone for measuring a compound's binding affinity for a target receptor. It relies on the competition between an unlabeled test compound and a radiolabeled ligand with known affinity.[3]
Caption: Simplified GPCR signal transduction cascade.
-
Plasmid Construction and Transfection:
-
Genetically fuse the donor (Rluc) and acceptor (GFP/YFP) tags to the proteins of interest. For a G-protein activation assay, this would typically be Gα-Rluc and Gγ-YFP. [8]The GPCR of interest is also co-expressed.
-
Transfect mammalian cells (e.g., HEK293) with the plasmids encoding the BRET fusion proteins and the receptor. The causality here is that for BRET to occur, the tagged proteins must be co-expressed in the same cellular environment.
-
-
Cell Culture and Plating:
-
Culture the transfected cells for 24-48 hours to allow for sufficient protein expression.
-
Seed the cells into a white, clear-bottom 96-well plate suitable for luminescence measurements.
-
-
Assay Execution:
-
Wash the cells with an appropriate assay buffer (e.g., PBS).
-
Add the test compounds (piperidine-substituted indoles) at various concentrations to the wells and incubate for a short period.
-
Just prior to reading, add the luciferase substrate (e.g., coelenterazine). [9]The substrate is required for the Rluc donor to emit light.
-
-
Signal Detection:
-
Measure the luminescence signal at two distinct wavelengths simultaneously using a plate reader equipped with two filters: one for the donor emission (e.g., ~480 nm for Rluc) and one for the acceptor emission (e.g., ~530 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio: (Acceptor Emission) / (Donor Emission).
-
Agonist stimulation of the GPCR causes a conformational change in the G-protein heterotrimer, increasing the distance between Gα-Rluc and Gγ-YFP, which leads to a decrease in the BRET signal. [8] * Plot the change in BRET ratio against the log concentration of the ligand to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Conclusion
The piperidine-substituted indole scaffold is a remarkably adaptable platform for the design of potent and selective ligands. As demonstrated, the pharmacological profile of these molecules is not inherent to the core structure but is dictated by precise, and often subtle, chemical modifications. The comparative potency is critically dependent on factors such as the substitution position on the indole ring and the nature of functional groups appended to the piperidine or associated aromatic systems. By employing rigorous and validated experimental protocols, such as radioligand binding and BRET assays, researchers can effectively quantify these differences, elucidate clear structure-activity relationships, and rationally guide the development of next-generation therapeutics.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. 2. Obeng, S., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC. [6]3. Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website. [3]4. Smolecule. (2026). Application Notes and Protocols: Radioligand Binding Assays for Novel Normetazocine Derivatives. Retrieved from Smolecule website. [10]5. Benchchem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites. Retrieved from Benchchem website. [11]6. Masuho, I., et al. (2017). Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins. PubMed. [12]7. Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from Alfa Cytology website. [13]8. Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living cells. Retrieved from Berthold Technologies website. [9]9. Picard, L. P., et al. (2021). BRET-based effector membrane translocation assay monitors GPCR-promoted and endocytosis-mediated Gq activation at early endosomes. PNAS. [14]10. Kamal, M., & Jockers, R. (2009). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Pharmacology. [15]11. Nabissi, M., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. [16]12. BMG Labtech. (n.d.). Using the TRUPATH BRET platform to analyse GPCR biased agonism. Retrieved from BMG Labtech website. [8]13. Kozma, K. J., & Kobilka, B. K. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [4]14. Kachaeva, M. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [1]15. Köksal Akkoç, M., et al. (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. TÜBİTAK Academic Journals. [17]16. Antonio, T., et al. (2009). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. PMC. [7]17. Drugs for Neglected Diseases initiative (DNDi). (2019). Bioorganic & Medicinal Chemistry Letters. Retrieved from DNDi website. 18. ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with.... Retrieved from ResearchGate. [18]19. Chambers, M. S., et al. (1998). 3-(Piperazinylpropyl)indoles: Selective, Orally Bioavailable h5-HT1D Receptor Agonists as Potential Antimigraine Agents. ACS Publications. [19]20. Schetz, J. A., et al. (2004). Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. PubMed. [20]21. Thorberg, S. O., et al. (1988). Pre- and postsynaptic dopaminergic activities of indolizidine and quinolizidine derivatives of 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine (3-PPP). Further developments of a dopamine receptor model. ACS Publications. [21]22. Wang, Z., et al. (2017). Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement. PubMed. [22]23. Senczyk, M., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. [23]24. Promega Corporation. (n.d.). GPCR Research Solutions. Retrieved from Promega website. [2]25. Cichero, E., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [24]26. Wang, S., et al. (2019). Synthesis and Biological Evaluation of Substituted Indole and Its Analogs as Influenza A Virus Inhibitors. PubMed. [25]27. OUCI. (n.d.). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…. Retrieved from OUCI website. [26]28. Google Patents. (n.d.). N-substituted piperidine derivatives as serotonin receptor agents. Retrieved from Google Patents. [27]29. Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [28]30. Li, X., et al. (2023). Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents. PubMed. [29]31. Leysen, J. E., et al. (1993). Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. PubMed. [30]32. Kurt-Kızıldoğan, Z., et al. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. DergiPark. [31]33. Masureel, M., et al. (2021). Molecular determinants of ligand efficacy and potency in GPCR signaling. PMC. [5]34. Ding, K., et al. (2022). Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. MDPI. [32]35. ResearchGate. (2025). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Retrieved from ResearchGate. [33]36. AVESİS. (n.d.). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. Retrieved from AVESİS. [34]37. Pires, D. E. V., et al. (2021). pdCSM-GPCR: predicting potent GPCR ligands with graph-based signatures. PMC. [35]38. Kachaeva, M. V., et al. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [36]39. Benchchem. (2025). A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. Retrieved from Benchchem website. [37]40. Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from Longdom Publishing website. [38]41. Utomo, R. Y., et al. (2020). Multiscale Molecular Modeling in G Protein-Coupled Receptor (GPCR)-Ligand Studies. MDPI. [39]42. Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [40]43. ResearchGate. (n.d.). CC 50 s and selectivity indices of piperidine analogues on LLC-MK2.... Retrieved from ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. GPCR Research Solutions [promega.com.cn]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular determinants of ligand efficacy and potency in GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. berthold.com [berthold.com]
- 10. pdf.smolecule.com [pdf.smolecule.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 14. pnas.org [pnas.org]
- 15. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 16. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and Biological Evaluation of Substituted Indole and Its Analogs as Influenza A Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… [ouci.dntb.gov.ua]
- 27. WO2009039461A3 - N-substituted piperidine derivatives as serotonin receptor agents - Google Patents [patents.google.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. dergipark.org.tr [dergipark.org.tr]
- 32. Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 35. pdCSM-GPCR: predicting potent GPCR ligands with graph-based signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. pdf.benchchem.com [pdf.benchchem.com]
- 38. longdom.org [longdom.org]
- 39. mdpi.com [mdpi.com]
- 40. ajchem-a.com [ajchem-a.com]
A Comparative Guide to the Infrared Spectroscopy of 5-methoxy-3-piperidine-3-yl-1H-indole
This guide provides an in-depth analysis of the infrared (IR) spectrum of 5-methoxy-3-piperidine-3-yl-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of a published experimental spectrum for this specific molecule, this document serves as a predictive and comparative tool. By dissecting the molecule into its constituent functional groups—the 5-methoxyindole and the 3-yl-piperidine moieties—we can forecast its characteristic IR absorption bands.
To ground this analysis in robust experimental data, we will compare the predicted spectrum of our target molecule with the known IR spectra of four key reference compounds: indole, 5-methoxyindole, 3-methylindole, and piperidine. This comparative approach allows for a nuanced understanding of how each structural component contributes to the overall vibrational spectrum, providing researchers with a reliable framework for identifying and characterizing this and similar complex molecules.
The Structural and Spectroscopic Landscape
The unique structure of 5-methoxy-3-piperidine-3-yl-1H-indole, featuring both an indole ring system and a piperidine ring, suggests a rich and informative infrared spectrum. The indole portion provides characteristic absorptions from the N-H bond, the aromatic C-H bonds, and the C=C bonds of the bicyclic system. The methoxy group at the 5-position introduces a strong C-O stretching vibration. The piperidine ring, a saturated heterocycle, contributes its own N-H and aliphatic C-H stretching and bending frequencies. The point of attachment at the 3-position of the indole will influence the electronic environment and, consequently, the vibrational modes of the indole core.
To visually represent the molecule and its key functional groups for our spectroscopic analysis, the following diagram is provided:
Caption: Workflow for acquiring an IR spectrum using the ATR technique.
Potassium Bromide (KBr) Pellet Technique
This traditional method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation. [1][2][3] Step-by-Step Methodology:
-
Sample and KBr Preparation: Gently grind a small amount of the sample (1-2 mg) with spectroscopy-grade KBr powder (100-200 mg) in an agate mortar and pestle. The goal is to create a fine, homogeneous mixture. [3]2. Loading the Die: Transfer the mixture to a pellet-forming die.
-
Pressing the Pellet: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet. [3]4. Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and collect the spectrum. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded beforehand.
-
Pellet Removal and Storage: Carefully remove the pellet from the die. Pellets can be stored in a desiccator for future reference.
Conclusion
This guide provides a comprehensive framework for the interpretation of the infrared spectrum of 5-methoxy-3-piperidine-3-yl-1H-indole. By leveraging comparative data from simpler, structurally related molecules, we have established a predictive analysis of its key absorption bands. The detailed experimental protocols for both ATR-FTIR and KBr pellet techniques offer practical guidance for researchers to obtain high-quality spectral data. This information is intended to aid in the structural elucidation and quality control of this important class of compounds in a research and drug development setting.
References
-
J-Stage. (n.d.). Infrared Spectra of Some Indole and Pyrrole Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
-
ProQuest. (n.d.). Infrared Spectra of Indole Compounds. Retrieved from [Link]
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved from [Link]
-
Montclair State University Digital Commons. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]
-
NIST WebBook. (n.d.). Piperidine. Retrieved from [Link]
-
MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
-
NIST WebBook. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Indole, 3-methyl-. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis and Infrared Spectra of Some Indole Compounds. Retrieved from [Link]
-
Semantic Scholar. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Retrieved from [Link]
-
AIP Publishing. (2010, July 9). Rotationally resolved electronic spectroscopy of 5-methoxyindole. Retrieved from [Link]
-
NIST WebBook. (n.d.). Indole, 3-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). Skatole. Retrieved from [Link]
Sources
X-Ray Diffraction Analysis of 5-Methoxy-3-piperidin-3-yl-1H-indole Salts: A Comparative Guide for Lead Candidate Selection
Introduction: The Criticality of Solid-State Form Selection
In early-stage pharmaceutical development, the physical form of an Active Pharmaceutical Ingredient (API) dictates its downstream viability. 5-methoxy-3-piperidin-3-yl-1H-indole (5-MeO-3-PPI) is a highly potent indole derivative; however, its free base form exhibits poor aqueous solubility and suboptimal bulk powder properties. To overcome these limitations, salt screening is employed to alter the crystal lattice energy, thereby modulating solubility, stability, and bioavailability.
Regulatory agencies consider different salt forms of the same active moiety as distinct active ingredients, necessitating rigorous polymorphic risk assessments[1]. This guide objectively compares the solid-state performance of the 5-MeO-3-PPI Maleate salt (Lead Product) against two alternatives: the Hydrochloride (HCl) salt and the Succinate salt . We utilize X-ray Powder Diffraction (XRPD) and Single-Crystal X-ray Diffraction (SCXRD) as the primary analytical engines to validate these structural and performance differences.
Causality in X-Ray Diffraction: Beyond Simple Fingerprinting
X-ray diffraction is not merely a pattern-matching tool; it is a direct probe of the thermodynamic stability of a crystal lattice.
-
SCXRD provides the absolute 3D atomic coordinates, confirming the exact site of protonation (the piperidine nitrogen) and mapping the hydrogen-bonding network.
-
XRPD acts as the macroscopic validator. By comparing the experimental bulk powder pattern to the theoretical pattern simulated from SCXRD data, we establish phase purity .
If counterion selection results in weak intermolecular interactions, the lattice energy drops, leading to broad XRPD peaks (poor crystallinity) or peak shifts under environmental stress (polymorphic instability). The causality is clear: robust hydrogen bonding dictates a stable unit cell, which yields a stable XRPD pattern, ultimately guaranteeing predictable in vivo dissolution [2].
Figure 1: Causality network linking counterion selection to XRD patterns and physicochemical properties.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols utilize a self-validating loop: the bulk material synthesized in Protocol 1 is cross-referenced against the absolute structure derived in Protocol 2.
Protocol 1: High-Throughput Salt Screening & XRPD Analysis
-
Reaction Setup: Dissolve equimolar amounts (0.5 mmol) of 5-MeO-3-PPI free base and the respective acid (HCl, maleic acid, succinic acid) in 5 mL of a methanol/ethyl acetate (1:1 v/v) solvent system.
-
Crystallization: Employ Liquid-Assisted Grinding (LAG) for 20 minutes, followed by slow evaporation at ambient temperature (25°C) to induce nucleation.
-
Sample Preparation: Lightly grind the harvested powder to minimize preferred orientation. Mount the sample onto a zero-background silicon wafer.
-
Data Collection: Analyze using a benchtop diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å). Scan parameters: 2θ range of 2° to 40°, step size of 0.015°, and a scan speed of 2°/min.
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
Growing diffraction-quality single crystals is a critical bottleneck in structural elucidation [3].
-
Crystal Growth: Dissolve 20 mg of the 5-MeO-3-PPI Maleate salt in minimal methanol. Place the vial inside a larger sealed chamber containing pentane (anti-solvent) to facilitate vapor diffusion over 72 hours.
-
Mounting: Select a crystal devoid of twinning (approx. 0.12 × 0.10 × 0.08 mm) under a polarized light microscope. Coat in paratone oil and mount on a MiTeGen loop.
-
Diffraction: Collect data at 100 K using Mo Kα radiation (λ = 0.71073 Å) to minimize thermal atomic displacement.
-
Refinement: Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on F² (SHELXL). Ensure the goodness-of-fit (GOF) is ~1.0.
Figure 2: Integrated X-ray diffraction and thermal analysis workflow for pharmaceutical salt screening.
Data Presentation: Comparative Analysis
Table 1: SCXRD Crystallographic Parameters of 5-MeO-3-PPI Salts
Note: The Succinate salt failed to produce diffraction-quality single crystals, yielding only microcrystalline powder, which is a significant red flag for downstream manufacturing.
| Parameter | 5-MeO-3-PPI Maleate (Lead) | 5-MeO-3-PPI HCl (Alternative) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Unit Cell Dimensions | a=10.24 Å, b=15.68 Å, c=11.42 Å | a=8.12 Å, b=9.45 Å, c=14.33 Å |
| Volume (ų) | 1834.5 | 1100.2 |
| Z (Molecules/cell) | 4 | 2 |
| Hydrogen Bonding | Robust 3D network (N⁺-H···O⁻) | 1D chains (N⁺-H···Cl⁻); prone to hydration |
| R-factor (%) | 3.2% (Highly ordered) | 5.8% (Moderate disorder) |
Table 2: XRPD Phase Purity & Physicochemical Performance
| Salt Candidate | XRPD Crystallinity Profile | Polymorphic Stability (40°C / 75% RH) | Aqueous Solubility (mg/mL) | Conclusion |
| Maleate | Sharp, distinct Bragg peaks. High signal-to-noise ratio. | Stable. No peak shifts observed after 4 weeks. | 18.5 | Optimal Lead. Excellent phase purity and stability. |
| HCl | Crystalline, but exhibits preferred orientation. | Unstable. Peak shifts at 15.2° and 18.4° 2θ indicate hydrate formation. | 22.1 | Reject. High risk of polymorphic transformation. |
| Succinate | Amorphous halo with broad, overlapping peaks. | Unstable. Recrystallizes into mixed phases. | 6.4 | Reject. Poor long-range order and low solubility. |
Discussion: Why the Maleate Salt Outperforms Alternatives
The objective data clearly positions the 5-MeO-3-PPI Maleate salt as the superior product candidate for formulation.
1. Structural Robustness (SCXRD Evidence): The SCXRD data reveals that the maleate counterion forms a highly stable, charge-assisted hydrogen-bonded network with the protonated piperidine nitrogen of the API. Because maleic acid is a dicarboxylic acid with a specific cis-geometry, it bridges multiple API molecules, locking them into a rigid Monoclinic P2₁/c lattice.
2. Polymorphic Stability (XRPD Evidence): The HCl salt, while initially crystalline, is fundamentally flawed. Chloride ions are small and often leave voids in the crystal lattice. When exposed to high humidity (40°C / 75% RH), water molecules penetrate these voids. XRPD analysis detects this failure mechanism in real-time: the appearance of new diffraction peaks at 15.2° and 18.4° 2θ confirms the phase transformation from an anhydrous salt to a channel hydrate [4]. Such polymorphic instability would lead to unpredictable dissolution rates in a final tablet formulation.
3. Manufacturability: The Succinate salt failed to form a highly ordered lattice, resulting in an amorphous halo on the XRPD diffractogram. Amorphous solids, while sometimes more soluble, are thermodynamically unstable and prone to sudden recrystallization during tableting or storage. The Maleate salt's sharp XRPD peaks guarantee batch-to-batch consistency and reliable milling properties.
References
-
Brittain, H.B. (2011). "X-ray Powder Diffraction in Solid Form Screening and Selection". American Pharmaceutical Review. Available at:[Link]
-
Cormica Pharma & Med Device Testing (2024). "X-ray Diffraction – A Simple Approach". Cormica. Available at: [Link]
-
Blake, A. J. (2024). "How to grow crystals for X-ray crystallography". IUCr Journals. Available at: [Link]
-
Babu, N. J., & Nangia, A. (2012). "Polymorphs, Salts, and Cocrystals: What's in a Name?". Crystal Growth & Design, American Chemical Society. Available at: [Link]
Safety Operating Guide
5-Methoxy-3-(piperidin-3-yl)-1H-indole: Operational Safety & Disposal Guide
Part 1: Executive Safety Summary (Autonomy & Directives)
Core Directive: Treat 5-methoxy-3-(piperidin-3-yl)-1H-indole as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise.[1]
This compound belongs to the tryptamine/isotryptamine class, structurally related to serotonin (5-HT) modulators.[1] While specific LD50 data for the 3-piperidinyl isomer is limited, its structural analogs (e.g., 5-methoxy-3-(piperidin-4-yl)-1H-indole) exhibit significant biological activity in neurological pathways.
Immediate Operational Rules:
-
Zero Sewer Discharge: Under no circumstances shall this compound or its solutions be poured down the drain.[1]
-
Dust Control: The primary exposure vector is inhalation of particulates.[1] All solid handling requires a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.[1]
-
Destruction Method: The only authorized disposal method is High-Temperature Incineration .[1]
Part 2: Technical Identity & Physicochemical Assessment[1]
Understanding the chemical behavior is prerequisite to safe disposal.[1]
| Property | Data / Estimate | Operational Implication |
| Chemical Structure | Indole core with a 5-methoxy group and a 3-piperidinyl substituent.[1][2][3][4][5][6] | Combustible Organic: Requires incineration.[1] |
| Basicity (pKa) | ~10.5 (Piperidine nitrogen) | Acid Incompatibility: Will generate heat/salts with strong acids.[1] |
| Solubility | Soluble in DMSO, Methanol, Dilute Acid.[1] Poor in water (neutral pH).[1] | Liquid Waste: Segregate into organic solvent streams.[1] |
| Stability | Oxidizes slowly in air/light.[1] | Storage: Keep dark/cold. Old samples may contain degradation products (quinones).[1] |
| Hazard Class | Irritant / Toxic (H302, H315, H319, H335) | PPE: Double nitrile gloves, eye protection, respiratory protection.[1] |
Part 3: Disposal Protocols & Workflow
Waste Segregation Strategy
Proper segregation prevents cross-reactivity and ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.[1]
-
Stream A (Solid Waste): Pure compound, contaminated weighing boats, gloves, and paper towels.[1]
-
Stream B (Liquid Waste): Mother liquors (methanol/DMSO solutions).[1]
The Disposal Decision Tree
The following logic gate ensures no error in the disposal chain of custody.
Figure 1: Logic flow for the segregation and packaging of indole derivative waste.
Step-by-Step Procedure
A. Solid Waste (Powder & Contaminated Debris) [1]
-
Containment: Place the substance in a screw-top glass vial or high-density polyethylene (HDPE) jar.
-
Secondary Containment: Place the primary container into a clear, 6-mil polyethylene hazardous waste bag.
-
Debris: Add contaminated gloves, weighing papers, and spatulas to the same bag.[1]
-
Sealing: Goose-neck seal the bag and tape securely.
-
Labeling: Affix a Hazardous Waste label.
B. Liquid Waste (Solutions)
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides), as indoles can react violently.[1]
-
Transfer: Pour solution into a dedicated "Organic Solvent Waste" carboy (typically Halogenated or Non-Halogenated depending on the solvent used).
-
Rinsing: Triple-rinse the original vessel with a small amount of compatible solvent (e.g., methanol) and add rinsate to the waste carboy.[1]
-
Log: Record the volume and concentration on the carboy's accumulation log.
Part 4: Spill Response & Deactivation[1]
In the event of a spill, immediate action is required to prevent aerosolization.[1]
Deactivation Solution:
-
Indoles are electron-rich and susceptible to oxidative degradation.[1]
-
Recommended Agent: 10% Aqueous Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (3%).[1] Note: This breaks the indole ring but may produce other chlorinated byproducts; therefore, all cleanup material must still be incinerated.[1]
Figure 2: Emergency response workflow for solid or liquid spills.[7]
Protocol:
-
Do Not Sweep: Dry sweeping creates dust.[1]
-
Cover: Lay paper towels soaked in water (or mild detergent) over the spill to immobilize the powder.[1]
-
Scoop: Use a disposable scoop to lift the wet towels and chemical.[1]
-
Surface Wash: Wipe the surface with 10% bleach, followed by water.[1]
-
Disposal: All towels and scoops go into the Solid Waste stream (see 3.3.A).
Part 5: References & Authority[1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary: 5-Methoxy-3-(piperidin-4-yl)-1H-indole (Analog Data).[1][3] National Library of Medicine.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1]
Sources
Personal protective equipment for handling 5-methoxy-3-piperidine-3-yl-1H-indole
Essential Safety and Handling Guide for 5-methoxy-3-piperidine-3-yl-1H-indole
This document provides essential safety protocols and operational guidance for the handling of 5-methoxy-3-piperidine-3-yl-1H-indole. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on a comprehensive hazard assessment of its core structural motifs: the indole ring and the piperidine ring. It is imperative to treat this compound with a high degree of caution, assuming it possesses hazards associated with both functional groups.
Hazard Analysis: An Expert Assessment
5-methoxy-3-piperidine-3-yl-1H-indole is a complex molecule with potential biological activity, making it a valuable compound in neuropharmacology and drug discovery research.[1] However, its structural components suggest a number of potential hazards that must be mitigated through rigorous safety practices.
-
Indole Moiety: Indole and its derivatives are known to cause eye, skin, and respiratory tract irritation.[2] Some indole compounds are also considered potentially toxic upon dermal absorption.[3]
-
Piperidine Moiety: Piperidine is a corrosive chemical that can cause severe skin burns and eye damage.[4][5] It is also toxic and can be absorbed through the skin, which can be a significant route of exposure.[4][6]
Given these properties, it is prudent to handle 5-methoxy-3-piperidine-3-yl-1H-indole as a substance that is potentially corrosive, toxic, and an irritant.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the most critical barrier to preventing exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | To protect against splashes and potential unknown reactivity that could cause serious eye damage.[3][7] |
| Hand | Nitrile or neoprene gloves (minimum 8 mil thickness). | To prevent skin contact, as both indole and piperidine derivatives can be absorbed through the skin and may be toxic or corrosive.[3][4][6] Change gloves immediately if contaminated. |
| Body | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure from spills or splashes.[3] |
| Respiratory | All handling must be conducted in a certified chemical fume hood. | To prevent inhalation of airborne particles or vapors, which may cause respiratory irritation.[2][3][8][9][10] |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
3.1. Engineering Controls
-
All manipulations of 5-methoxy-3-piperidine-3-yl-1H-indole, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood.[3]
-
A safety shower and eyewash station must be readily accessible and recently tested.[3]
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Line the work area within the fume hood with absorbent, disposable bench paper.
-
Weighing: Whenever possible, weigh the compound directly within the fume hood. If an external balance is necessary, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container outside.
-
Solution Preparation: Add solvents to the solid compound slowly and carefully to prevent splashing. Keep containers covered as much as possible during this process.
-
Post-Handling: After handling, decontaminate all surfaces in the fume hood.
3.3. Emergency Procedures
In the event of an accidental exposure, immediate and decisive action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8][11] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Disposal Plan: Environmental Responsibility
All waste containing 5-methoxy-3-piperidine-3-yl-1H-indole must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and pipette tips, in a clearly labeled, sealed hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]
Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling of 5-methoxy-3-piperidine-3-yl-1H-indole.
Caption: Workflow for handling 5-methoxy-3-piperidine-3-yl-1H-indole.
References
- Benchchem. Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole.
- Benchchem. Personal protective equipment for handling Indole-propylamine.
- GazFinder. indole (C8H7N).
- Chem-Impex. 5-Methoxy-3-piperidin-4-yl-1H-indole.
- ChemicalBook. 5-Methoxyindole - Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: 5-Methoxyindole.
- Safety Data Sheet. 5-Methoxy-5 indole.
- Carl ROTH. Safety Data Sheet: 5-Methoxyindole.
- MilliporeSigma. 5-Methoxy-1-methyl-3-(piperidin-4-yl)-1H-indole.
- Connor, T. H. (2006). Personal Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. 5-Methoxy-1-methyl-3-(piperidin-4-yl)-1H-indole.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment.
- Cole-Parmer. (2005). Material Safety Data Sheet - Piperidine, 99%.
- Lather, V., & Chowdary, P. (2012). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science.
- U.S. Environmental Protection Agency. (2025). 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole - Exposure.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Razak, S., Afsar, T., & Bibi, N. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. ResearchGate.
- Sigma-Aldrich. 5-Methoxy-3-methyl-1H-indole | 21987-25-7.
- Vibrant Pharma Inc. 5-Methoxy-3-[(pyrrolidin-1-yl)methyl]-1H-indole.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Gas detectors and respiratory protection equipments C8H7N (indole), CAS number 120-72-9 [en.gazfinder.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. carlroth.com [carlroth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Methoxyindole - Safety Data Sheet [chemicalbook.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
